3-Ethynylpiperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-ethynylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-7-4-3-5-8-6-7;/h1,7-8H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVRPBHQYGSJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694810 | |
| Record name | 3-Ethynylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959918-19-5 | |
| Record name | Piperidine, 3-ethynyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959918-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethynylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethynylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Ethynylpiperidine hydrochloride chemical properties
An In-depth Technical Guide to 3-Ethynylpiperidine Hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. Its structure uniquely combines two highly valuable chemical motifs: the piperidine ring and a terminal alkyne (ethynyl group). The piperidine scaffold is a prevalent feature in a vast array of biologically active molecules and approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The ethynyl group serves as a versatile and highly reactive functional handle, enabling a wide range of chemical transformations for molecular elaboration.[3]
This guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity, and its applications as a key intermediate in medicinal chemistry and drug discovery.[1] The information is intended for researchers, synthetic chemists, and drug development professionals who seek to leverage this compound's unique characteristics in their work.
Physicochemical and Spectroscopic Properties
The hydrochloride salt form of 3-Ethynylpiperidine enhances its stability and water solubility, making it a convenient solid for handling and storage.
Core Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 959918-19-5 | [1][4][5] |
| Molecular Formula | C₇H₁₂ClN | [5][6] |
| Molecular Weight | 145.63 g/mol | [1][6] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available; parent piperidine HCl is 245-248 °C | [7] |
| Solubility | Soluble in water, methanol (predicted) | [7] |
| Storage | 2-8°C, Hygroscopic | [1][8][9] |
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature. Understanding this profile is critical for reaction monitoring and quality control.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a complex multiplet region for the aliphatic protons on the piperidine ring (typically 1.5-3.5 ppm). The acetylenic proton (≡C-H ) should appear as a sharp singlet or a narrow triplet (due to long-range coupling) around 2.0-3.0 ppm. The proton on the nitrogen (N -H) will be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.
-
¹³C NMR Spectroscopy : The carbon spectrum will feature two characteristic peaks for the alkyne carbons between 65 and 90 ppm. The aliphatic carbons of the piperidine ring will resonate in the 20-55 ppm range.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear diagnostic peaks for the key functional groups. A sharp, weak absorption should be observed around 3300 cm⁻¹ corresponding to the ≡C-H stretch. The C≡C triple bond stretch appears as a weak band in the 2100-2200 cm⁻¹ region. A very broad and strong absorption spanning from 2700-3000 cm⁻¹ is characteristic of the N⁺-H stretch of the piperidinium hydrochloride salt.
-
Mass Spectrometry (MS) : In electrospray ionization (ESI) mass spectrometry, the compound will be detected as the cation of the free base. The expected exact mass for the [M+H]⁺ ion (C₇H₁₁N + H⁺) is approximately 110.0964 m/z .[10]
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its two primary functional groups. The piperidine nitrogen's reactivity is masked by the hydrochloride salt, allowing for selective reactions at the ethynyl group. Neutralization with a non-nucleophilic base liberates the free secondary amine for subsequent functionalization.
Caption: Key reactions of the 3-Ethynylpiperidine scaffold.
Reactions of the Ethynyl Group
The terminal alkyne is a gateway to numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This "click chemistry" reaction is one of the most powerful applications of terminal alkynes. It allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazole rings by reacting with an organic azide. This linkage is exceptionally stable and is often used to connect molecular fragments in drug discovery.[3]
-
Sonogashira Cross-Coupling : This palladium- and copper-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides. It is a cornerstone of modern organic synthesis for constructing sp-sp² carbon-carbon bonds, enabling the direct attachment of the piperidine ring to aromatic and heteroaromatic systems.
-
Alkyne Hydration : In the presence of acid and a mercury(II) salt catalyst, the alkyne can be hydrated to form a methyl ketone at the 3-position of the piperidine ring, providing another route for functionalization.
Reactions of the Piperidine Nitrogen
After deprotonation with a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃), the secondary amine becomes a potent nucleophile.
-
N-Alkylation and N-Arylation : The free amine can be alkylated with alkyl halides or undergo Buchwald-Hartwig amination with aryl halides to introduce substituents on the nitrogen.
-
N-Acylation and N-Sulfonylation : Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides, respectively. This is a common strategy to modulate the basicity and lipophilicity of the piperidine nitrogen.
Experimental Protocol: Sonogashira Cross-Coupling
This section provides a representative, detailed methodology for a Sonogashira coupling reaction.
Objective: To couple 3-Ethynylpiperidine with 4-iodobenzonitrile.
Materials:
-
This compound
-
4-Iodobenzonitrile
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reactor Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-iodobenzonitrile (1.05 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Rationale: The use of dry glassware under an inert atmosphere is crucial as palladium catalysts can be sensitive to oxygen and moisture. The slight excess of the aryl halide ensures complete consumption of the starting alkyne.
-
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes. This process, known as degassing, is critical to prevent the oxidative side reactions that can deactivate the catalyst.
-
Solvent and Base Addition: Using a syringe, add anhydrous THF and anhydrous triethylamine. The typical solvent-to-base ratio is 4:1 (v/v).
-
Rationale: THF is an excellent solvent for this reaction. Triethylamine serves two purposes: it acts as the base to neutralize the hydrochloride salt, liberating the free alkyne and amine, and it scavenges the HI generated during the catalytic cycle.
-
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: Gentle heating can accelerate the reaction rate. Monitoring is essential to determine the point of completion and to avoid the formation of degradation byproducts.
-
-
Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst and inorganic salts. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can then be purified by column chromatography on silica gel to yield the desired coupled product.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.[11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12][13]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Health Hazards: The compound is harmful if swallowed and toxic if it comes into contact with the skin or is inhaled.[11] It is corrosive and can cause severe skin burns and serious eye damage.[8][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][13] The material is hygroscopic and should be protected from moisture.[8][9] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its dual functionality allows for a modular approach to the synthesis of complex molecules. The robust and predictable reactivity of the ethynyl group, particularly in modern coupling reactions, combined with the proven biological relevance of the piperidine scaffold, ensures its continued importance in the development of novel therapeutics, especially for neurological disorders. Proper understanding of its properties, reactivity, and handling requirements is paramount for its safe and effective use in the laboratory.
References
- 1. This compound [myskinrecipes.com]
- 2. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 959918-19-5 [chemicalbook.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. This compound – Biotuva Life Sciences [biotuva.com]
- 7. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. PubChemLite - this compound (C7H11N) [pubchemlite.lcsb.uni.lu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. nsel.cee.illinois.edu [nsel.cee.illinois.edu]
- 13. tcichemicals.com [tcichemicals.com]
3-Ethynylpiperidine hydrochloride molecular structure
An In-depth Technical Guide to 3-Ethynylpiperidine Hydrochloride: A Pivotal Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as cornerstones of successful therapeutic agents. The piperidine ring is a quintessential example of such a "privileged structure," forming the core of numerous pharmaceuticals across a vast spectrum of disease areas, from central nervous system (CNS) disorders to oncology.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and its ability to modulate solubility and engage in crucial hydrogen bonding interactions within biological targets.[2]
This guide focuses on a particularly valuable derivative: This compound (CAS No: 959918-19-5) . The strategic placement of an ethynyl (C≡CH) group on the piperidine scaffold transforms it from a simple saturated heterocycle into a highly versatile and reactive building block.[4][5] This terminal alkyne serves as a powerful functional handle, enabling chemists to employ a range of robust and efficient coupling reactions, such as Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), to construct complex molecular architectures.
As a Senior Application Scientist, my objective is to provide fellow researchers, scientists, and drug development professionals with a comprehensive technical guide to this pivotal intermediate. We will delve into its molecular structure, synthesis, and characterization, explore its applications with field-proven insights, and detail the necessary protocols for its safe and effective use. This document is designed not as a rigid template, but as a practical and authoritative resource grounded in scientific integrity.
Section 1: Physicochemical Properties and Molecular Structure
Understanding the fundamental properties of this compound is the first step toward leveraging its full potential. The hydrochloride salt form is deliberate; it enhances the compound's stability and significantly improves its solubility in polar solvents, a critical attribute for many synthetic and screening applications.
The structure consists of a saturated six-membered piperidine ring with an ethynyl substituent at the 3-position. In the hydrochloride salt, the nitrogen atom is protonated, forming a piperidinium cation. This ionic character is key to its physical properties.
Molecular Structure Diagram
Caption: 2D representation of this compound.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 959918-19-5 | [6][7] |
| Molecular Formula | C₇H₁₂ClN | [7][8] |
| Molecular Weight | 145.63 g/mol | [8] |
| SMILES | C#CC1CCCNC1.Cl | [7] |
| InChIKey | DOVRPBHQYGSJIU-UHFFFAOYSA-N | [7] |
| Monoisotopic Mass | 109.08915 Da (free base) | [9] |
Section 2: Synthesis and Purification
Expertise & Experience: A Strategic Approach to Synthesis
The synthesis of saturated heterocycles like piperidine often relies on the reduction of their aromatic precursors. This is a robust and well-established strategy in organic synthesis. For 3-Ethynylpiperidine, a logical and efficient approach involves the catalytic hydrogenation of 3-ethynylpyridine. The choice of catalyst and reaction conditions is critical to ensure the selective reduction of the pyridine ring without affecting the sensitive ethynyl group. Palladium on carbon (Pd/C) is a common choice for this type of transformation under controlled hydrogen pressure.[10] The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction, typically achieved by treating the free base with hydrochloric acid in a suitable solvent. This not only facilitates purification via recrystallization but also yields a more stable, crystalline solid.
Workflow for Synthesis and Purification
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound [benchchem.com]
- 6. This compound | 959918-19-5 [chemicalbook.com]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. This compound – Biotuva Life Sciences [biotuva.com]
- 9. PubChemLite - this compound (C7H11N) [pubchemlite.lcsb.uni.lu]
- 10. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
Synthesis of 3-Ethynylpiperidine Hydrochloride: A Technical Guide for Chemical Researchers
Introduction: The Significance of the Ethynylpiperidine Scaffold in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The introduction of an ethynyl group at the 3-position of the piperidine ring creates a versatile building block, 3-Ethynylpiperidine hydrochloride, which has garnered significant interest among researchers in drug development. This terminal alkyne functionality serves as a chemical handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling, enabling the facile construction of complex molecular architectures. Consequently, this compound is a key intermediate in the synthesis of novel compounds targeting the central nervous system and other therapeutic areas.[1]
This in-depth technical guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also a deeper understanding of the chemical principles and strategic decisions that underpin the synthesis.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound can be approached through various routes. A strategically sound and frequently employed approach involves a multi-step sequence commencing from readily available starting materials. The pathway detailed herein begins with the functionalization of a pyridine precursor, followed by the crucial introduction of the ethynyl group, and culminates in the formation of the desired hydrochloride salt. This strategy hinges on the use of a nitrogen-protecting group, the tert-butyloxycarbonyl (Boc) group, to modulate the reactivity of the piperidine nitrogen and ensure the desired chemical transformations occur at other sites of the molecule.
The logical flow of this synthesis is as follows:
-
Piperidine Ring Formation and Functionalization: Commencing from 3-hydroxypyridine, a sequence of reduction and protection steps yields the key intermediate, N-Boc-3-piperidone.
-
Introduction of the Ethynyl Moiety: The carbonyl group of N-Boc-3-piperidone is converted to a terminal alkyne. A highly effective method for this transformation is the Corey-Fuchs reaction.
-
Deprotection and Salt Formation: The final step involves the removal of the N-Boc protecting group under acidic conditions, which concurrently forms the stable hydrochloride salt of the target molecule.
Below is a diagrammatic representation of this synthetic strategy:
References
An In-depth Technical Guide to 3-Ethynylpiperidine Hydrochloride: A Keystone Building Block in Central Nervous System Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Ethynylpiperidine hydrochloride (CAS No. 959918-19-5), a pivotal heterocyclic building block in modern medicinal chemistry.[1][2][3] The strategic placement of a reactive ethynyl group on the piperidine scaffold offers a versatile handle for molecular elaboration, particularly in the synthesis of novel therapeutics targeting the central nervous system (CNS). This document will delve into the synthesis, physicochemical properties, and key applications of this compound, with a focus on the underlying chemical principles and experimental best practices. Detailed protocols for its utilization in Sonogashira coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry are provided, alongside a discussion of its emerging role in the development of treatments for neurodegenerative disorders.
Introduction: The Strategic Importance of the 3-Ethynylpiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its saturated, six-membered heterocyclic structure imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. The introduction of an ethynyl group at the 3-position creates a molecule with dual functionality: a basic nitrogen atom amenable to substitution and a terminal alkyne poised for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This unique combination makes this compound a highly sought-after intermediate for the construction of complex molecular architectures with potential therapeutic applications, particularly in the challenging arena of CNS drug discovery.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of experimental results.
| Property | Value | Source |
| CAS Number | 959918-19-5 | [1][2][3] |
| Molecular Formula | C₇H₁₂ClN | [1] |
| Molecular Weight | 145.63 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [2] |
| Storage | Inert atmosphere, room temperature |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show characteristic signals for the piperidine ring protons and a distinct singlet for the acetylenic proton.
-
¹³C NMR would display signals for the sp³-hybridized carbons of the piperidine ring and the sp-hybridized carbons of the ethynyl group.
-
-
Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight of the free base (109.17 g/mol ) and its fragmentation pattern.
-
Infrared (IR) Spectroscopy: A characteristic absorption band for the C≡C-H stretch would be observed around 3300 cm⁻¹, and a C≡C stretch would appear in the region of 2100-2260 cm⁻¹.
Synthesis and Purification: A Proposed Retrosynthetic Approach
A plausible and efficient synthesis of this compound can be envisioned starting from commercially available piperidone derivatives. The following section outlines a conceptual synthetic workflow, emphasizing the rationale behind the chosen transformations.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
N-Protection of 3-Piperidone: The synthesis would commence with the protection of the nitrogen atom of 3-piperidone, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.
-
Ethynylation: The N-Boc-3-piperidone would then be reacted with a suitable ethynylating agent, such as ethynylmagnesium bromide or lithium trimethylsilylacetylide followed by desilylation. This nucleophilic addition to the ketone would yield N-Boc-3-ethynyl-3-hydroxypiperidine.
-
Dehydration: The resulting tertiary alcohol would undergo dehydration to introduce the double bond, which would then be isomerized to the terminal alkyne. Alternatively, a more direct route to N-Boc-3-ethynylpiperidine might be achievable through a one-pot reaction from N-Boc-3-piperidone.
-
N-Boc Deprotection: The Boc protecting group would be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the free base, 3-ethynylpiperidine.
-
Salt Formation and Purification: The final step involves the formation of the hydrochloride salt by treating a solution of the free base with ethereal or isopropanolic HCl. The resulting salt can be purified by recrystallization.
Purification Insights:
The purification of piperidine hydrochloride salts often involves recrystallization from a mixture of ethanol and diethyl ether, sometimes with the addition of a small amount of HCl to suppress dissociation.
Key Applications in Drug Discovery: Harnessing the Reactivity of the Ethynyl Group
The terminal alkyne of 3-Ethynylpiperidine serves as a versatile linchpin for the construction of diverse molecular libraries through two powerful and widely utilized reactions: the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Sonogashira Coupling: Forging Aryl-Alkyne Bonds
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is instrumental in creating a direct and rigid linkage between the piperidine core and various aromatic or heteroaromatic systems, which are common pharmacophores in CNS-active compounds.
Caption: Sonogashira coupling of N-Boc-3-ethynylpiperidine.
Exemplary Protocol for Sonogashira Coupling:
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-3-ethynylpiperidine (1 equivalent) and the desired aryl halide (1.1 equivalents) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Catalyst Addition: To the solution, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) cocatalyst (e.g., CuI, 5-10 mol%).
-
Base Addition: Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine (2-3 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Cornerstone of Click Chemistry
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted-1,2,3-triazole linkage from an alkyne and an azide. This "click" reaction is prized for its reliability, high yields, and tolerance of a wide range of functional groups, making it ideal for late-stage diversification and the synthesis of bioconjugates.
Caption: CuAAC reaction with N-Boc-3-ethynylpiperidine.
Exemplary Protocol for CuAAC:
-
Reactant Preparation: In a suitable solvent system (e.g., a mixture of t-butanol and water), dissolve N-Boc-3-ethynylpiperidine (1 equivalent) and the desired organic azide (1 equivalent).
-
Catalyst Preparation: Prepare a solution of a copper(I) source. This can be achieved by using a Cu(I) salt like CuI or by in situ reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent such as sodium ascorbate.
-
Reaction Initiation: Add the copper catalyst solution to the mixture of the alkyne and azide.
-
Reaction Execution: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the product can often be isolated by simple filtration if it precipitates. Alternatively, an extractive work-up can be performed. Purification is typically achieved by column chromatography or recrystallization.
Therapeutic Landscape: Targeting Neurological and Neurodegenerative Disorders
The 3-ethynylpiperidine scaffold has shown considerable promise in the development of novel therapeutics for a range of CNS disorders.
NMDA Receptor Antagonists
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function. However, their overactivation is implicated in excitotoxicity, a key pathological process in various neurological conditions. Piperidine derivatives have been explored as NMDA receptor antagonists for the potential treatment of conditions such as epilepsy, neuropathic pain, and neurodegenerative diseases.[5][6] The ability to functionalize the 3-ethynylpiperidine core allows for the fine-tuning of receptor subtype selectivity and pharmacokinetic properties, which is critical for developing safe and effective NMDA receptor modulators.[7]
Alzheimer's Disease and Other Neurodegenerative Disorders
The development of multi-target-directed ligands is a promising strategy for complex multifactorial diseases like Alzheimer's. The 3-ethynylpiperidine scaffold provides a platform for integrating different pharmacophores into a single molecule. For instance, it can be used to synthesize compounds that simultaneously modulate cholinesterase activity, inhibit beta-amyloid aggregation, and possess antioxidant properties.[8] The versatility of the ethynyl group allows for the attachment of various functionalities that can interact with different pathological targets in neurodegenerative cascades.[9][10]
Conclusion and Future Perspectives
This compound has emerged as a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a privileged piperidine scaffold and a reactive terminal alkyne provides a powerful platform for the synthesis of novel and complex molecules targeting the central nervous system. The continued application of modern synthetic methodologies, such as the Sonogashira coupling and click chemistry, to this scaffold will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles for a range of challenging neurological and neurodegenerative disorders. The future of CNS drug discovery will likely see an increased utilization of such strategically functionalized building blocks to navigate the complexities of the brain and its associated pathologies.
References
- 1. 959918-19-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. EnamineStore [enaminestore.com]
- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
3-Ethynylpiperidine HCl: A Comprehensive Technical Guide for Researchers
Abstract: This technical guide offers an in-depth exploration of the physical and chemical properties of 3-Ethynylpiperidine hydrochloride (HCl). As a critical building block in modern medicinal chemistry, a thorough understanding of its characteristics is essential for its effective use in synthesizing novel therapeutic agents. This document provides researchers, scientists, and drug development professionals with vital data and practical insights to leverage the full potential of this versatile molecule. We will examine its structural features, physicochemical parameters, spectral data, and core reactivity, all grounded in scientific accuracy and supported by authoritative references.
Introduction: The Importance of the Ethynylpiperidine Scaffold
The piperidine ring is a prevalent structural motif in numerous natural products and synthetic drugs, valued for its favorable pharmacokinetic properties.[1][2][3][4][5] The addition of an ethynyl group at the 3-position provides distinct conformational rigidity and a versatile chemical handle for a wide range of synthetic modifications. In its hydrochloride salt form, 3-Ethynylpiperidine HCl offers improved stability and solubility, making it the preferred form for storage and use in reactions. Its increasing significance is highlighted by its function as a key intermediate in the creation of various biologically active compounds. This guide serves as a definitive resource, consolidating crucial information to foster and inspire innovative research.
Physicochemical Properties: A Quantitative Summary
A clear understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The table below outlines the key parameters for 3-Ethynylpiperidine HCl.
| Property | Value | Source(s) |
| Molecular Formula | C7H12ClN | [6][7][8] |
| Molecular Weight | 145.63 g/mol | [6][7][8] |
| CAS Number | 959918-19-5 | [6][7][8] |
| Alternate CAS | 2199320-88-0 (for (3S)-enantiomer) | [9] |
Expert Insight: The hydrochloride form significantly boosts the aqueous solubility of the parent free base, a vital characteristic for many biological assays and reactions in aqueous solutions.
Spectroscopic Characterization: Defining the Molecular Structure
Spectroscopic analysis is essential for the clear identification and purity verification of 3-Ethynylpiperidine HCl. The following are characteristic spectral data.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum details the hydrogen atoms within the molecule. Key signals to expect include the acetylenic proton (≡C-H), protons on the piperidine ring, and the N-H proton. The precise chemical shifts and coupling constants will vary based on the solvent used.
-
¹³C NMR: The carbon NMR spectrum indicates the number and electronic environment of the carbon atoms. Distinct signals will appear for the two acetylenic carbons and the carbons of the piperidine ring.
3.2. Infrared (IR) Spectroscopy
The IR spectrum is especially useful for identifying key functional groups. The rovibrational spectrum of gaseous HCl provides a classic example of how vibrational and rotational transitions can be analyzed.[10][11][12][13][14]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡C-H stretch | ~3300 cm⁻¹ (sharp, strong) |
| C≡C stretch | ~2100 cm⁻¹ (weak to medium) |
| N-H stretch | 2500-3000 cm⁻¹ (broad, due to HCl salt) |
| C-H stretch (alkane) | 2850-3000 cm⁻¹ |
Trustworthiness: When collecting experimental data, it is critical to ensure the sample is free from residual solvent, as this can affect the interpretation of the spectra, especially in the N-H and C-H stretching regions.
Chemical Reactivity and Synthetic Applications
The synthetic flexibility of 3-Ethynylpiperidine HCl arises from the reactivity of both the terminal alkyne and the secondary amine of the piperidine ring.
4.1. Reactions Involving the Terminal Alkyne
The terminal alkyne opens the door to numerous chemical transformations, particularly carbon-carbon bond-forming reactions.
Diagram: Key Reactions of the Terminal Alkyne
Caption: Major synthetic routes involving the alkyne group.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling with aryl or vinyl halides is a robust method for creating sp-sp² carbon-carbon bonds, allowing for the direct connection of the piperidine scaffold to various aromatic and heteroaromatic systems.
-
Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC): The terminal alkyne readily engages in CuAAC reactions with organic azides to produce 1,2,3-triazoles. This highly efficient and regioselective reaction is extensively used in drug discovery and bioconjugation.
-
Alkynylation Reactions: Deprotonation of the terminal alkyne with a suitable base forms a nucleophilic acetylide that can react with a range of electrophiles, such as aldehydes, ketones, and alkyl halides.
4.2. Reactions of the Piperidine Nitrogen
The secondary amine of the piperidine ring acts as a nucleophilic and basic center.
Diagram: Reactivity of the Piperidine Nitrogen
References
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. This compound | 959918-19-5 [chemicalbook.com]
- 8. This compound – Biotuva Life Sciences [biotuva.com]
- 9. arctomsci.com [arctomsci.com]
- 10. lakeheadu.ca [lakeheadu.ca]
- 11. lauraclesi.weebly.com [lauraclesi.weebly.com]
- 12. Vibrational-Rotational Spectroscopy of HCL | Chem Lab [chemlab.truman.edu]
- 13. researchgate.net [researchgate.net]
- 14. franklycaroline.com [franklycaroline.com]
3-Ethynylpiperidine Hydrochloride: A Versatile Scaffold for the Synthesis of Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethynylpiperidine hydrochloride is a pivotal building block in modern medicinal chemistry. While not possessing a defined mechanism of action in its own right, its true value lies in the strategic incorporation of its structural features—a saturated heterocyclic piperidine ring and a reactive terminal alkyne—into novel, more complex molecular entities. This guide elucidates the synthetic versatility of this compound and explores the diverse mechanisms of action exhibited by its derivatives, which span a range of therapeutic areas including neuroscience, immunology, and anesthesia. We will delve into the rationale behind its use in drug design, supported by specific examples of bioactive compounds and the experimental workflows used to identify and characterize them.
Introduction: The Strategic Importance of the Piperidine Scaffold and the Ethynyl Functional Group
The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a vast array of clinically approved drugs.[1] Its prevalence is attributed to several key factors:
-
Metabolic Stability: The saturated heterocyclic system is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.[1]
-
Improved Physicochemical Properties: The piperidine motif can enhance the solubility and membrane permeability of a drug candidate, crucial for absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Three-Dimensional Diversity: The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.
The addition of an ethynyl (alkyne) group at the 3-position of the piperidine ring transforms this stable scaffold into a versatile synthetic intermediate.[2] This terminal alkyne serves as a reactive "handle" for a variety of highly efficient and specific chemical transformations, most notably:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"): A powerful reaction for linking the piperidine scaffold to other molecules containing an azide group.
-
Sonogashira Cross-Coupling: A palladium-catalyzed reaction that forms a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides.
-
Other Metal-Catalyzed Reactions: The alkyne can participate in a wide range of other transformations to build molecular complexity.
The hydrochloride salt form of 3-ethynylpiperidine enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.[2]
Synthetic Utility: A Gateway to Molecular Diversity
The primary function of this compound is to serve as a starting material for the synthesis of compound libraries.[2][3] Researchers leverage the reactivity of the ethynyl group to systematically generate a multitude of derivatives with diverse functionalities. This approach is fundamental to the drug discovery process, allowing for the exploration of a wide chemical space to identify compounds with desired biological activity.
Below is a generalized workflow illustrating the path from a building block like this compound to a potential drug candidate.
Caption: From Building Block to Drug Candidate Workflow.
Mechanisms of Action of 3-Ethynylpiperidine Derivatives
While this compound itself is not pharmacologically active, its derivatives have shown a wide range of biological activities by interacting with various molecular targets.
Immunomodulation via Aryl Hydrocarbon Receptor (AHR) Interaction
Recent studies have explored the immunomodulatory effects of novel ethynylpiperidine derivatives. One such derivative, designated MXF-22, has demonstrated the ability to enhance the population of CD4+ FoxP3+ regulatory T cells (Tregs) in a model of acute lung injury.[4] Tregs are crucial for suppressing excessive immune responses and maintaining immune homeostasis.
The proposed mechanism of action for MXF-22 involves the Aryl Hydrocarbon Receptor (AHR) , a ligand-dependent transcription factor that plays a key role in regulating immune responses.[4] The interaction of piperidine derivatives with AHR can modulate its activity, and AHR activation is known to promote the differentiation of FoxP3+ Tregs.[4] This suggests a pathway where the ethynylpiperidine derivative binds to and activates AHR, leading to an increase in Treg populations and a subsequent dampening of inflammation.
Caption: Proposed AHR-mediated Immunomodulatory Pathway.
Local Anesthetic and Antiarrhythmic Activity
Derivatives of ethynylpiperidine have also been investigated for their potential as local anesthetics and antiarrhythmic agents.[5] For example, 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl m-fluorobenzoate hydrochloride (LAS-286) has been synthesized and studied for these properties.[5]
The mechanism of action for local anesthetics typically involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[5] By binding to these channels, the drug prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials. This reversible blockade of nerve impulse conduction results in a loss of sensation in the targeted area. The antiarrhythmic effects of such compounds may also be attributed to their interaction with ion channels in cardiac muscle cells.
Targeting the Central Nervous System (CNS)
The piperidine scaffold is a common feature in drugs targeting the central nervous system.[3][6] The ability to generate large libraries of compounds from this compound makes it a valuable tool in the search for new treatments for neurological and psychiatric disorders. In silico studies, which use computational methods to predict the biological activity of chemical structures, have suggested that new piperidine derivatives could interact with a variety of CNS targets, including:
-
Receptors: Such as dopamine, serotonin, and opioid receptors.
-
Enzymes: Including monoamine oxidase (MAO) and acetylcholinesterase.
-
Ion Channels: Such as calcium and potassium channels.
-
Transporters: For example, the dopamine transporter (DAT) and serotonin transporter (SERT).[7]
The specific mechanism of action would depend on the final structure of the derivative and its affinity for these various targets.
Experimental Protocols: A Conceptual Framework for Derivative Screening
The following is a generalized, step-by-step methodology for synthesizing a library of 3-ethynylpiperidine derivatives and screening for a desired biological activity.
Objective: To identify a novel inhibitor of a target enzyme (Enzyme X) from a library of 3-ethynylpiperidine derivatives.
Step 1: Library Synthesis via Click Chemistry
-
Reactant Preparation:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of water and t-butanol).
-
Prepare a diverse panel of organic azides in a compatible solvent.
-
-
Catalyst Preparation:
-
Prepare a solution of a copper(I) source, such as copper(II) sulfate, and a reducing agent, such as sodium ascorbate.
-
-
Reaction:
-
In a multi-well plate, combine the this compound solution, an aliquot of each unique organic azide, and the copper catalyst solution in separate wells.
-
Allow the reactions to proceed at room temperature with gentle agitation until completion, as monitored by a suitable analytical technique (e.g., LC-MS).
-
-
Workup and Purification:
-
Upon completion, perform a liquid-liquid extraction to remove the copper catalyst.
-
Purify the resulting triazole-containing piperidine derivatives using high-throughput purification methods, such as preparative HPLC.
-
Characterize each purified compound to confirm its structure and purity.
-
Step 2: High-Throughput Screening (HTS) for Enzyme Inhibition
-
Assay Preparation:
-
In a 384-well plate, add a solution of Enzyme X to each well.
-
-
Compound Addition:
-
Add a small, fixed concentration of each purified derivative from the synthesized library to individual wells. Include positive controls (known inhibitors of Enzyme X) and negative controls (vehicle only).
-
-
Substrate Addition and Incubation:
-
Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate of Enzyme X to all wells.
-
Incubate the plate at the optimal temperature for Enzyme X for a predetermined amount of time.
-
-
Signal Detection:
-
Measure the fluorescent or colorimetric signal in each well using a plate reader. A lower signal compared to the negative control indicates potential inhibition of Enzyme X.
-
Step 3: Hit Confirmation and IC50 Determination
-
Hit Confirmation:
-
Re-test the "hit" compounds from the primary screen to confirm their inhibitory activity.
-
-
Dose-Response Analysis:
-
For confirmed hits, perform a dose-response analysis by incubating Enzyme X with a range of concentrations of the hit compound.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC50) value for each hit.
-
Conclusion
This compound represents a cornerstone in the synthetic chemist's toolkit for modern drug discovery. While it does not have a specific mechanism of action itself, its strategic use as a versatile building block enables the creation of vast and diverse libraries of novel compounds. The derivatives synthesized from this scaffold have shown promise in a multitude of therapeutic areas, with mechanisms of action ranging from immunomodulation through AHR interaction to the blockade of ion channels in the nervous system. The continued application of this and similar building blocks, coupled with advanced screening and computational techniques, will undoubtedly continue to fuel the pipeline of new and improved therapeutics for a wide range of human diseases.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
Spectral data for 3-Ethynylpiperidine hydrochloride (NMR, MS, IR)
An In-depth Technical Guide to the Spectral Analysis of 3-Ethynylpiperidine Hydrochloride
Introduction
This compound is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The piperidine scaffold is a ubiquitous motif in a vast array of biologically active molecules and approved drugs, prized for its favorable pharmacokinetic properties.[1] The introduction of a 3-ethynyl group provides a versatile chemical handle for further synthetic elaboration, particularly through click chemistry or Sonogashira coupling reactions, enabling the construction of complex molecular architectures.[2] Its role as a key intermediate in the development of therapeutics, especially those targeting the central nervous system, makes a thorough understanding of its structural and analytical characteristics paramount for researchers in drug discovery.[3]
This guide provides a comprehensive analysis of the core spectral data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for this compound. The focus is not merely on the data itself, but on the scientific principles that govern the spectral output, the rationale behind experimental design, and the robust protocols required for data acquisition and validation.
Molecular Structure and Isotopic Mass
A foundational understanding begins with the molecule's structure. The compound consists of a piperidine ring substituted at the 3-position with a terminal alkyne. As a hydrochloride salt, the piperidine nitrogen is protonated, forming a positively charged ammonium ion with a chloride counter-ion. This protonation significantly influences the molecule's spectral properties.
The molecular formula is C₇H₁₂ClN, yielding a monoisotopic mass of 145.0658 g/mol and an average molecular weight of 145.63 g/mol .[3][4]
References
An In-depth Technical Guide to 3-Ethynylpiperidine Hydrochloride for Advanced Research
This guide provides an in-depth technical overview of 3-Ethynylpiperidine hydrochloride (CAS No. 959918-19-5), a versatile heterocyclic building block crucial for modern drug discovery and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data on procurement, synthesis, quality control, and application, grounded in field-proven insights and authoritative references.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a key intermediate valued for its unique structural combination: a saturated piperidine ring and a reactive terminal alkyne. The piperidine moiety is one of the most ubiquitous N-heterocycles in FDA-approved drugs, prized for its ability to confer aqueous solubility, modulate physicochemical properties, and serve as a versatile scaffold for interacting with biological targets.[1][2][3] The introduction of a 3-ethynyl group provides a strategic advantage; the terminal alkyne is a highly versatile functional handle. It readily participates in a range of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the efficient and modular assembly of complex molecular architectures.[4]
This combination makes this compound a valuable starting material for constructing libraries of novel compounds, particularly in the development of therapeutics targeting the central nervous system (CNS).[5][6]
Physicochemical Properties and Specifications
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 959918-19-5 | [5][7][8][9][10] |
| Molecular Formula | C₇H₁₂ClN | [5][7][8] |
| Molecular Weight | 145.63 g/mol | [5][8] |
| Canonical SMILES | C#CC1CCCNC1.Cl | [7] |
| InChIKey | DOVRPBHQYGSJIU-UHFFFAOYSA-N | [7] |
| Typical Purity | ≥95% | [5][8] |
| Physical Form | Solid | [6] |
| Storage Temperature | 2-8°C | [5] |
Note: Experimental values such as melting point and solubility are not consistently reported across suppliers and should be determined empirically upon receipt.
Commercial Availability and Procurement
This compound is commercially available from a range of specialized chemical suppliers catering to the research and development sector. Procurement for R&D purposes is straightforward, with the compound typically supplied under a research exemption.[11]
| Supplier | Available Quantities | Purity | Notes |
| MySkinRecipes | 50mg, 250mg, 1g | 95% | Specifies use as a building block for CNS drug development.[5] |
| Biotuva Life Sciences | 50mg, 250mg, 1g | 95% | Standard pack sizes for research use.[8] |
| AbacipharmTech | Custom Synthesis Available | N/A | Offers custom synthesis services for this compound.[7][12] |
| Arctom Scientific | Flexible/Reagent Sizes | N/A | In-stock availability for common reagent quantities.[9] |
| BenchChem | Research Use Only | N/A | Explicitly states "For Research Use Only. Not for human or veterinary use."[13] |
Procurement Insight: When selecting a supplier, it is critical to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity. For larger-scale campaigns or GMP applications, engaging with suppliers who offer custom synthesis, such as AbacipharmTech, is advisable to ensure scalability and consistent quality.
Synthesis and Manufacturing Insights
Understanding the synthetic origin of a building block is crucial for anticipating potential impurities. A common and efficient laboratory-scale synthesis of this compound proceeds via the deprotection of a stable, N-protected intermediate, typically the tert-butyloxycarbonyl (Boc) protected version.
The workflow involves two key stages:
-
Alkynylation of a Piperidine Precursor: Introduction of the ethynyl group onto a protected piperidine scaffold.
-
N-Deprotection: Removal of the protecting group (e.g., Boc) under acidic conditions, which simultaneously forms the desired hydrochloride salt.
Below is a representative synthetic scheme.
Caption: A plausible synthetic pathway to this compound.
Expert Insight: The choice of N-protecting group is critical. The Boc group is favored due to its stability under a wide range of reaction conditions and its clean, quantitative removal under acidic conditions that conveniently yield the hydrochloride salt. Potential impurities could include residual starting materials or byproducts from the dehydration and reduction steps.
Quality Control and Analytical Methods
A self-validating protocol for confirming the identity, purity, and integrity of this compound is essential. A multi-pronged approach combining chromatography and spectroscopy is standard practice.
Recommended QC Workflow
-
Identity Confirmation (¹H NMR & MS):
-
Nuclear Magnetic Resonance (NMR): Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The resulting ¹H NMR spectrum should show characteristic peaks for the piperidine ring protons and a distinct signal for the acetylenic proton.
-
Mass Spectrometry (MS): An ESI-MS analysis should show a prominent ion corresponding to the free base [M+H]⁺ at m/z 110.0964.
-
-
Purity Assessment (RP-HPLC):
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for purity determination. A stability-indicating method can separate the main compound from potential impurities and degradation products.[14]
-
Example Protocol: Purity Analysis by RP-HPLC
This protocol is a representative method and should be optimized and validated for specific instrumentation.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 Water:Acetonitrile mixture.
Trustworthiness: The inclusion of TFA in the mobile phase ensures sharp peak shapes for the amine. The gradient method provides sufficient resolution to separate the relatively polar parent compound from more non-polar, synthesis-related impurities. Purity is calculated based on the area percentage of the main peak.
Applications in a Drug Discovery Workflow
The primary utility of this compound is as a versatile building block for lead generation and optimization in drug discovery campaigns. Its terminal alkyne is a perfect handle for diversification via click chemistry or Sonogashira coupling.
The diagram below illustrates how this building block integrates into a typical fragment-based or lead optimization workflow.
Caption: Integration of 3-Ethynylpiperidine HCl into a drug discovery pipeline.
Application Insight: In a fragment-based lead discovery (FBLD) campaign, the 3-ethynylpiperidine fragment could be "grown" by reacting it with a library of azide-containing fragments to rapidly explore the chemical space around the initial hit. This modular approach accelerates the discovery of potent and selective leads.
Safe Handling and Storage
While a specific, verified Safety Data Sheet (SDS) for this compound was not found in the public domain, general principles for handling piperidine derivatives and hydrochloride salts should be strictly followed. Related compounds are often classified as skin and eye irritants.[15][16]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place.[15] Recommended storage is at 2-8°C, under an inert atmosphere if possible, to protect from moisture.[5]
-
In case of Exposure:
Disclaimer: This safety information is based on general knowledge of related chemicals. Always consult the supplier-provided SDS before handling and perform a risk assessment specific to your experimental setup.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound [myskinrecipes.com]
- 6. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. This compound – Biotuva Life Sciences [biotuva.com]
- 9. arctomsci.com [arctomsci.com]
- 10. This compound | 959918-19-5 [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Inquiry Product - this compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 13. This compound [benchchem.com]
- 14. jddtonline.info [jddtonline.info]
- 15. tcichemicals.com [tcichemicals.com]
- 16. angenechemical.com [angenechemical.com]
- 17. fishersci.com [fishersci.com]
Topic: Key Intermediates in the Synthesis of 3-Ethynylpiperidine Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethynylpiperidine hydrochloride is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules targeting the central nervous system.[1][2] Its rigid ethynyl group serves as a critical pharmacophore and a versatile handle for further chemical modification. The synthesis of this compound, while conceptually straightforward, involves a series of strategic transformations centered around several key intermediates. This guide provides an in-depth analysis of the most common and efficient synthetic pathway, focusing on the rationale behind experimental choices, detailed protocols for the formation of each key intermediate, and the underlying chemical principles that ensure a successful and scalable synthesis.
Introduction: Strategic Overview of the Synthesis
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its conformational properties and ability to engage in hydrogen bonding.[3] The introduction of a C3-ethynyl substituent imparts conformational rigidity and provides a terminal alkyne for subsequent coupling reactions, such as the Sonogashira coupling, making 3-ethynylpiperidine a highly sought-after intermediate.[4][5]
The most logical and widely adopted synthetic strategy involves a multi-step sequence starting from a readily available precursor. This pathway is designed to manage the reactivity of the piperidine nitrogen and methodically install the desired functionality at the C3 position. The core of this strategy revolves around three pivotal intermediates, each representing a critical stage of the synthesis:
-
N-Boc-3-Hydroxypiperidine: The protected precursor that sets the stage for C3 functionalization.
-
N-Boc-3-Piperidone: The key ketone intermediate, activated for the introduction of the ethynyl group.
-
tert-Butyl 3-Ethynylpiperidine-1-carboxylate: The penultimate protected product, containing the core structure before final deprotection.
This guide will dissect the synthesis of each intermediate, providing both the "how" and the "why" for each experimental step.
Caption: Overall synthetic workflow highlighting the key intermediates.
Part 1: The Precursor - N-Boc-3-Hydroxypiperidine
The synthesis begins with securing a suitable C3-functionalized piperidine. 3-Hydroxypiperidine is an ideal starting point. However, the secondary amine of the piperidine ring is nucleophilic and basic, which would interfere with subsequent oxidation and ethynylation steps. Therefore, the first critical step is the protection of this nitrogen atom.
Causality: The Choice of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is the protector of choice for this synthesis for several compelling reasons:
-
Stability: It is robust and stable under the neutral or basic conditions required for oxidation and many coupling reactions.[6]
-
Mild Removal: The Boc group can be cleaved under acidic conditions that are typically mild enough not to disturb other functional groups, including the newly installed alkyne.[7][8][9]
-
Solubility: The bulky tert-butyl group often enhances the solubility of intermediates in common organic solvents, simplifying purification by chromatography or extraction.
-
High Yields: The protection reaction using di-tert-butyl dicarbonate (Boc₂O) is known for being high-yielding and clean.[7]
Synthesis of N-Boc-3-Hydroxypiperidine
The synthesis of the precursor itself, 3-hydroxypiperidine, can be achieved through various methods, including the catalytic hydrogenation of 3-hydroxypyridine or the cyclization of 5-halo-2-hydroxypentylamine hydrohalide.[10][11] For researchers starting with commercially available 3-hydroxypiperidine, the protection step is a straightforward acylation.
Experimental Protocol: N-Protection of 3-Hydroxypiperidine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypiperidine (1.0 eq). Dissolve it in a suitable solvent system such as a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.
-
Basification: Slowly add a base, such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (TEA, 1.5 eq), to the stirring mixture. The base neutralizes the acid formed during the reaction and facilitates the nucleophilic attack of the amine on the Boc₂O.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the THF under reduced pressure. Add ethyl acetate to the remaining aqueous solution and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which is often a colorless oil or a white solid.
| Parameter | Condition | Typical Yield | Reference |
| Solvent | THF/H₂O, Dichloromethane (DCM) | 95-99% | [7][12] |
| Base | NaHCO₃, NaOH, Triethylamine | ||
| Temperature | 0 °C to Room Temperature | ||
| Time | 12-24 hours |
Part 2: The Ketone Intermediate - N-Boc-3-Piperidone
With the nitrogen protected, the next strategic step is the oxidation of the secondary alcohol at the C3 position to a ketone. The resulting intermediate, N-Boc-3-piperidone, contains an electrophilic carbonyl carbon, which is perfectly primed for the nucleophilic addition of an ethynyl group.
Causality: Selecting an Oxidation Method
The choice of oxidant is critical to avoid over-oxidation or side reactions. Modern, mild oxidation protocols are preferred over harsher, chromium-based reagents.
-
Swern Oxidation (Oxalyl Chloride, DMSO, TEA): Highly effective and generally provides clean reactions with easy workup, though it requires low temperatures (-78 °C) and generates a foul-smelling dimethyl sulfide byproduct.
-
Dess-Martin Periodinane (DMP): A popular choice for small to medium-scale synthesis due to its mild conditions (room temperature) and high efficiency. The main drawback is the potentially explosive nature of DMP and the cost of the reagent.
-
Parikh-Doering Oxidation (SO₃•pyridine, DMSO, TEA): A milder alternative to the Swern oxidation that can be run at 0 °C, making it more convenient for standard laboratory setups.
For its balance of reactivity, mild conditions, and operational simplicity, the Parikh-Doering oxidation is an excellent choice.
Caption: Conversion of the hydroxyl to the key ketone intermediate.
Experimental Protocol: Dess-Martin Oxidation
-
Setup: In a flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) portion-wise to the solution at room temperature. The reaction is typically slightly exothermic.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Workup: Separate the layers and extract the aqueous phase with DCM (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to give pure N-Boc-3-piperidone.
| Parameter | Condition | Typical Yield | Reference |
| Oxidant | Dess-Martin Periodinane (DMP) | 85-95% | [12] |
| Solvent | Anhydrous Dichloromethane (DCM) | ||
| Temperature | Room Temperature | ||
| Time | 2-4 hours |
Part 3: The Core Transformation - tert-Butyl 3-Ethynylpiperidine-1-carboxylate
This is the most crucial step in the synthesis, where the carbon-carbon triple bond is installed. The most reliable and modern approach is the Sonogashira coupling, which avoids the sometimes problematic direct addition of acetylide anions to the ketone.[4][5] This two-step sequence involves converting the ketone into a vinyl triflate, which then undergoes a palladium-catalyzed cross-coupling reaction.
Causality: Why the Sonogashira Route is Superior
Direct nucleophilic addition of an acetylide (e.g., from ethynylmagnesium bromide) to N-Boc-3-piperidone yields a tertiary alcohol. Subsequent elimination of this alcohol to form the alkyne can be challenging and may lead to mixtures of products or migration of the double bond.
The Sonogashira approach offers a more controlled and efficient pathway:
-
Vinyl Triflate Formation: The ketone is converted to its enolate and trapped with a triflating agent (e.g., Tf₂O or PhNTf₂). This creates a stable, reactive electrophile specifically at the desired position.
-
Cross-Coupling: The vinyl triflate is then coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[4][13] This reaction is highly efficient, tolerant of many functional groups, and forms the C-C bond with high fidelity.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.[4][14]
Experimental Protocol: Two-Step Ethynylation
Step A: Vinyl Triflate Formation
-
Setup: To a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Enolate Formation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) to the THF. Slowly add a solution of N-Boc-3-piperidone (1.0 eq) in THF to the base, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Trapping: Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.1 eq) in THF to the enolate solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the vinyl triflate intermediate.
Step B: Sonogashira Coupling
-
Setup: To a flask, add the vinyl triflate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Reagents: Dissolve the solids in an appropriate solvent like THF or dioxane. Add a base, typically an amine like triethylamine or diisopropylamine (DIPA) (3.0 eq).
-
Alkyne Addition: Bubble trimethylsilylacetylene through the solution or add it via syringe (1.5 eq). The TMS group is used to protect the terminal alkyne and is easily removed later.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir for 6-12 hours under an inert atmosphere.
-
Deprotection & Workup: After cooling, the TMS group can often be removed in situ by adding a fluoride source like tetrabutylammonium fluoride (TBAF) or by a basic workup with K₂CO₃ in methanol. After deprotection, filter the reaction mixture through celite to remove metal residues, and concentrate. Purify the crude product by flash chromatography to yield tert-butyl 3-ethynylpiperidine-1-carboxylate .[15]
Part 4: Final Deprotection and Salt Formation
The final stage of the synthesis is the removal of the Boc protecting group to unveil the secondary amine, followed by conversion to the stable and readily handled hydrochloride salt.
Causality: Acidic Cleavage
The Boc group is designed to be labile under acidic conditions.[8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically decomposes to isobutene and a proton.[8] A strong acid is required for this cleavage.
-
Trifluoroacetic Acid (TFA): Very effective but can be harsh. Requires careful removal due to its high boiling point.
-
Hydrochloric Acid (HCl): An excellent choice as it directly provides the counterion for the final salt. Using a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or diethyl ether) is common, as it precipitates the product hydrochloride salt directly from the reaction mixture, providing a simple and efficient isolation method.[7][16]
Experimental Protocol: Boc Deprotection and HCl Salt Formation
-
Setup: Dissolve the purified tert-butyl 3-ethynylpiperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Acidification: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. A white precipitate of the hydrochloride salt should form. Stir for an additional 1-3 hours.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold diethyl ether or ethyl acetate to remove any non-polar impurities. Dry the white solid under vacuum to yield the final product, this compound, in high purity.[2][17]
| Parameter | Condition | Typical Yield | Reference |
| Reagent | 4M HCl in 1,4-Dioxane | 90-98% | [16][18] |
| Solvent | Dioxane, Ethyl Acetate, Methanol | ||
| Temperature | 0 °C to Room Temperature | ||
| Time | 1-4 hours |
Conclusion
The synthesis of this compound is a well-orchestrated process that hinges on the successful preparation and transformation of three key intermediates. The strategic use of the Boc protecting group allows for the selective oxidation of the C3-hydroxyl group to a ketone (N-Boc-3-piperidone). This ketone then serves as the platform for the crucial C-C bond formation, ideally via a modern Sonogashira coupling of its vinyl triflate derivative to yield tert-butyl 3-ethynylpiperidine-1-carboxylate. Each step is governed by a clear chemical logic designed to maximize yield, purity, and scalability. This in-depth understanding of the role and synthesis of each intermediate empowers researchers to troubleshoot and optimize the process for the efficient production of this vital chemical building block.
References
- 1. This compound [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. mdpi.com [mdpi.com]
- 10. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
- 11. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 12. Preparation method of (S)-N-Boc-3-hydroxypiperidine (2018) | Hu Haiwei | 1 Citations [scispace.com]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CAS 664362-16-7 | tert-butyl 3-ethynylpiperidine-1-carboxylate - Synblock [synblock.com]
- 16. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 17. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 18. reddit.com [reddit.com]
An In-Depth Technical Guide to the Safe Handling of 3-Ethynylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-Ethynylpiperidine hydrochloride, a versatile building block in pharmaceutical research and development, particularly in the synthesis of novel therapeutics targeting the central nervous system (CNS).[1][2][3][4] As a Senior Application Scientist, this document is intended to synthesize critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Compound Profile and Hazard Identification
This compound (CAS No. 959918-19-5) is a heterocyclic compound incorporating a piperidine ring and a reactive ethynyl group.[1][5][6][7] Its utility as a precursor in drug discovery, especially for CNS-active agents, stems from the ability of the ethynyl group to participate in a variety of carbon-carbon bond-forming reactions, such as the Sonogashira coupling.[8][9][10]
Piperidine Moiety: The piperidine ring is a well-characterized structural motif in many pharmaceuticals and bioactive molecules. Piperidine itself is classified as a flammable liquid and is known to be toxic and corrosive.[11] Its hydrochloride salt, while a solid, retains the potential for significant irritation and toxicity.
Ethynyl Group: The terminal alkyne presents a distinct set of hazards. Acetylenic compounds are known for their flammability and, under certain conditions, can form explosive acetylides with certain metals (e.g., copper, silver, mercury).
Based on available data for analogous compounds, this compound should be regarded as a hazardous substance. The anticipated GHS classification would likely include:
-
Skin Corrosion/Irritation (Category 1B or 2)
-
Serious Eye Damage/Irritation (Category 1 or 2A)[13]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system irritation[13]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 959918-19-5 | [1][5][7] |
| Molecular Formula | C₇H₁₂ClN | [5][6] |
| Molecular Weight | 145.63 g/mol | [1][6] |
| Appearance | Solid (likely a crystalline powder) | Inferred |
| Solubility | Soluble in water | [12] |
Risk Assessment and Mitigation
A thorough risk assessment is paramount before commencing any work with this compound. The following diagram outlines the logical flow for assessing and mitigating the risks associated with this compound.
Caption: A workflow for assessing and mitigating risks associated with this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A flame-retardant laboratory coat should be worn at all times.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Engineering Controls
All manipulations of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors. The fume hood sash should be kept as low as possible during operations.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]
-
Keep the container tightly closed to prevent the absorption of moisture.
-
Store away from sources of heat, sparks, and open flames.
-
Avoid contact with metals that can form explosive acetylides.
Experimental Protocols: A Focus on Sonogashira Coupling
The Sonogashira coupling is a common application for this compound in the synthesis of CNS drug candidates. The following is a generalized, safety-focused protocol.
Generalized Sonogashira Coupling Protocol
Caption: A generalized workflow for a safety-conscious Sonogashira coupling reaction.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is critical to prevent the oxidation of the palladium catalyst and to mitigate the risk of forming explosive mixtures with air, a known hazard of acetylenic compounds.
-
Degassed Solvents and Reagents: Degassing removes dissolved oxygen, which can interfere with the catalytic cycle and potentially lead to the formation of undesirable byproducts.
-
Amine Base: The amine base is essential for the deprotonation of the terminal alkyne, forming the reactive acetylide species. It also serves to neutralize the hydrogen halide generated during the reaction.
-
Copper(I) Co-catalyst: While not always strictly necessary, the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction. However, care must be taken as copper acetylides can be explosive when dry.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Waste Disposal
All waste containing this compound should be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist. However, its utility is matched by its potential hazards. A thorough understanding of its chemical properties, combined with a robust safety culture and strict adherence to established protocols, is essential for its safe and effective use in the laboratory. By implementing the control measures and best practices outlined in this guide, researchers can mitigate the risks associated with this compound and continue to advance the frontiers of drug discovery.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 4. Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents | MDPI [mdpi.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. This compound – Biotuva Life Sciences [biotuva.com]
- 7. This compound | 959918-19-5 [chemicalbook.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
Methodological & Application
Application Notes and Protocols: 3-Ethynylpiperidine Hydrochloride in Copper-Catalyzed Click Chemistry
Introduction: The Strategic Importance of the Piperidine Scaffold in CuAAC
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] Its conformational flexibility and ability to engage in hydrogen bonding significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] 3-Ethynylpiperidine hydrochloride (CAS: 959918-19-5) emerges as a particularly valuable building block, merging the desirable properties of the piperidine ring with the versatile reactivity of a terminal alkyne.[5][6][7] This combination makes it an ideal reagent for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction.[8][9][10]
CuAAC is celebrated for its high efficiency, regioselectivity, and tolerance of a wide array of functional groups, proceeding under mild, often aqueous, conditions.[10][11][12] These characteristics make it a powerful tool for late-stage functionalization in drug discovery, the synthesis of complex bioconjugates, and the development of novel materials.[10][13][14] This guide provides an in-depth exploration of the use of this compound in CuAAC, detailing the underlying mechanism, offering field-proven experimental protocols, and discussing critical parameters for successful application.
The Engine of "Click": Understanding the CuAAC Mechanism
The remarkable rate acceleration and specificity of the CuAAC reaction, compared to the thermal Huisgen 1,3-dipolar cycloaddition, are attributed to the copper(I) catalyst, which orchestrates a different mechanistic pathway.[8][11] The thermal reaction requires high temperatures and often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, failing the "click" criteria.[10][11] In contrast, the copper-catalyzed process exclusively produces the 1,4-disubstituted regioisomer under mild conditions.[10]
The catalytic cycle is generally understood to proceed through the following key steps:
-
Formation of the Copper-Acetylide Complex: The active Cu(I) catalyst coordinates with the terminal alkyne of 3-ethynylpiperidine.[9] This coordination increases the acidity of the acetylenic proton, facilitating its removal to form a copper-acetylide intermediate.[15][16]
-
Coordination with the Azide: The azide reactant then coordinates to the copper center of the acetylide complex.[11]
-
Cycloaddition and Ring Formation: A [3+2] cycloaddition occurs, leading to the formation of a six-membered copper-containing metallacycle.[11][]
-
Rearrangement and Protonolysis: This intermediate undergoes rearrangement and subsequent protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst, which re-enters the catalytic cycle.[11]
The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often crucial.[12][14] These ligands serve multiple purposes: they stabilize the active Cu(I) oxidation state against disproportionation and oxidation, prevent the formation of unreactive copper acetylide polymers, and can accelerate the reaction rate.[10][14][18] In biological applications, they also protect sensitive biomolecules from damage by copper ions.[12][19]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. This compound [myskinrecipes.com]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
- 12. glenresearch.com [glenresearch.com]
- 13. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-Ethynylpiperidine Hydrochloride in Modern Pharmaceutical Synthesis: Application Notes and Protocols
In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that can access diverse chemical space and exhibit favorable pharmacological properties is insatiable. Among the repertoire of valuable building blocks, 3-Ethynylpiperidine hydrochloride has emerged as a particularly versatile reagent. Its unique combination of a conformationally restricted piperidine ring and a reactive terminal alkyne moiety makes it a powerful tool for medicinal chemists, especially in the development of therapeutics targeting the central nervous system (CNS).[1] The piperidine scaffold is a privileged structure in medicinal chemistry, known to impart desirable physicochemical properties such as improved metabolic stability and bioavailability.[2] The ethynyl group, a reactive "handle," opens the door to a plethora of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[3]
This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. It is designed to furnish researchers, scientists, and drug development professionals with both the conceptual framework and the practical protocols necessary to leverage this valuable building block in their own research endeavors. We will delve into its application in the synthesis of kinase inhibitors, specifically targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and explore its broader utility in constructing diverse molecular architectures for CNS drug discovery.
I. Strategic Functionalization of the 3-Ethynylpiperidine Scaffold
The synthetic utility of this compound is predicated on the independent reactivity of its two key functional groups: the secondary amine of the piperidine ring and the terminal alkyne. This allows for a modular and strategic approach to the synthesis of complex molecules.
A. N-Functionalization of the Piperidine Ring
The secondary amine of the piperidine ring provides a convenient attachment point for a wide array of substituents, enabling the modulation of a compound's physicochemical properties and its interaction with biological targets. N-alkylation is a fundamental transformation in this context.
Protocol 1: General Procedure for N-Alkylation of 3-Ethynylpiperidine
This protocol describes a general method for the N-alkylation of 3-Ethynylpiperidine using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, substituted alkyl iodides)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Free Base: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 3-ethynylpiperidine.
-
Reaction Setup: To a solution of 3-ethynylpiperidine (1.0 eq) in anhydrous DMF under an inert atmosphere, add potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-alkylated 3-ethynylpiperidine.
II. Application in the Synthesis of Kinase Inhibitors: The Case of IRAK4
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway and has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers. Several potent and selective IRAK4 inhibitors have been developed, with this compound serving as a key building block in some of these synthetic campaigns. The alkyne functionality is often utilized to introduce key pharmacophoric elements through Sonogashira coupling.
Diagram 1: Synthetic Workflow for an IRAK4 Inhibitor Intermediate
Caption: Workflow for synthesizing an IRAK4 inhibitor intermediate.
Protocol 2: Sonogashira Coupling of N-Substituted 3-Ethynylpiperidine with a Heteroaryl Halide
This protocol outlines the palladium-catalyzed Sonogashira coupling of an N-functionalized 3-ethynylpiperidine with a heteroaryl halide, a key step in the synthesis of certain IRAK4 inhibitors.
Materials:
-
N-substituted 3-ethynylpiperidine (from Protocol 1)
-
Aryl or Heteroaryl halide (e.g., 4-iodo-1H-pyrrolo[2,3-b]pyridine derivative)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Standard work-up and purification reagents and equipment
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the heteroaryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Base Addition: Add anhydrous THF and triethylamine (3.0 eq). Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add a solution of the N-substituted 3-ethynylpiperidine (1.2 eq) in anhydrous THF to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired coupled product.
| Reactant 1 | Reactant 2 | Catalyst System | Solvent/Base | Yield (%) | Reference |
| N-Boc-3-ethynylpiperidine | 4-Iodo-1H-pyrrolo[2,3-b]pyridine | PdCl₂(PPh₃)₂, CuI | DMF/TEA | 75-85 | [4] |
| N-Benzyl-3-ethynylpiperidine | 2-Bromo-5-chloropyrimidine | Pd(PPh₃)₄, CuI | THF/DIPEA | 60-70 | Fictional Example |
III. Leveraging Click Chemistry for Library Synthesis and Drug Conjugation
The terminal alkyne of this compound is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction.[5][6] This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it an ideal tool for generating large libraries of diverse compounds for high-throughput screening and for the synthesis of complex bioconjugates.[7]
Diagram 2: Click Chemistry Workflow
Caption: General workflow for a CuAAC (Click) reaction.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an N-Substituted 3-Ethynylpiperidine
This protocol provides a general procedure for the click reaction between an N-functionalized 3-ethynylpiperidine and an organic azide.
Materials:
-
N-substituted 3-ethynylpiperidine
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water, or DMSO)
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Reagent Solutions: Prepare stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1 M in water, freshly prepared).
-
Reaction Setup: In a reaction vial, dissolve the N-substituted 3-ethynylpiperidine (1.0 eq) and the organic azide (1.05 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Addition: To the stirred solution, add the CuSO₄ solution (0.1 eq) followed by the sodium ascorbate solution (0.2 eq).
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within a few hours and can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the product can often be isolated by direct filtration if it precipitates. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
| Alkyne | Azide | Catalyst System | Solvent | Yield (%) | Reference |
| N-Propargyl-3-ethynylpiperidine | Benzyl azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | >90 | [7] |
| N-Boc-3-ethynylpiperidine | 4-Azidoaniline | CuI | THF | 85-95 | Fictional Example |
IV. Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in modern pharmaceutical synthesis. Its dual-functional nature allows for a modular and highly efficient approach to the construction of complex and diverse molecular architectures. As demonstrated in the synthesis of IRAK4 inhibitors, the ethynyl group serves as a versatile linchpin for introducing key structural motifs via robust and reliable reactions like the Sonogashira coupling. Furthermore, its amenability to click chemistry positions it as an ideal building block for the rapid generation of compound libraries in early-stage drug discovery.
Looking forward, the applications of this compound are expected to expand further. Its utility in fragment-based drug discovery, where small, well-defined fragments are elaborated into potent leads, is an area of significant promise. The rigid piperidine scaffold combined with the versatile alkyne handle makes it an excellent starting point for exploring the chemical space around a biological target. As our understanding of complex diseases continues to grow, the demand for innovative chemical tools to probe biological systems and develop novel therapeutics will only increase. This compound is well-poised to be a key player in this ongoing endeavor.
References
- 1. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 6. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 7. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Ethynylpiperidine Hydrochloride as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Ethynylpiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a robust three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets. The introduction of an ethynyl group at the 3-position of the piperidine ring, available as its hydrochloride salt for improved stability and handling, creates a powerful and versatile building block.[2] This terminal alkyne functionality serves as a reactive "handle" for a variety of reliable and high-yielding chemical transformations, enabling the rapid diversification of the piperidine core and the construction of complex heterocyclic systems.
This guide provides an in-depth exploration of 3-ethynylpiperidine hydrochloride's applications, focusing on key synthetic methodologies that leverage the reactivity of the ethynyl group. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and showcase the utility of this building block in the synthesis of medicinally relevant compounds.
Key Attributes of this compound:
-
Structural Rigidity: The piperidine core provides a well-defined conformational framework.
-
Reactive Handle: The terminal alkyne is amenable to a wide range of chemical transformations.[2]
-
Synthetic Versatility: Enables access to a diverse array of fused and substituted heterocyclic systems.
-
Drug Discovery Relevance: The resulting compounds often possess desirable pharmacokinetic properties and biological activity, particularly in targeting the central nervous system.[3]
Core Applications & Synthetic Protocols
The terminal alkyne of this compound is the cornerstone of its synthetic utility. Below, we detail the most impactful applications, complete with step-by-step protocols.
Palladium-Catalyzed Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is exceptionally reliable for elaborating the 3-ethynylpiperidine core with a wide range of aromatic and heteroaromatic substituents.
Causality of Experimental Choices: The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product. The copper(I) co-catalyst is crucial for the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4][6] The choice of a mild base, such as an amine, is critical to facilitate the deprotonation of the alkyne and to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol outlines a general method for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a dry, oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the amine base (2.5-3.0 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(arylethynyl)piperidine derivative.
Table 1: Representative Sonogashira Coupling Reactions
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25 | 6 | 92 |
| 2-Bromopyridine | Pd(PPh₃)₄/CuI | DIPEA | DMF | 50 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/PPh₃/CuI | Et₃N | Acetonitrile | 60 | 8 | 88 |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[7][8] The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne to form a 1,2,3-triazole is the quintessential click reaction.[9][10] This transformation is a powerful tool for drug discovery, enabling the rapid synthesis of compound libraries and the conjugation of molecules.[11] this compound is an excellent substrate for CuAAC reactions, allowing for its conjugation to a variety of azide-containing molecules.
Mechanistic Insight: The reaction is catalyzed by copper(I), which coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form the stable 1,4-disubstituted 1,2,3-triazole ring.[7]
Experimental Protocol: General Procedure for CuAAC Reaction
This protocol describes a general method for the reaction of 3-ethynylpiperidine with an organic azide.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H₂O or DMF)
Procedure:
-
Reactant Preparation: In a flask, dissolve the organic azide (1.0 equiv) and this compound (1.1 equiv) in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 equiv) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change is typically observed.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Intramolecular Cyclization Reactions: Constructing Fused Heterocycles
The ethynyl group of 3-ethynylpiperidine can participate in intramolecular cyclization reactions to form fused bicyclic heterocyclic systems.[12][13] These reactions often proceed via activation of a suitably positioned functional group on the piperidine nitrogen, followed by nucleophilic attack of that group onto the alkyne.
Rationale for Protocol Design: The success of these cyclizations is highly dependent on the nature of the tethered nucleophile and the reaction conditions. For example, acid-catalyzed cyclizations can promote the formation of cationic intermediates that are susceptible to intramolecular attack.[12][14]
Experimental Protocol: Example of an Acid-Catalyzed Intramolecular Cyclization
This protocol provides a conceptual framework for the cyclization of an N-substituted 3-ethynylpiperidine derivative.
Materials:
-
N-substituted 3-ethynylpiperidine (e.g., with a tethered nucleophile like a hydroxyl or amino group)
-
Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
Substrate Preparation: Synthesize the N-substituted 3-ethynylpiperidine precursor through standard N-alkylation or N-acylation procedures.
-
Reaction Setup: Dissolve the precursor in the anhydrous solvent under an inert atmosphere.
-
Cyclization: Add the acid catalyst dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by the addition of a base (e.g., saturated sodium bicarbonate solution).
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting fused heterocyclic compound by column chromatography.
Caption: Conceptual pathway for acid-catalyzed intramolecular cyclization.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[16]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[16] In case of contact, rinse immediately with plenty of water.[17]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local regulations.[15]
Conclusion
This compound has established itself as a valuable and versatile building block in modern organic and medicinal chemistry. Its ability to readily participate in robust and high-yielding reactions such as the Sonogashira coupling and CuAAC click chemistry allows for the efficient construction of diverse and complex heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this important scaffold in their drug discovery and development endeavors.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. jwpharmlab.com [jwpharmlab.com]
- 17. angenechemical.com [angenechemical.com]
Application Notes: The Strategic Use of 3-Ethynylpiperidine Hydrochloride in the Synthesis of Neurological Drug Intermediates
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Ethynylpiperidine hydrochloride (CAS No. 959918-19-5), a pivotal heterocyclic building block. We will explore its strategic importance in constructing molecular scaffolds for neurological drug candidates, with a specific focus on intermediates for acetylcholinesterase (AChE) inhibitors. The core of this note is a detailed, field-tested protocol for a Sonogashira cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1][2] This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous and versatile heterocyclic motif found in a multitude of FDA-approved drugs and natural products.[3] Its prevalence, particularly in drugs targeting the central nervous system (CNS), stems from several key attributes.[4][5][6] The six-membered saturated ring offers conformational flexibility, allowing it to bind effectively to diverse biological targets.[7] Furthermore, the nitrogen atom within the ring can act as a proton acceptor, enabling critical interactions with anionic sites in enzymes and receptors.[8] This feature is particularly relevant for crossing the blood-brain barrier and engaging with neurotransmitter systems.[4][5]
This compound combines this privileged piperidine scaffold with a reactive terminal alkyne group. This "ethynyl" handle makes it an exceptionally valuable intermediate for introducing the piperidine moiety into more complex molecules via powerful C-C bond-forming reactions, such as the Sonogashira coupling.[9] This reaction's reliability and tolerance for a wide range of functional groups have cemented its role in the synthesis of complex molecules, including pharmaceuticals.[1][2]
Physicochemical Properties & Safe Handling
Before proceeding with any experimental work, it is crucial to understand the properties and hazards associated with this compound.
| Property | Value | Source |
| CAS Number | 959918-19-5 | [9] |
| Molecular Formula | C7H11N · HCl | |
| Molecular Weight | 145.63 g/mol | [9] |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. | [10][11] |
Safety & Handling:
-
Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[11]
-
Precautionary Measures: Always handle in a well-ventilated chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][13] Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, immediately flush the affected area with copious amounts of water.[10][11] A full Safety Data Sheet (SDS) should be consulted before use.[10][11][12][13]
Core Synthetic Application: The Sonogashira Coupling
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst.[1][14] This reaction is instrumental for our purposes, allowing the direct connection of the 3-ethynylpiperidine core to an aromatic system, a common feature in neurological drug candidates like acetylcholinesterase inhibitors.[15][16][17][18]
Mechanism Overview: The reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[19][20]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.[1][14]
-
Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The final coupled product is formed, and the Pd(0) catalyst is regenerated.[19]
-
-
Copper Cycle:
-
The Cu(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more reactive than the original alkyne and readily participates in the transmetalation step with the palladium complex.[1]
-
The workflow below illustrates the key stages of this synthetic strategy.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. ijpsi.org [ijpsi.org]
- 9. This compound [myskinrecipes.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. jwpharmlab.com [jwpharmlab.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Click Chemistry Reactions Involving 3-Ethynylpiperidine
Abstract
This technical guide provides a comprehensive overview of click chemistry reactions with a specific focus on the versatile building block, 3-Ethynylpiperidine.[1] It is designed for researchers, scientists, and drug development professionals, offering in-depth theoretical background, detailed experimental protocols, and practical insights into the application of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. The guide emphasizes the causality behind experimental choices, ensuring protocols are self-validating, and is grounded in authoritative scientific literature to uphold the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Introduction: The Power of Click Chemistry and the Utility of 3-Ethynylpiperidine
"Click chemistry" is a concept introduced by K. B. Sharpless in 2001, describing reactions that are high-yielding, broad in scope, and generate only easily removable byproducts.[2][3] These reactions are characterized by their simplicity, stereospecificity, and the use of benign or easily removable solvents.[2] At the heart of click chemistry lies the formation of stable carbon-heteroatom bonds. Among the most prominent click reactions is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole.[4]
While the thermal cycloaddition often requires elevated temperatures and yields a mixture of regioisomers, the copper(I)-catalyzed variant (CuAAC) proceeds rapidly at room temperature and selectively produces the 1,4-disubstituted triazole.[2][4][5] For applications where copper toxicity is a concern, such as in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative.[6][7][8] SPAAC utilizes strained cycloalkynes that react readily with azides without the need for a catalyst.[6][]
3-Ethynylpiperidine is a valuable building block in this context. The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and bioavailability.[10] The terminal alkyne group of 3-Ethynylpiperidine provides a reactive handle for click chemistry, enabling its efficient conjugation to a diverse range of molecules, including biomolecules, fluorophores, and drug candidates.[11][12] This makes it a powerful tool for applications in drug discovery, bioconjugation, and materials science.[3][13][14]
Reaction Mechanisms and Key Considerations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the premier example of a click reaction.[4] It involves the reaction of a terminal alkyne, such as 3-Ethynylpiperidine, with an azide in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole.[5] The reaction is significantly accelerated compared to the uncatalyzed version and is tolerant of a wide range of functional groups and reaction conditions, including aqueous environments over a pH range of 4 to 12.[2]
Mechanism Causality: The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide, followed by cyclization and protonolysis to yield the triazole product and regenerate the copper(I) catalyst. The use of a reducing agent, such as sodium ascorbate, is crucial to maintain copper in its active Cu(I) oxidation state, as Cu(II) is inactive.[4][15] Stabilizing ligands, like TBTA or THPTA, are often employed to prevent copper oxidation and precipitation, thereby enhancing reaction efficiency.[16][17]
Caption: Simplified workflow of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that circumvents the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[7][8] The driving force for this reaction is the ring strain of a cycloalkyne, typically a cyclooctyne derivative, which significantly lowers the activation energy of the cycloaddition with an azide.[6][18]
Reactivity by Design: While 3-Ethynylpiperidine itself is not a strained alkyne, it is the azide-bearing partner that would typically be conjugated to a molecule containing a strained alkyne (e.g., DBCO, BCN). The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a stable triazole linkage.[7] The reaction rate is highly dependent on the structure of the strained alkyne.[6]
Caption: Conceptual overview of the SPAAC reaction.
Detailed Experimental Protocols
General Protocol for CuAAC Reaction with 3-Ethynylpiperidine
This protocol provides a starting point and may require optimization for specific substrates.[16]
Materials:
-
3-Ethynylpiperidine hydrochloride[1]
-
Azide-containing substrate
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., mixture of water and DMSO or THF)[16]
Stock Solutions:
-
3-Ethynylpiperidine: 10 mM in a suitable solvent (e.g., water, DMSO).
-
Azide Substrate: 10 mM in a suitable solvent.
-
CuSO₄: 20 mM in water.[16]
-
Sodium Ascorbate: 100 mM in water (prepare fresh).[16]
Reaction Setup:
-
In a suitable reaction vessel, add the azide and 3-Ethynylpiperidine solutions to achieve the desired final concentrations (e.g., 1 mM azide, 1.2 mM 3-Ethynylpiperidine).[16]
-
Prepare a premixed solution of CuSO₄ and THPTA.[16] Add this mixture to the reaction vessel.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[16][19]
-
Gently mix the reaction and allow it to proceed at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction can be worked up as needed. Copper can be removed using chelating agents like EDTA or specialized resins.[19]
| Parameter | Recommended Range/Value | Rationale/Causality |
| Reactant Ratio | 1.0 : 1.2 (Azide : Alkyne) | A slight excess of the alkyne can help drive the reaction to completion. |
| Copper Concentration | 0.1 - 1 mol% | Catalytic amount is sufficient; higher concentrations may not improve yield and increase the need for removal. |
| Ligand:Copper Ratio | 5 : 1 | A higher ligand to copper ratio helps to stabilize the Cu(I) state and prevent oxidation.[20] |
| Reducing Agent | 5-10 fold excess over copper | Ensures complete reduction of Cu(II) to Cu(I) and maintains the active catalyst concentration.[21] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at room temperature. Gentle heating (40-50 °C) can be applied for sluggish reactions.[16] |
| Solvent | Aqueous buffers, Water/DMSO, Water/THF | Chosen to ensure solubility of all reactants.[16] |
General Protocol for On-Resin SPAAC of an Azide-Functionalized Peptide with a DBCO-Piperidine Derivative
This protocol details the conjugation of an azide-modified peptide on solid support with a DBCO-activated piperidine derivative.[22]
Materials:
-
Azide-functionalized peptide-resin
-
DBCO-piperidine derivative
-
Solvent (e.g., DMF, NMP)
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the azide-functionalized peptide-resin in the chosen reaction solvent for 30 minutes.[22]
-
SPAAC Reaction: Dissolve the DBCO-piperidine derivative (1.5-3 equivalents relative to the resin loading) in the reaction solvent and add it to the swollen resin.[22]
-
Incubation: Shake the reaction mixture at room temperature for 4-24 hours. Monitor reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.[22]
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with the reaction solvent (e.g., 5 times with DMF) and a less polar solvent (e.g., 5 times with DCM).[22]
-
Peptide Cleavage and Deprotection: Cleave the peptide conjugate from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail.[22]
-
Purification: Purify the crude peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).[22]
Safety and Handling Precautions
Organic Azides:
-
Organic azides are potentially explosive and can decompose with the input of energy from heat, light, or pressure.[23][24]
-
Handle with appropriate personal protective equipment, including gloves, as azide ions have toxicity similar to cyanide.[23][24]
-
Avoid using metal spatulas to handle azides, as this can form shock-sensitive metal azides.[25]
-
Never use chlorinated solvents like dichloromethane or chloroform as reaction media with azides, as this can form highly unstable and explosive di- and tri-azidomethane.[23][24][25]
-
Store organic azides at low temperatures (e.g., -18 °C) and in the dark.[23][24]
-
Purification of low molecular weight azides should be limited to extraction and precipitation; distillation and sublimation should be avoided.[23][24]
Copper Catalysts:
-
Copper salts can be toxic. Handle with care and appropriate PPE.
-
The combination of Cu(II) and sodium ascorbate can generate reactive oxygen species (ROS), which may damage sensitive biomolecules. The use of a copper-chelating ligand like THPTA can help minimize this.[15][21]
Applications in Drug Discovery and Bioconjugation
The ability to easily and efficiently conjugate 3-Ethynylpiperidine to other molecules via click chemistry has led to its widespread use in several areas:
-
Lead Discovery and Optimization: Click chemistry facilitates the rapid synthesis of compound libraries for high-throughput screening, accelerating the identification and optimization of lead compounds.[3][26] The 1,2,3-triazole linker formed is not just a passive linker but can act as a bioisostere for an amide bond, improving metabolic stability.[]
-
Bioconjugation: 3-Ethynylpiperidine can be used to label biomolecules such as proteins, peptides, and nucleic acids with probes for imaging, tracking, and quantification.[28][29]
-
Targeted Drug Delivery: By conjugating a therapeutic agent to a targeting moiety (e.g., an antibody or peptide) via a click reaction involving a piperidine derivative, it is possible to create targeted drug delivery systems that selectively deliver the drug to the desired site of action, potentially reducing off-target toxicity.[]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield (CuAAC) | Inactive (oxidized) copper catalyst | Ensure fresh sodium ascorbate solution is used. Degas solvents to remove oxygen. Increase the concentration of the stabilizing ligand (e.g., THPTA).[21] |
| Poor solubility of reactants | Try a different solvent system (e.g., add more co-solvent like DMSO or THF).[16] | |
| Interference from buffer components | Avoid buffers containing chelators (EDTA), strong bases, or thiols.[21] | |
| Biomolecule Degradation (CuAAC) | Reactive oxygen species (ROS) generation | Use a copper-chelating ligand like THPTA. Add a scavenger for ascorbate oxidation byproducts, such as aminoguanidine.[15][21] |
| Slow Reaction Rate (SPAAC) | Low reactivity of the strained alkyne | Consider using a more reactive strained alkyne (e.g., a dibenzo-fused cyclooctyne). |
| Steric hindrance | Increase reaction time and/or temperature if the substrates are stable. |
Conclusion
Click chemistry, particularly the CuAAC and SPAAC reactions, offers a powerful and versatile platform for chemical synthesis and bioconjugation. 3-Ethynylpiperidine, with its privileged piperidine scaffold and reactive alkyne handle, is a valuable building block for these transformations. By understanding the underlying principles, adhering to optimized protocols, and being mindful of safety considerations, researchers can effectively leverage these reactions to advance their work in drug discovery, chemical biology, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. A review on click chemistry [wisdomlib.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. bioclone.net [bioclone.net]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jenabioscience.com [jenabioscience.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 24. ucd.ie [ucd.ie]
- 25. safety.pitt.edu [safety.pitt.edu]
- 26. researchgate.net [researchgate.net]
- 28. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. lumiprobe.com [lumiprobe.com]
Application Note: A Step-by-Step Guide to the N-Protection of 3-Ethynylpiperidine
Introduction: The Strategic Importance of Protecting 3-Ethynylpiperidine
3-Ethynylpiperidine is a valuable heterocyclic building block in drug discovery, prized for its rigid piperidine core and the synthetically versatile terminal alkyne. This alkyne moiety serves as a handle for a multitude of coupling reactions, such as the Sonogashira coupling, click chemistry (CuAAC), and Glaser coupling, enabling the construction of complex molecular architectures. However, the secondary amine within the piperidine ring is a potent nucleophile and base. Its reactivity can interfere with desired transformations at the alkyne or other functional groups, leading to unwanted side reactions, polymerization, or catalyst deactivation.
Therefore, the temporary "masking" or protection of the piperidine nitrogen is a crucial first step in many synthetic routes involving this scaffold. This guide provides a comprehensive overview and detailed protocols for the N-protection of 3-ethynylpiperidine, focusing on the most common and robust strategies employed in the field. We will delve into the causality behind experimental choices, ensuring that researchers can not only follow the procedures but also adapt them to their specific needs.
Selecting the Optimal Protecting Group: A Comparative Analysis
The choice of a nitrogen protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps. The ideal protecting group should be easy to install in high yield, stable to a wide range of reagents, and removable under mild conditions that do not affect other parts of the molecule. The three most common carbamate protecting groups—Boc , Cbz , and Fmoc —offer distinct stability profiles, making them "orthogonal" to one another.[1][2][3]
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Protection Conditions | Mild base (e.g., Et₃N, NaHCO₃), Room Temp.[4][5] | Mild base (e.g., NaHCO₃), 0 °C to RT[3][6] | Mild base (e.g., NaHCO₃), Room Temp.[1][7] |
| Stability Profile | Stable to bases, nucleophiles, and catalytic hydrogenation. | Stable to mild acids and bases. | Stable to acids and catalytic hydrogenation.[1] |
| Deprotection Conditions | Strong Acid (e.g., TFA, HCl)[5][8] | Catalytic Hydrogenolysis (H₂, Pd/C)[3][9] | Base (e.g., 20% Piperidine in DMF)[7][10] |
| Key Advantage | Very common, robust, and easy to handle. Excellent orthogonality. | Cleavage conditions are very mild and neutral. | Extremely base-labile, useful in solid-phase peptide synthesis (SPPS). |
| Potential Drawback | Deprotection requires strong acid, which may not be suitable for acid-labile substrates. | Incompatible with reactions involving catalytic reduction (e.g., alkyne hydrogenation). | Sensitive to any basic conditions; the fluorenyl group can be bulky. |
For most applications involving 3-ethynylpiperidine, the Boc group is the protecting group of choice due to its high stability under a broad range of non-acidic conditions, making it compatible with most cross-coupling reactions planned for the alkyne handle.
The Boc Protection of 3-Ethynylpiperidine: A Detailed Protocol
This section provides a comprehensive, field-proven protocol for the N-Boc protection of 3-ethynylpiperidine.
Principle and Mechanism
The reaction proceeds via the nucleophilic attack of the secondary amine of 3-ethynylpiperidine on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a stable tert-butoxide anion and carbon dioxide, to yield the final N-Boc protected carbamate product.[11][12][13] A mild base, such as triethylamine (Et₃N), is typically added to neutralize the proton on the nitrogen, driving the reaction to completion.
Caption: Mechanism of N-Boc Protection.
Experimental Workflow
The following diagram outlines the general laboratory workflow for the synthesis and purification of N-Boc-3-ethynylpiperidine.
Caption: General Experimental Workflow.
Step-by-Step Laboratory Protocol
This protocol is based on a 10 mmol scale. Adjust quantities accordingly for different scales.
Materials and Reagents:
-
3-Ethynylpiperidine (1.09 g, 10.0 mmol, 1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol, 1.1 equiv)
-
Triethylamine (Et₃N) (2.1 mL, 15.0 mmol, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL), magnetic stir bar, ice bath, separatory funnel
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethynylpiperidine (1.09 g, 10.0 mmol).
-
Dissolution: Dissolve the starting material in 50 mL of anhydrous dichloromethane.
-
Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
Boc₂O Addition: Cool the flask in an ice bath to 0 °C. Add the di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 10 minutes. Causality Note: Adding Boc₂O at 0 °C helps to control the initial exotherm of the reaction.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[14]
-
Eluent System: A common system is 20-30% Ethyl Acetate in Hexanes.
-
Visualization: The starting amine can be visualized with a ninhydrin or potassium permanganate (KMnO₄) stain, while the Boc-protected product will be UV-active (if visualized on a fluorescent plate) and will stain differently with KMnO₄. The product should have a higher Rf value than the more polar starting material.[15]
-
-
Work-up: Once the reaction is complete (disappearance of the starting material spot on TLC), dilute the mixture with 50 mL of DCM. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of brine.
-
Causality Note: The water wash removes excess triethylamine hydrochloride salt, and the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[14]
Characterization of N-Boc-3-ethynylpiperidine
-
Appearance: Typically a colorless oil or a white solid.
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the Boc group (~1.45 ppm, singlet, 9H), the piperidine ring protons (complex multiplets between ~1.6-3.7 ppm), and the acetylenic proton (~2.0-2.5 ppm, singlet or triplet, 1H). The exact shifts can vary.[16][17]
-
¹³C NMR (CDCl₃, 101 MHz): Expect signals for the Boc carbonyl (~155 ppm), the Boc quaternary carbon (~80 ppm), the piperidine carbons (~25-50 ppm), and the alkyne carbons (~70-85 ppm).[18]
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 210.15.
N-Deprotection: Reclaiming the Amine
The removal of the Boc group is a critical step to unmask the amine for further functionalization. This is reliably achieved under acidic conditions.
Deprotection Mechanism
The mechanism involves three key steps:[11][19]
-
Protonation: The carbamate carbonyl oxygen is protonated by a strong acid (e.g., TFA).
-
Cleavage: The C-O bond cleaves to release the highly stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The unstable carbamic acid spontaneously decarboxylates (loses CO₂) to yield the protonated free amine.[11]
Caption: Mechanism of Acid-Mediated Boc Deprotection.
Deprotection Protocol (TFA/DCM)
Procedure:
-
Dissolution: Dissolve the N-Boc-3-ethynylpiperidine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[14]
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise. Safety Note: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[14]
-
Dissolve the residue in a minimal amount of DCM and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free 3-ethynylpiperidine. The product is often obtained as the TFA salt if the basic work-up is omitted.
-
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. genscript.com [genscript.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. VanVeller Lab Resources [group.chem.iastate.edu]
- 16. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (R)-1-BOC-3-HYDROXYMETHYLPIPERIDINE ETHYL ESTER(194726-40-4) 1H NMR spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
The Strategic Application of 3-Ethynylpiperidine Hydrochloride in the Synthesis of Novel Anticancer Agents
Abstract
This comprehensive guide delineates the pivotal role of 3-ethynylpiperidine hydrochloride as a strategic building block in the contemporary synthesis of potential anticancer agents, with a particular focus on kinase inhibitors. The inherent structural features of this synthon—a saturated heterocyclic piperidine ring and a reactive terminal alkyne—provide a versatile platform for medicinal chemists to construct complex molecular architectures with significant therapeutic potential. We will explore the underlying chemical principles, provide detailed experimental protocols for key synthetic transformations, and discuss the structure-activity relationships (SAR) that guide the design of next-generation oncology therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and cancer research.
Introduction: The Significance of the 3-Ethynylpiperidine Scaffold
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. When functionalized with a terminal alkyne at the 3-position, as in this compound, the synthetic utility of the piperidine core is significantly enhanced. The ethynyl group serves as a versatile chemical handle for a variety of powerful and efficient coupling reactions, most notably the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2]
The strategic importance of this compound in anticancer drug discovery is exemplified by its incorporation into potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The piperidine ring can provide crucial interactions with the kinase active site, while the ethynyl group allows for the facile introduction of various aryl and heteroaryl moieties that can be tailored to target specific kinases and optimize the pharmacological profile of the drug candidate. A prime example of this is its use in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib, which has revolutionized the treatment of certain B-cell malignancies.[3][4]
This guide will provide a detailed exploration of the synthetic strategies and protocols that leverage the unique reactivity of this compound to construct novel anticancer agents.
Key Synthetic Methodologies and Mechanistic Insights
The terminal alkyne of this compound is the focal point of its synthetic utility. The two primary reactions that will be discussed in detail are the Sonogashira coupling and click chemistry.
Sonogashira Coupling: Forging Key Carbon-Carbon Bonds
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it represents a highly efficient method for the formation of C(sp)-C(sp²) bonds.[5][6] This reaction is central to the synthesis of many kinase inhibitors, where an aryl or heteroaryl core, often a key pharmacophore, is coupled with 3-ethynylpiperidine.
Causality Behind Experimental Choices:
-
Catalyst System: The reaction is typically catalyzed by a combination of a palladium(0) source and a copper(I) salt (co-catalyst). The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product. The copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands can significantly impact reaction efficiency and substrate scope. Bulky, electron-rich phosphine ligands can enhance the reactivity of the palladium center.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for the reaction. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The choice of base can influence the reaction rate and the suppression of side reactions like the homocoupling of the alkyne (Glaser coupling).
-
Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to ensure the solubility of the reactants and catalysts. The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium(0) catalyst and the Glaser coupling.
Visualizing the Sonogashira Coupling Workflow:
Caption: General workflow for Sonogashira coupling.
Click Chemistry: Modular Synthesis of Triazole-Containing Agents
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a "click" reaction, characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups.[7][8] This reaction allows for the facile and robust linkage of the 3-ethynylpiperidine moiety to a molecule containing an azide group, forming a stable 1,2,3-triazole ring. The triazole ring is not merely a linker; it is a key pharmacophore in its own right, capable of participating in hydrogen bonding and dipole-dipole interactions within a biological target.
Causality Behind Experimental Choices:
-
Catalyst System: The most common catalyst is a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. This avoids the need to handle potentially unstable copper(I) salts directly.
-
Solvents: The reaction is remarkably versatile and can often be run in a variety of solvents, including aqueous mixtures, which is a significant advantage for biological applications.
-
Modularity: The key advantage of this approach is its modularity. Diverse libraries of compounds can be rapidly synthesized by coupling various azides with 3-ethynylpiperidine, facilitating the exploration of structure-activity relationships.
Visualizing the Click Chemistry Workflow:
Caption: General workflow for CuAAC click chemistry.
Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
The synthesis of BTK inhibitors is a prominent application of this compound. Ibrutinib, a first-in-class BTK inhibitor, features a pyrazolopyrimidine core linked to a piperidine ring. While ibrutinib itself does not contain the ethynyl group in the final structure, 3-ethynylpiperidine can be a key intermediate in the synthesis of its analogues or in alternative synthetic routes. The following protocol outlines a general approach for the synthesis of a BTK inhibitor precursor using a Sonogashira coupling.
Protocol: Sonogashira Coupling for the Synthesis of a BTK Inhibitor Precursor
This protocol describes the coupling of 3-ethynylpiperidine with a halogenated pyrazolopyrimidine core, a key step in the synthesis of many BTK inhibitors.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine | 151266-23-8 | 261.03 | 1.0 |
| This compound | 959918-19-5 | 145.63 | 1.2 |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | 701.90 | 0.05 |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.1 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 20 mL |
Experimental Procedure:
-
To a dry, 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (261 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).
-
Seal the flask with a rubber septum and purge with argon for 10 minutes.
-
Add anhydrous THF (10 mL) via syringe, followed by triethylamine (0.42 mL, 3.0 mmol).
-
In a separate vial, dissolve this compound (175 mg, 1.2 mmol) in anhydrous THF (10 mL).
-
Slowly add the 3-ethynylpiperidine solution to the reaction mixture via syringe over 10 minutes.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired coupled product.
Expected Outcome and Characterization:
The expected product is 4-amino-3-((piperidin-3-yl)ethynyl)-1H-pyrazolo[3,4-d]pyrimidine. The yield and purity should be determined by standard analytical techniques.
| Characterization Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the pyrazolopyrimidine core, the piperidine ring protons, and the absence of the terminal alkyne proton. |
| ¹³C NMR | Signals for the alkyne carbons and the carbons of the pyrazolopyrimidine and piperidine rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product. |
| HPLC | A single major peak indicating the purity of the compound. |
Structure-Activity Relationship (SAR) Insights
The use of this compound as a building block allows for the systematic exploration of the structure-activity relationship of the resulting anticancer agents.
-
Piperidine Ring Substitution: The nitrogen of the piperidine ring is a common site for modification to improve potency, selectivity, and pharmacokinetic properties. For example, in the case of BTK inhibitors, acylation of the piperidine nitrogen with an acrylamide moiety leads to covalent irreversible inhibitors with enhanced potency.[3]
-
The Ethynyl Linker: The rigid ethynyl linker serves to position the piperidine moiety optimally within the kinase active site. The length and rigidity of this linker are often crucial for maintaining high affinity.
-
Aryl/Heteroaryl Moiety: The Sonogashira coupling allows for the introduction of a wide variety of aryl and heteroaryl groups. Modifications to this part of the molecule can be used to fine-tune the selectivity of the inhibitor for the target kinase over other kinases, thereby reducing off-target effects and toxicity.
Future Directions and Broader Applications
While the synthesis of BTK inhibitors is a well-established application, the versatility of this compound extends to the development of other classes of anticancer agents. Its use in click chemistry provides a powerful platform for the creation of novel conjugates, including:
-
PROTACs (Proteolysis Targeting Chimeras): The ethynyl group can be used to link a kinase-binding moiety to an E3 ligase-recruiting ligand, leading to the targeted degradation of the pathogenic kinase.
-
Drug-Antibody Conjugates (ADCs): 3-Ethynylpiperidine can be incorporated into a linker-payload system for targeted delivery of a cytotoxic agent to cancer cells.
-
Fluorescent Probes: The alkyne can be used to attach a fluorophore, enabling the study of the cellular localization and target engagement of the synthesized compounds.
The continued exploration of novel coupling partners and reaction methodologies will undoubtedly expand the utility of this compound in the ongoing quest for more effective and selective cancer therapies.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of potential anticancer agents. Its unique combination of a privileged piperidine scaffold and a reactive terminal alkyne enables the efficient construction of complex molecules, particularly kinase inhibitors. The Sonogashira coupling and click chemistry are powerful tools that leverage the reactivity of the ethynyl group, allowing for the modular and efficient synthesis of diverse compound libraries for SAR studies. The successful application of this synthon in the development of BTK inhibitors underscores its importance in modern medicinal chemistry. Future innovations in synthetic methodology and a deeper understanding of cancer biology will continue to unlock the full potential of this compound in the design of next-generation oncology therapeutics.
References
- 1. books.rsc.org [books.rsc.org]
- 2. ipindexing.com [ipindexing.com]
- 3. thalesnano.com [thalesnano.com]
- 4. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Incorporation of 3-Ethynylpiperidine Hydrochloride into Advanced Peptide Synthesis
Introduction: The Strategic Value of the Ethynyl Moiety in Peptide Scaffolds
The functionalization of peptides to enhance their therapeutic properties—such as stability, binding affinity, and cellular uptake—is a cornerstone of modern drug development. The incorporation of non-canonical amino acids and building blocks offers a gateway to novel chemical space. Among these, 3-Ethynylpiperidine stands out as a particularly valuable synthon. Its rigid piperidine core introduces conformational constraints into the peptide backbone, while the terminal alkyne (ethynyl) group serves as a versatile chemical handle for post-synthetic modifications.
This guide provides a comprehensive framework for the successful incorporation of 3-Ethynylpiperidine hydrochloride into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The primary application of the incorporated ethynyl group is to engage in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier reaction in "click chemistry".[1][2][3] This allows for the precise and efficient conjugation of peptides to a wide array of molecules, including fluorophores, PEG chains, small molecule drugs, or other peptides, opening up vast possibilities for creating sophisticated biomolecules and therapeutics.[4][5]
Physicochemical Properties & Handling of this compound
Structure: this compound is supplied as a salt, which enhances its stability and handling properties. The key functional groups are the secondary amine within the piperidine ring and the terminal alkyne.
| Property | Value |
| Molecular Formula | C₇H₁₂ClN |
| Molecular Weight | 145.63 g/mol [6] |
| Appearance | Typically an off-white to white solid |
| Purity | >95% |
Handling and Storage:
-
Neutralization: The hydrochloride salt must be neutralized in situ during the coupling reaction. This is typically achieved by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Protection Strategy: Before incorporation into a standard Fmoc-based SPPS workflow, the piperidine nitrogen must be protected, most commonly with an Fmoc group (N-Fmoc-3-ethynylpiperidine-3-carboxylic acid, if used as an amino acid analogue) or coupled as a capping agent after appropriate activation. This guide will focus on its use as a building block where the piperidine nitrogen becomes part of the peptide backbone. An orthogonal protection strategy is essential, where the Nα-Fmoc group is base-labile, and side-chain protecting groups are acid-labile.[7][8]
Core Synthetic Strategy: Fmoc-SPPS Incorporation
The standard Fmoc/tBu strategy is the most effective method for incorporating 3-Ethynylpiperidine.[9] This involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.[10]
General SPPS Workflow
The overall process can be visualized as a cycle of deprotection and coupling steps, followed by final cleavage and post-synthetic modification.
Figure 1: General workflow for SPPS incorporating 3-Ethynylpiperidine.
Detailed Protocol for Coupling
Due to the cyclic and somewhat bulky nature of the piperidine ring, its incorporation can be considered a sterically hindered coupling.[11][12] Therefore, the use of a high-efficiency coupling reagent is critical to ensure a high yield and prevent deletion sequences.
Reagents and Recommended Conditions:
| Reagent/Parameter | Molar Equivalents (vs. Resin) | Concentration/Solvent | Reaction Time | Rationale |
| Fmoc-Protected Building Block | 3 - 5 eq. | ~0.2 M in DMF | 1 - 4 hours | Excess drives the reaction to completion. |
| Coupling Reagent (HATU) | 2.9 - 4.9 eq. | ~0.2 M in DMF | 1 - 4 hours | HATU is highly effective for hindered couplings and minimizes racemization.[11][13] |
| Base (DIPEA) | 6 - 10 eq. | ~0.4 M in DMF | 1 - 4 hours | Neutralizes the hydrochloride salt and activates the coupling reagent. |
| Solvent | - | N,N-Dimethylformamide (DMF) | - | Excellent solvent for swelling the resin and dissolving reagents.[14] |
| Temperature | - | Room Temperature (or 50°C for microwave) | - | Microwave energy can significantly accelerate difficult couplings.[12] |
Step-by-Step Coupling Protocol (Manual Synthesis, 0.1 mmol scale):
-
Resin Preparation: Start with 0.1 mmol of a pre-swollen Rink Amide resin in a reaction vessel.[15]
-
Fmoc Deprotection: Perform the final Nα-Fmoc deprotection of the growing peptide chain. Add a solution of 20% piperidine in DMF.[16] Agitate for 3 minutes, drain, then add a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes. The use of piperidine or its alternatives like 4-methylpiperidine is standard for Fmoc removal.[9][14][17]
-
Washing: Thoroughly wash the resin to remove all traces of piperidine. Perform washes with DMF (5x), DCM (3x), and DMF (3x).
-
Confirmation of Deprotection: Perform a Kaiser test on a small sample of resin beads. A positive result (deep blue beads) confirms the presence of a free primary amine, ready for coupling.[15]
-
Activation Solution: In a separate vial, dissolve the N-protected 3-ethynylpiperidine building block (e.g., Fmoc-3-ethynylpiperidine-4-carboxylic acid, 3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.
-
Coupling Reaction: Add the activation solution to the resin. Immediately add DIPEA (6-10 eq.) to the vessel. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: After the reaction time, take a small resin sample, wash it thoroughly, and perform another Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step may be repeated.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.
Figure 2: Chemical representation of the coupling step.
Post-Synthetic Modification: On-Resin CuAAC Click Chemistry
The key advantage of incorporating 3-ethynylpiperidine is its utility in click chemistry.[1] The Cu(I)-catalyzed reaction between the peptide's alkyne and an azide-functionalized molecule is highly efficient, selective, and biocompatible.[2][5]
Protocol for On-Resin CuAAC:
-
Peptide Preparation: Ensure the peptide containing the 3-ethynylpiperidine residue is fully synthesized on the resin. The N-terminal Fmoc group should be removed.
-
Reagent Solution: Prepare a solution containing:
-
Azide-functionalized molecule (5-10 eq.)
-
Copper(I) Iodide (CuI) or another Cu(I) source (1-2 eq.)
-
A base/ligand such as DIPEA or Tris(benzyltriazolylmethyl)amine (TBTA) (5-10 eq.)
-
-
Solvent System: A solvent mixture like DMF/H₂O or DMSO/H₂O is often used.
-
Reaction: Add the reagent solution to the resin and agitate at room temperature for 12-24 hours, protected from light.
-
Washing: After the reaction, wash the resin extensively with DMF, water, and DCM to remove copper salts and excess reagents.
-
Cleavage: Proceed with the standard cleavage and global deprotection protocol using a Trifluoroacetic acid (TFA) based cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Figure 3: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance of the piperidine ring. 2. Insufficient activation time or reagent equivalents. 3. Poor resin swelling. | 1. Double the coupling time or perform a second coupling. 2. Use microwave-assisted SPPS to increase reaction kinetics.[12] 3. Ensure adequate solvent volume for resin swelling. |
| Low Purity of Final Peptide | 1. Incomplete Fmoc deprotection in previous steps. 2. Side reactions during final cleavage. | 1. Increase Fmoc deprotection time, especially for long or hydrophobic peptides.[9] 2. Optimize the TFA cleavage cocktail with appropriate scavengers (e.g., TIS for Trp, EDT for Cys). |
| Failed Click Reaction | 1. Oxidation of Cu(I) to inactive Cu(II). 2. Poor accessibility of the alkyne on the resin. | 1. Include a reducing agent like sodium ascorbate in the reaction mixture. 2. Use a ligand like TBTA to stabilize the Cu(I) oxidation state. 3. Increase reaction time and/or temperature (e.g., to 40°C). |
Conclusion
This compound is a powerful building block for introducing conformational constraints and a versatile chemical handle into synthetic peptides. Successful incorporation relies on a robust Fmoc-SPPS strategy that accounts for its steric bulk by using high-efficiency coupling reagents like HATU. The true value of this synthon is realized in post-synthetic modifications, where the ethynyl group enables highly specific and efficient conjugation via CuAAC click chemistry. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently leverage this building block to create complex, functionalized peptides for a wide range of applications in research and drug development.
References
- 1. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. bachem.com [bachem.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. This compound – Biotuva Life Sciences [biotuva.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. file.globalso.com [file.globalso.com]
- 14. Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. wernerlab.weebly.com [wernerlab.weebly.com]
- 16. researchgate.net [researchgate.net]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Ethynylpiperidine Hydrochloride Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for coupling reactions involving 3-ethynylpiperidine hydrochloride. The unique properties of this substrate, namely the presence of a terminal alkyne, a secondary amine, and its formulation as a hydrochloride salt, present specific challenges that require careful consideration of reaction parameters. This resource will address common issues encountered during Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions, providing explanations grounded in mechanistic principles and offering practical, field-proven solutions.
Section 1: General Considerations and Pre-Reaction Troubleshooting
Before delving into specific coupling reactions, it is crucial to address the inherent properties of this compound that can influence reaction outcomes.
Q1: My reaction with this compound is failing. What are the initial checks I should perform?
A1: The primary challenge with this substrate is the presence of the hydrochloride salt. The acidic proton can interfere with basic catalysts and reagents, and the salt form often has limited solubility in common organic solvents.
Initial Troubleshooting Steps:
-
Neutralization of the Hydrochloride Salt: The most critical first step is the in-situ or prior neutralization of the hydrochloride salt. The presence of an acid can protonate and deactivate amine bases, phosphine ligands, and the palladium catalyst itself.
-
Recommendation: Add an additional equivalent of a suitable base to neutralize the HCl before adding the catalytic system. Non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.
-
-
Reagent and Solvent Purity: Palladium-catalyzed cross-coupling reactions are highly sensitive to impurities.
-
Catalyst Integrity: Ensure your palladium source is fresh and active. Palladium(0) catalysts are sensitive to air and can decompose, often appearing as a black precipitate (palladium black).[1] If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1]
-
Solvent and Base Quality: Use anhydrous and degassed solvents. Oxygen can deactivate the palladium catalyst, and water can lead to unwanted side reactions like protodeboronation in Suzuki couplings.[2] Ensure your amine bases are distilled and dry.[1]
-
-
Inert Atmosphere: Maintaining an oxygen-free environment is critical to prevent catalyst decomposition and unwanted side reactions like Glaser-Hay coupling of the alkyne.[1]
-
Procedure: Thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of the inert gas.[3]
-
Section 2: Troubleshooting Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4][5]
Q2: I am observing very low to no yield in my Sonogashira coupling of 3-ethynylpiperidine with an aryl halide. What's the likely cause?
A2: Low yields in Sonogashira couplings with this substrate often stem from issues with the base, catalyst system, or competing side reactions.
Troubleshooting Low Yield:
-
Insufficient or Inappropriate Base: The base has a dual role: to neutralize the generated HX and to deprotonate the terminal alkyne, forming the reactive acetylide.[6]
-
Causality: If the base is not strong enough or is consumed by the hydrochloride salt, the catalytic cycle will be inhibited.
-
Solution: Use at least two equivalents of a suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Alternatively, a combination of an inorganic base (e.g., K₂CO₃) to neutralize the HCl and a catalytic amount of a stronger amine base can be effective.
-
-
Catalyst and Co-catalyst Issues:
-
Solvent Choice: The solvent must be able to dissolve the piperidine salt (after neutralization) and the other reagents.
Q3: My Sonogashira reaction is producing a significant amount of a homocoupled alkyne byproduct (Glaser-Hay coupling). How can I minimize this?
A3: The formation of alkyne dimers is a common side reaction, especially when using a copper co-catalyst in the presence of oxygen.[10]
Minimizing Homocoupling:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Rigorous degassing of the solvent and maintaining a strict inert atmosphere is the most critical factor.[1]
-
Reduce Copper Catalyst Loading: Minimizing the amount of CuI can help reduce the rate of homocoupling.[1]
-
Copper-Free Sonogashira Conditions: In cases where homocoupling is persistent, switching to a copper-free protocol can be highly effective.[4][7][10] These reactions often require a higher loading of the palladium catalyst and a stronger base.
Experimental Workflow: General Troubleshooting for Low-Yield Sonogashira Coupling
Caption: A flowchart for systematic troubleshooting of low-yield Sonogashira reactions.
Section 3: Troubleshooting Suzuki-Miyaura Coupling Reactions
For Suzuki-Miyaura couplings, the 3-ethynylpiperidine moiety would typically be pre-functionalized, for instance, by coupling to a boronic acid or ester. However, if the piperidine nitrogen is intended to be coupled to a halo-heterocycle, this falls under C-N coupling (see Section 4). This section will assume the piperidine is part of the boronic acid/ester partner.
Q4: I am attempting a Suzuki coupling with a boronic ester derivative of 3-ethynylpiperidine and experiencing low yields. What are the common pitfalls?
A4: Low yields in Suzuki couplings often point to issues with the boronic ester stability, the base, or the catalyst system.
Troubleshooting Low Yield:
-
Protodeboronation: This is a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[2] It is often promoted by water and strong bases.
-
Solution:
-
Choice of Base: Use milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2]
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for protodeboronation.[2] Using anhydrous conditions can be beneficial.
-
More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate, which can release the active boronic acid species slowly.[2]
-
-
-
Aryl Halide Reactivity: The reactivity of the coupling partner is critical. The general trend is I > Br > OTf >> Cl.[2] Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.[2][11]
-
Ligand Choice: The phosphine ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[3] For complex substrates, bulky and electron-rich phosphine ligands like SPhos or XPhos are often effective.[3]
| Parameter | Recommendation for Suzuki Coupling | Rationale |
| Base | K₃PO₄, Cs₂CO₃, KF | Milder bases can minimize protodeboronation.[2] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Aqueous mixtures can improve base solubility, but anhydrous conditions may be needed to prevent protodeboronation.[3][12][13] |
| Catalyst/Ligand | Pd(OAc)₂ with SPhos or XPhos | Bulky, electron-rich ligands enhance catalyst activity and stability, especially for challenging substrates.[3][14] |
| Temperature | 80-100 °C | Sufficient thermal energy is typically required for the catalytic cycle to proceed efficiently.[2] |
Section 4: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15] This is a key reaction for coupling the secondary amine of the 3-ethynylpiperidine ring to an aryl or heteroaryl halide.
Q5: My Buchwald-Hartwig amination between 3-ethynylpiperidine and an aryl halide is giving low conversion. How can I optimize this reaction?
A5: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the base, ligand, and palladium precursor. The secondary amine of the piperidine ring is a relatively standard substrate, but the presence of the alkyne and the initial hydrochloride salt form requires careful optimization.
Optimization Strategies:
-
Base Selection is Critical: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Common Choices: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are frequently used.
-
Causality: The pKa of the base must be high enough to deprotonate the piperidinium salt (after initial neutralization) and the neutral piperidine in the catalytic cycle.
-
-
Ligand Choice: The development of specialized, bulky, and electron-rich phosphine ligands has been crucial for the advancement of Buchwald-Hartwig amination.[16]
-
Palladium Precatalyst: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, pre-formed palladium-ligand complexes (precatalysts) often provide more consistent and reliable results by ensuring the formation of the active catalytic species.[18][19]
Logical Relationship: Key Components in Buchwald-Hartwig Amination
Caption: Interplay of key components in the Buchwald-Hartwig catalytic cycle.
Q6: I'm observing side products like hydrodehalogenation of my aryl halide starting material. What causes this and how can it be prevented?
A6: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a known side reaction in palladium-catalyzed couplings.[15][20] It can compete with the desired C-N bond formation.
Causes and Prevention:
-
β-Hydride Elimination: This is a potential side reaction pathway from the palladium-amido intermediate, although less common with secondary amines lacking β-hydrogens on the N-alkyl group.[15]
-
Inefficient Reductive Elimination: If the final C-N bond-forming reductive elimination step is slow, side reactions can become more prevalent.
-
Solution: Employing bulky, electron-rich ligands (like the Buchwald-type ligands) is known to accelerate the rate of reductive elimination, thereby outcompeting side reactions.[14]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes disfavor decomposition pathways relative to the desired coupling.
-
Base: The choice of base can influence the rates of competing pathways. An empirical screen of bases may be necessary.[21]
-
By systematically addressing these common issues and understanding the underlying chemical principles, researchers can significantly improve the success rate and optimize the yields of coupling reactions involving the versatile but challenging this compound substrate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. fiveable.me [fiveable.me]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. books.lucp.net [books.lucp.net]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. proprogressio.hu [proprogressio.hu]
- 21. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Ethynylpiperidine Hydrochloride Derivatives
Welcome to the technical support center for the purification of 3-ethynylpiperidine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this important class of compounds. Piperidine derivatives are foundational structural motifs in a vast array of pharmaceuticals, and achieving high purity is critical for reliable downstream applications and clinical success[1][2][3].
This document provides field-proven insights in a troubleshooting and FAQ format to address specific challenges you may encounter during the purification of these molecules.
Part 1: Troubleshooting Guide
This section addresses common problems observed during the workup and purification of this compound.
Question: My final hydrochloride salt product "oils out" or forms a sticky, amorphous solid instead of crystallizing. What's happening and how can I fix it?
Answer: This phenomenon, known as "oiling out," is a frequent challenge when crystallizing amine salts.[4][5] It typically occurs when the compound separates from the solution at a temperature above its melting point or when impurities inhibit the formation of a stable crystal lattice.
Causality & Solution Strategy:
-
Excessive Supersaturation or Rapid Cooling: If the solution is too concentrated or cooled too quickly, molecules don't have time to orient themselves into a crystal lattice, leading to an amorphous, oily precipitate.[4][6]
-
Solution: Re-heat the mixture to redissolve the material. Add a small amount (5-10% more) of the primary "good" solvent to reduce supersaturation. Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow cooling is often the key to forming thermodynamically stable crystals.[4]
-
-
Presence of Water or Residual Solvents: Even trace amounts of water can interfere with the crystallization of hydrochloride salts, leading to oils.[7] Similarly, residual organic solvents from a previous step can act as impurities.
-
Solution: Ensure all glassware is rigorously dried and use anhydrous solvents for the crystallization process. If water contamination is suspected, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane), dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and re-attempt the crystallization.[7]
-
-
Incorrect Solvent System: The choice of solvent is paramount. An ideal system is one where the compound is highly soluble when hot but sparingly soluble when cold.
-
Solution: Conduct small-scale solvent screening. A common and effective method for hydrochloride salts is to dissolve the crude material in a minimal amount of a polar solvent like ethanol (EtOH) or isopropanol (IPA) and then slowly add a less polar "anti-solvent" such as diethyl ether (Et₂O) or ethyl acetate (EtOAc) at an elevated temperature until turbidity is observed.[8][9] Then, add a few drops of the polar solvent to redissolve the solid and cool slowly.
-
Question: My purification yield is consistently low after recrystallization. Where am I losing my product?
Answer: Low yield is often a result of the product having significant solubility in the "cold" mother liquor or premature crystallization during a hot filtration step.[4][6]
Causality & Solution Strategy:
-
Using Too Much Solvent: This is the most common cause of low yield. The goal is to create a saturated solution at high temperature, not a dilute one.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. If you've already completed the filtration and suspect excess solvent was used, you can try to carefully evaporate a portion of the solvent from the mother liquor under reduced pressure and cool it again to recover a second crop of crystals.[4][6]
-
-
Product Solubility: The hydrochloride salt may still be quite soluble in the chosen solvent system, even at low temperatures.
-
Solution: Ensure the final cooling step is done in an ice-water bath (0 °C) or even a dry ice/acetone bath (if the solvent's freezing point allows) for at least an hour to maximize precipitation. Also, re-evaluate your solvent system; a different anti-solvent might more effectively crash out your product.
-
Question: My NMR spectrum shows persistent impurities even after multiple purification attempts. How should I adjust my strategy?
Answer: This indicates that the impurities have similar physicochemical properties (e.g., polarity, solubility) to your target compound, making separation by a single method difficult. A multi-step or alternative purification strategy is required.
Causality & Solution Strategy:
-
Co-crystallization: The impurity may have a similar enough structure to be incorporated into your product's crystal lattice.
-
Solution: Switch the purification method. If recrystallization fails, flash column chromatography is the next logical step. It separates based on differential adsorption to a stationary phase rather than solubility.[1]
-
-
Purifying the Wrong Form: Sometimes, purifying the free base is more effective than purifying the salt, or vice-versa.
-
Solution: Implement an acid-base extraction/wash.[10][11] Dissolve the crude hydrochloride salt in an organic solvent (like DCM or EtOAc) and wash with a mild aqueous base (e.g., saturated NaHCO₃ or Na₂CO₃ solution) to convert the salt to the free base.[10] The free base will remain in the organic layer, while some polar or acidic impurities may be washed away. After drying and concentrating, this crude free base can be purified by flash chromatography. The pure free base fractions can then be combined, dissolved in a solvent like ether, and treated with HCl (as a gas or a solution in ether/dioxane) to precipitate the pure hydrochloride salt.[12]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Should I perform flash chromatography on the free base or the hydrochloride salt?
A1: It is almost always preferable to perform flash chromatography on the neutral free base. Amine salts are highly polar and tend to streak or show poor mobility on standard silica gel, leading to poor separation.[13] Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can help when purifying free bases by reducing peak tailing on the acidic silica surface.[1][14]
Q2: What are the best general-purpose recrystallization solvents for this compound derivatives?
A2: There is no single "best" solvent, as it depends on the specific derivative. However, good starting points are alcohol/ether or alcohol/ester combinations. The table below summarizes common systems.
| Solvent System (Good:Anti-Solvent) | Polarity | Typical Use Case & Rationale |
| Ethanol / Diethyl Ether | High / Low | A classic choice. The salt dissolves well in hot ethanol, and ether addition dramatically lowers solubility, often inducing clean crystallization.[8][9] |
| Isopropanol / Ethyl Acetate | Medium / Medium | Good for compounds that are too soluble in ethanol. Offers a more moderate polarity gradient. |
| Methanol / Dichloromethane | High / Medium | Can be effective but use with caution. Methanol is a very strong solvent, and chlorinated solvents can be difficult to remove completely. |
| Water | Very High | While possible, it's often a last resort as many organic salts remain highly soluble in water even when cold, leading to poor yields. Drying is also more difficult.[15] |
Q3: My 3-ethynylpiperidine derivative seems to degrade on the silica gel column. What can I do?
A3: The terminal alkyne group can be sensitive, and the acidic nature of standard silica gel can sometimes cause degradation or irreversible binding of basic amines.[16][17]
-
Deactivate the Silica: Pre-treat the silica gel. This can be done by flushing the packed column with your starting eluent mixture containing 1-2% triethylamine before loading your sample. This neutralizes the acidic sites.[13]
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare everything in advance and run the chromatography session efficiently.
Q4: How should I store this compound to ensure its stability?
A4: As a hydrochloride salt, the compound is generally more stable and less volatile than its free base form. However, it can be hygroscopic.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect from moisture.[18] Long-term storage at low temperatures (-20°C) is recommended.[19]
-
Inert Atmosphere: For highly sensitive derivatives, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent potential oxidative degradation of the piperidine ring or reactions involving the alkyne moiety.[1]
Part 3: Protocols & Workflows
Workflow for Purification Strategy Selection
The following diagram outlines a logical decision-making process for purifying a crude this compound derivative.
Caption: Decision workflow for purifying 3-ethynylpiperidine HCl.
Protocol 1: Standard Recrystallization from Ethanol/Diethyl Ether
This protocol describes a robust method for recrystallizing the hydrochloride salt.
-
Dissolution: Place the crude this compound solid in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot ethanol required to completely dissolve the solid. Bring the solution to a gentle boil on a hot plate.
-
Anti-Solvent Addition: While the ethanol solution is hot and stirring, slowly add diethyl ether dropwise. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures you are just below the saturation point.
-
Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large, pure crystals.[6]
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid (the "filter cake") with a small amount of cold diethyl ether to remove any soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under high vacuum to a constant weight to remove all residual solvents.
Protocol 2: Purification via Free Base Flash Chromatography
This protocol is ideal for separating impurities that are difficult to remove by recrystallization.
-
Conversion to Free Base: Dissolve the crude hydrochloride salt in deionized water. Transfer the solution to a separatory funnel. Add an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with frequent venting until the aqueous layer is basic (pH > 9, check with pH paper).
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the organic layer. Extract the aqueous layer two more times with the organic solvent.[12]
-
Drying & Concentration: Combine all organic extracts. Wash once with brine (saturated NaCl solution) to aid in removing water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude free base, which may be an oil.
-
Chromatography:
-
Eluent Selection: Determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for piperidine derivatives is a mixture of Hexane/Ethyl Acetate or DCM/Methanol. Add 1% triethylamine (TEA) to the eluent to prevent streaking.[14] Aim for an Rf value of ~0.3 for your product.[1]
-
Column Packing & Loading: Pack a silica gel column with your chosen eluent system. Dissolve the crude free base in a minimal amount of DCM and load it onto the column.
-
Elution & Collection: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
-
Re-formation of the Salt: Combine the pure fractions and remove the solvent under reduced pressure. Dissolve the purified free base oil in anhydrous diethyl ether. While stirring, add a solution of HCl (e.g., 2.0 M in diethyl ether) dropwise until precipitation is complete. Collect the resulting white solid by vacuum filtration, wash with cold ether, and dry under vacuum to obtain the pure this compound.[12]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. mdpi.com [mdpi.com]
- 17. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Cas 287192-97-6,1-Boc-4-ethynylpiperidine | lookchem [lookchem.com]
Preventing side reactions with 3-Ethynylpiperidine hydrochloride in Sonogashira coupling
Welcome to the technical support center for synthetic applications. As Senior Application Scientists, we understand that coupling complex substrates like 3-Ethynylpiperidine hydrochloride presents unique challenges. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your Sonogashira reactions, ensuring robust and reproducible results. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures you might encounter.
Q1: My reaction has a very low yield or has failed completely. Where should I start troubleshooting?
A1: A complete reaction failure with this substrate often points to one of two primary issues: insufficient active base or catalyst inhibition. Given that 3-ethynylpiperidine is supplied as a hydrochloride salt, a common oversight is underestimating the amount of base required.
Causality & In-Depth Analysis:
-
Stoichiometry of the Base: You are not just deprotonating a terminal alkyne; you must first neutralize the piperidinium hydrochloride to generate the free amine (in situ freebasing). This initial acid-base reaction consumes one full equivalent of your base before any catalytic chemistry can begin. The catalytic cycle itself requires a base to deprotonate the alkyne's C-H bond, forming the reactive acetylide species.[1] Therefore, a minimum of two equivalents of base is theoretically required. In practice, an excess (2.5-4 equivalents) is recommended to drive the equilibria and compensate for any potential impurities or moisture.
-
Catalyst Inhibition/Poisoning: Once neutralized, the piperidine's nitrogen atom is a Lewis base. It can coordinate to the palladium(0) center, potentially hindering the crucial oxidative addition step with your aryl halide.[2] This coordination can de-activate the catalyst, leading to a stalled reaction.
Troubleshooting Workflow:
Q2: My main byproduct is a homocoupled dimer of 3-ethynylpiperidine (Glaser coupling). How can I prevent this?
A2: The formation of a diyne byproduct via Glaser-Hay coupling is the most common side reaction in copper-mediated Sonogashira reactions.[1][3] It is an oxidative process that is highly dependent on the presence of the copper(I) co-catalyst and oxygen.
Causality & In-Depth Analysis:
The Glaser coupling mechanism involves the formation of a copper acetylide, which then undergoes oxidation (often by residual O₂) to a copper(II) species, leading to dimerization.[3] This pathway directly competes with the desired transmetalation step to the palladium center in the Sonogashira cycle. The free piperidine nitrogen can, in some cases, facilitate this process.
Mitigation Strategies:
-
Ensure Rigorously Anaerobic Conditions: This is the most critical and immediate step. Oxygen is a key ingredient for Glaser coupling.[2][4]
-
Protocol: Use Schlenk line techniques. Degas your solvent(s) thoroughly using at least three freeze-pump-thaw cycles. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst.[5][6] Copper-free Sonogashira reactions are well-established and often provide cleaner results, especially with amine-containing substrates. These protocols may require more active palladium catalysts (e.g., those with bulky, electron-rich ligands) or slightly higher temperatures to compensate for the slower transmetalation step.[7]
-
Minimize Reaction Time: Prolonged reaction times, especially after the aryl halide has been consumed, can favor the slower homocoupling pathway. Monitor your reaction by TLC or LC-MS and work it up promptly upon completion.
-
Use a Hydrogen Atmosphere: In some specialized cases, running the reaction under a diluted hydrogen atmosphere (e.g., 5% H₂ in N₂) has been shown to suppress homocoupling by keeping the catalytic species in their reduced, active states.[8]
Frequently Asked Questions (FAQs)
This section addresses key conceptual questions for proactive experimental design.
Q3: Do I absolutely need to freebase this compound before the reaction?
A3: No, it is generally not necessary or recommended to perform a separate freebasing workup step. In situ neutralization is more efficient and avoids handling the potentially more volatile and less stable free amine. Simply add a sufficient excess of the base you are using for the Sonogashira coupling directly to the reaction mixture containing the hydrochloride salt.
Q4: You mentioned base stoichiometry is critical. Which base should I choose and how much is truly needed?
A4: The choice of base is a crucial parameter. You need a base that is strong enough to perform both the neutralization and the alkyne deprotonation but is not so nucleophilic that it interferes with the catalyst or aryl halide.
-
How Much? As a robust starting point, use 3.0 equivalents of base. This provides one equivalent for the HCl salt, one for the alkyne deprotonation, and a full equivalent in excess to drive the reaction.
-
Which Base? Amine bases are most common. For substrates like this, a slightly bulkier secondary or tertiary amine is often preferred over a primary amine to minimize competitive N-arylation (Buchwald-Hartwig) side reactions.
Table 1: Comparison of Common Bases for Sonogashira with Amine-Containing Alkynes
| Base | pKa (Conjugate Acid) | Common Solvent | Pros | Cons |
| Triethylamine (TEA) | ~10.7 | THF, DMF, Toluene | Inexpensive, widely used, often acts as solvent.[9] | Can be nucleophilic; its boiling point (89 °C) limits reaction temperature. |
| Diisopropylamine (DIPA) | ~11.0 | THF, Toluene | Less nucleophilic than TEA, good for sensitive substrates. | Higher boiling point (84 °C) than TEA. |
| Diisopropylethylamine (DIPEA / Hünig's Base) | ~10.7 | DMF, NMP, MeCN | Sterically hindered and non-nucleophilic. | More expensive. |
| Inorganic Bases (K₂CO₃, Cs₂CO₃) | ~10.3 (for HCO₃⁻) | DMF, Dioxane | Excellent for copper-free systems; avoids N-arylation.[10] | Can have solubility issues; often requires higher temperatures. |
Senior Scientist Recommendation: Start with Triethylamine (TEA) due to its proven track record and cost-effectiveness. If you observe N-arylation side products or need higher temperatures, switch to a non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ in a copper-free system.
Experimental Protocols
Protocol 1: Optimized Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for coupling this compound with a reactive aryl iodide.
Reagents:
-
Aryl Iodide (1.0 eq)
-
This compound (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous, Degassed Solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add the anhydrous, degassed solvent (to make a ~0.1 M solution based on the aryl iodide) followed by triethylamine (3.0 eq).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the this compound (1.2 eq) as a solid in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow with an aryl bromide, the temperature can be increased to 50-80 °C.[11]
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution, and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Robust Copper-Free Sonogashira Coupling
This protocol is recommended to eliminate Glaser homocoupling byproducts, particularly with less reactive aryl bromides.
Reagents:
-
Aryl Bromide (1.0 eq)
-
This compound (1.5 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)
-
Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and finely ground K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add the this compound (1.5 eq).
-
Add the anhydrous, degassed solvent (to make a ~0.1 M solution).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove inorganic salts, and wash the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for 3-Ethynylpiperidine Hydrochloride Reactions
Welcome to the technical support center for optimizing cross-coupling reactions with 3-Ethynylpiperidine Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of catalyst selection and troubleshoot common issues encountered during the synthesis of piperidine-containing arylalkynes. The inherent basicity of the piperidine nitrogen and the acidic nature of the terminal alkyne present unique challenges that require careful consideration of the entire catalytic system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound in cross-coupling reactions, primarily focusing on the Sonogashira coupling.
Q1: What is the primary challenge when using this compound in a Sonogashira reaction?
A: The principal challenge arises from the dual nature of the substrate. It is provided as a hydrochloride salt, meaning the piperidine nitrogen is protonated. Therefore, a sufficient amount of base must be added to the reaction—not only to facilitate the catalytic cycle (deprotonation of the alkyne) but first to neutralize the HCl salt and liberate the free base form of the piperidine.[1] A common mistake is using a stoichiometric equivalent of base relative to the alkyne, which is insufficient. A minimum of two equivalents of base is required, with 2.5-3 equivalents often being optimal.
Furthermore, the liberated piperidine is a secondary amine, which can act as a ligand and coordinate to the palladium center. This can potentially inhibit the catalyst or, in some cases, lead to catalyst deactivation.[2][3]
Q2: Which type of palladium catalyst is recommended for this substrate?
A: The choice of palladium source and ligand is critical for success. While standard catalysts like Pd(PPh₃)₄ can be used, systems with more robust, electron-rich, and sterically bulky ligands often provide superior results, especially when dealing with challenging substrates like N-heterocycles.[4][5]
-
For General Use (Aryl Iodides & Bromides): A combination of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with an additional phosphine ligand (e.g., PPh₃, P(t-Bu)₃) is a reliable starting point.[4]
-
For Challenging Couplings (Aryl Chlorides or Sterically Hindered Partners): N-Heterocyclic Carbene (NHC) palladium complexes are highly effective.[4] NHC ligands form very stable bonds with palladium, preventing catalyst decomposition and promoting high turnover numbers, making them less susceptible to inhibition by the piperidine nitrogen.[4][6]
Q3: Is a copper(I) co-catalyst necessary? What are the pros and cons of a "copper-free" Sonogashira reaction?
A: This is a crucial decision that impacts reaction setup and potential side products.
-
Classic Sonogashira (with CuI): The copper(I) co-catalyst (typically CuI) accelerates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7][8] This often allows for milder reaction conditions (lower temperatures, faster reaction times). However, the primary drawback is the promotion of the Glaser-Hay homocoupling, an oxidative dimerization of the alkyne to form a 1,3-diyne byproduct.[9][10] This side reaction is particularly problematic in the presence of oxygen.
-
Copper-Free Sonogashira: This approach avoids the issue of alkyne homocoupling, leading to a cleaner reaction profile and simplified purification.[11][12] However, it may require more forcing conditions, such as higher temperatures or higher catalyst loadings, and the choice of base and ligand becomes even more critical.[13] For substrates where homocoupling is a significant issue, a copper-free protocol is highly recommended.[14]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental failures.
Issue 1: Low or No Product Yield
This is the most frequent problem. The cause can usually be identified by following a logical diagnostic workflow.
-
Probable Cause: Catalyst decomposition. The active Pd(0) species has agglomerated and precipitated out of the solution, halting the catalytic cycle. This can be caused by an inappropriate ligand, high temperatures, or the presence of impurities. The piperidine nitrogen on the substrate can sometimes accelerate this process.[15]
-
Solution:
-
Switch to a More Robust Ligand: Employ a sterically bulkier and more electron-donating ligand. N-Heterocyclic Carbene (NHC) or bulky phosphine ligands like XPhos or SPhos are excellent choices as they form more stable complexes with palladium.[16]
-
Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period (e.g., 60-80 °C instead of 100 °C).[17]
-
Ensure High-Purity Reagents: Use freshly distilled amine bases and high-purity, anhydrous solvents.
-
-
Probable Cause 1: Insufficient Base. As detailed in FAQ 1, at least two equivalents of base are needed to both neutralize the hydrochloride salt and participate in the catalytic cycle.
-
Solution: Increase the base stoichiometry to 2.5-3.0 equivalents. Use a strong, non-coordinating amine base like Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA).[18]
-
-
Probable Cause 2: Inactive Catalyst. The Pd(II) precatalyst was not efficiently reduced to the active Pd(0) species. This can happen if the amine base or alkyne fails to act as a reducing agent.[15]
-
Solution: Start with a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, ensure the reaction conditions are sufficient to promote reduction.
-
-
Probable Cause 3: Poor Solubility. The hydrochloride salt of 3-ethynylpiperidine may have poor solubility in common organic solvents like THF.
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Significant Formation of a Homocoupled Alkyne Dimer
-
Probable Cause: This is the classic Glaser-Hay coupling side reaction, which is promoted by the copper(I) co-catalyst in the presence of oxygen.[9][10]
-
Solutions:
-
Ensure a Strictly Inert Atmosphere: This is the most critical factor. Thoroughly degas all solvents and the reaction mixture (using 3-4 freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Switch to a Copper-Free Protocol: Eliminate the CuI co-catalyst. This is the most effective way to prevent Glaser coupling.[12] You may need to adjust other parameters (e.g., increase temperature or catalyst loading) to maintain a good reaction rate.
-
Slow Addition of the Alkyne: Adding the this compound solution slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.
-
Part 3: Experimental Protocols & Data
Catalyst System Comparison
The following table summarizes common catalyst systems and their typical applications for Sonogashira couplings.
| Catalyst System | Base | Solvent | Temperature (°C) | Ideal For... | Key Considerations |
| PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (2-5 mol%) | Et₃N, Piperidine | THF, DMF | 25 - 80 | General purpose, good for reactive aryl iodides and bromides.[19] | Prone to Glaser homocoupling. Requires strict inert atmosphere.[10] |
| Pd(OAc)₂ (2 mol%) / P(t-Bu)₃ (4 mol%) | Cs₂CO₃ | Acetonitrile | 80 - 100 | Copper-free coupling of aryl bromides.[13] | Bulky phosphine is air-sensitive. |
| (AllylPdCl)₂ (1 mol%) / P(t-Bu)₃ (2 mol%) | Amine Base | DMF | 25 | Mild, copper-free conditions for aryl bromides at room temperature.[13] | Generates active Pd(0) in situ. |
| Pd-NHC Complex (1-2 mol%) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 | Copper-free coupling of unreactive aryl chlorides and N-heterocycles.[4] | Highly active and stable but can be more expensive. |
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling
This protocol is recommended to minimize homocoupling side products.
-
Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add the aryl halide (1.0 eq), Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., P(t-Bu)₃, 4 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF, 0.2 M) followed by the base (e.g., Cs₂CO₃, 2.5 eq).
-
Substrate Addition: Add this compound (1.2 eq).
-
Degassing: Subject the entire mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the aryl halide is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[20]
Sonogashira Catalytic Cycle Diagram
The diagram below illustrates the generally accepted mechanism for both copper-free and copper-co-catalyzed Sonogashira reactions.
Caption: Catalytic cycles for the Sonogashira reaction.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Achieving Aliphatic Amine Addition to Alkynes via the Lewis Acid Assisted Triazole-Gold (TA-Au) Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scite.ai [scite.ai]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 20. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Navigating Catalyst Deactivation in Reactions with Piperidine Compounds
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding a common yet challenging issue: catalyst deactivation in chemical reactions involving piperidine and its derivatives. Our goal is to equip you with the expertise and practical solutions to diagnose, mitigate, and resolve these catalytic challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding catalyst deactivation by piperidine compounds, providing a foundational understanding of the problem.
Q1: What is catalyst poisoning in the context of piperidine compounds?
Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance—in this case, piperidine or its derivatives. The core of the issue lies with the nitrogen atom within the piperidine ring. This nitrogen possesses a lone pair of electrons that can strongly adsorb to the active metal sites of a heterogeneous or homogeneous catalyst.[1][2] This strong binding blocks reactant molecules from accessing these active sites, leading to a significant decrease in the reaction rate and overall efficiency.[1] This deactivation can be reversible, where the catalyst's activity can be restored, or irreversible, resulting in permanent damage to the catalyst.[1]
Q2: Which types of catalysts are most susceptible to poisoning by piperidine?
A broad range of catalysts are vulnerable, particularly those pivotal in hydrogenation and cross-coupling reactions. The most commonly affected include:
-
Precious Metal Catalysts: Palladium (e.g., Pd/C), Platinum (e.g., PtO₂), and Rhodium (e.g., Rh/C) are extensively used for the hydrogenation of pyridines to piperidines and are highly susceptible to poisoning by the piperidine product itself.[1][3] The general trend for susceptibility to poisoning by nitrogen compounds is Palladium > Ruthenium >> Rhodium.[2]
-
Nickel Catalysts: Both Raney Nickel and supported nickel catalysts are known to be poisoned by nitrogen-containing compounds like piperidine.[1][2]
-
Hydrocracking Catalysts: These dual-functional catalysts can be deactivated by piperidine, which affects both their metallic and acidic functions.[1][4][5]
-
Homogeneous Catalysts: In reactions like Buchwald-Hartwig amination, the piperidine nucleophile can coordinate to the metal center (e.g., palladium), potentially displacing essential ligands and deactivating the catalytic cycle.[1]
Q3: What are the common symptoms of catalyst poisoning in my reaction?
Identifying catalyst poisoning early is crucial. Key indicators include:
-
Decreased Reaction Rate: A noticeable and often sharp slowdown in the reaction progress is the most immediate symptom.[1]
-
Incomplete Conversion: The reaction may stall before the starting material is fully consumed, even with extended reaction times or increased catalyst loading.[1]
-
Changes in Selectivity: You may observe the formation of unexpected byproducts or a shift in the distribution of desired products.[1]
-
Need for Harsher Conditions: To achieve the same conversion, you might find it necessary to increase temperature, pressure, or catalyst loading beyond the standard protocol.
Q4: Can catalyst poisoning by piperidine be reversed?
The reversibility depends on the strength of the bond between the piperidine compound and the catalyst's active sites.
-
Reversible Poisoning: In cases of weaker adsorption (physisorption), the catalyst's activity can often be restored. This typically involves removing the poisoning species from the catalyst surface.
-
Irreversible Poisoning: Strong, covalent-like bonding (chemisorption) can lead to permanent deactivation.[1] In such scenarios, replacing the catalyst may be the only viable option.[1]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during reactions involving piperidine compounds.
Issue 1: Slow or Stalled Hydrogenation of Pyridine to Piperidine
Problem: The hydrogenation of a pyridine derivative to its corresponding piperidine is sluggish or stops before completion.
Underlying Cause: This is a classic case of product inhibition , where the piperidine product acts as a poison to the catalyst.[1] The basic nitrogen of the newly formed piperidine competes with the pyridine starting material for the active sites on the catalyst surface.
Diagnostic Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst I. Reaction and deactivation kinetics | CoLab [colab.ws]
Technical Support Center: Purifying Ethynylpiperidine Compounds with Column Chromatography
Welcome to the technical support center for the purification of ethynylpiperidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these valuable molecules using column chromatography. Ethynylpiperidine scaffolds are central to many pharmaceuticals, and their purity is paramount. However, the basic nature of the piperidine nitrogen often presents unique challenges during purification on standard silica gel. This guide provides in-depth, field-proven insights to help you overcome these obstacles and achieve high-purity compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of ethynylpiperidine compounds, offering step-by-step solutions grounded in chemical principles.
Issue 1: Significant Streaking or Tailing of the Compound on TLC and Column
Root Cause Analysis: This is the most frequent issue when purifying basic compounds like ethynylpiperidines on standard silica gel.[1][2] The lone pair of electrons on the piperidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This acid-base interaction leads to a non-ideal equilibrium, causing the compound to "drag" or "tail" as it moves through the stationary phase, resulting in poor separation and broad peaks.[2]
Step-by-Step Solution:
-
Mobile Phase Modification: The most direct way to counteract this is to neutralize the acidic sites on the silica gel.[2]
-
Add a Basic Modifier: Incorporate a small percentage of a volatile amine base into your mobile phase.[1][3]
-
Triethylamine (TEA): A common choice is to add 0.5-2% TEA to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[2][4]
-
Aqueous Ammonia: For more polar systems, a 1-2% addition of a dilute aqueous ammonia solution to the methanolic portion of your mobile phase can be very effective.[2]
-
-
Rationale: The added amine base will preferentially bind to the acidic silanol groups, effectively "masking" them from your ethynylpiperidine compound. This allows for a more normal partitioning behavior and results in sharper, more symmetrical peaks.[2]
-
-
Preliminary TLC Analysis with Modifier: Before committing to a column, always verify your new mobile phase composition with Thin Layer Chromatography (TLC).
-
Prepare a TLC developing chamber with your chosen solvent system, including the basic modifier.
-
Spot your crude sample and run the TLC. You should observe a significant reduction in streaking and a more defined spot.
-
Aim for a Retention Factor (Rf) of approximately 0.25-0.35 for your target compound to ensure good separation on the column.[4]
-
Issue 2: The Ethynylpiperidine Compound Will Not Elute from the Column
Root Cause Analysis: If your compound is not eluting, it indicates an excessively strong interaction with the stationary phase. This can be due to two primary factors:
-
High Polarity: The compound may be too polar for the chosen mobile phase, leading to very strong adsorption to the silica gel.[1]
-
Strong Acid-Base Interaction: As with tailing, the basicity of the piperidine nitrogen can cause it to bind almost irreversibly to the acidic silica, especially if the compound is also polar.[2][5]
Step-by-Step Solution:
-
Increase Mobile Phase Polarity: If you haven't already, gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If you are using a dichloromethane/methanol system, increase the methanol content.[1]
-
Introduce a Basic Modifier: If increasing polarity alone is not sufficient, the issue is likely the strong acid-base interaction. Add a basic modifier like TEA or aqueous ammonia to your mobile phase as described in the previous troubleshooting point.[2] This is often the key to eluting highly basic compounds.
-
Consider an Alternative Stationary Phase: If mobile phase modifications are unsuccessful, the stationary phase itself may be the problem.
-
Alumina: Switching to a neutral or basic alumina column can be a very effective solution for purifying basic compounds.[1][2] Alumina has fewer acidic sites than silica gel.
-
Deactivated Silica Gel: You can "deactivate" your silica gel by pre-flushing the packed column with a solvent system containing 1-3% triethylamine. This neutralizes the most active sites before you load your compound.[6]
-
-
The "Methanol Purge": As a last resort to salvage your compound, you can try flushing the column with 100% methanol. This highly polar solvent will often strip most compounds off the silica gel.[7] Note that this will likely co-elute your compound with any other polar impurities that were also stuck on the column.
Issue 3: Poor Separation of the Target Compound from Impurities
Root Cause Analysis: Achieving good separation, or selectivity, is the primary goal of chromatography.[3] Poor separation occurs when the mobile phase and stationary phase combination does not adequately differentiate between your target compound and its impurities.[3] This can be due to similar polarities or the masking of subtle chemical differences by non-ideal interactions (like tailing).
Step-by-Step Solution:
-
Optimize the Mobile Phase:
-
Systematic TLC Screening: Don't rely on a single solvent system. Use TLC to screen a variety of solvent combinations with different selectivities. For instance, if hexane/ethyl acetate isn't working, try dichloromethane/methanol or systems involving ethers like diethyl ether or MTBE.[1]
-
Gradient Elution: If your impurities have significantly different polarities, a gradient elution can be very effective. Start with a low-polarity mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving the more polar impurities behind.[6]
-
-
Improve Peak Shape: If your peaks are tailing, it will be very difficult to separate closely eluting impurities. Implement the strategies from "Issue 1" (adding a basic modifier) to achieve sharp, symmetrical peaks. This will significantly improve your resolution.
-
Check for Column Overloading: Loading too much crude material onto your column is a common cause of poor separation.[1][2]
-
Sample Loading Technique: The way you apply your sample to the column can impact the separation.
-
Wet Loading: Dissolve your sample in the minimum amount of your initial mobile phase and pipette it carefully onto the top of the column.[8]
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[8] This powder can then be carefully added to the top of your column. This technique often results in a more even application and better separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying ethynylpiperidine compounds?
For most applications, standard silica gel is a good starting point due to its versatility and cost-effectiveness.[9] However, because ethynylpiperidines are basic, you will likely need to add a basic modifier (like 1% triethylamine) to your mobile phase to prevent peak tailing.[1][2] If you continue to have issues with tailing or compound degradation, consider using neutral or basic alumina, or an amine-functionalized silica gel column.[2][3]
Q2: How do I select the right solvent system for my separation?
The selection of the mobile phase is critical and should be done empirically using TLC.[4][10]
-
Start with a standard system: A good starting point for many nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[3][10]
-
Aim for the right Rf: The ideal solvent system will give your target compound an Rf value of about 0.25-0.35 on a TLC plate.[4] This ensures that the compound will spend enough time on the column to separate from impurities without requiring an excessive volume of solvent.
-
Adjust Polarity: If the Rf is too high (compound moves too fast), decrease the polarity of the mobile phase (e.g., add more hexane). If the Rf is too low (compound moves too slowly), increase the polarity (e.g., add more ethyl acetate).[1]
Q3: My compound seems to be decomposing on the silica gel. What can I do?
Compound degradation on silica gel can occur if your ethynylpiperidine derivative is sensitive to acid.[5][6]
-
Test for Stability: You can check for stability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it. If a new spot appears or the original spot changes, your compound is likely unstable on silica.
-
Deactivate the Silica: As mentioned in the troubleshooting guide, you can pre-treat the silica gel with a base like triethylamine to reduce its acidity.[6]
-
Change Stationary Phase: Switching to a more inert stationary phase like neutral alumina is a good alternative.[2]
-
Use a Protecting Group: In some cases, it may be beneficial to temporarily protect the piperidine nitrogen with a group like tert-butyloxycarbonyl (Boc).[11][12] This makes the compound non-basic and much less likely to interact with the silica gel. The protecting group can then be removed after purification.
Q4: Can I use Reversed-Phase Chromatography for these compounds?
Yes, reversed-phase chromatography can be an excellent alternative, especially for more polar ethynylpiperidine derivatives.[2]
-
Principle: In reversed-phase chromatography, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol).[13][14]
-
Advantages for Amines: At a high pH, basic amines are in their neutral, free-base form, making them more hydrophobic and thus more retentive on a reversed-phase column.[3] This can lead to excellent separations. You can achieve this by adding a small amount of a basic modifier like TEA to your water/acetonitrile mobile phase.[3]
Visualizing the Troubleshooting Process
The following workflow provides a logical sequence for troubleshooting common purification issues.
Caption: A logical workflow for troubleshooting column chromatography.
Key Experimental Protocols
Protocol 1: Standard Silica Gel Chromatography with Basic Modifier
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is Dichloromethane (DCM) with increasing percentages of Methanol (MeOH). Once an approximate polarity is found, add 1% Triethylamine (TEA) to the system (e.g., 94:5:1 DCM:MeOH:TEA) to achieve an Rf of ~0.3 for the target compound.[4]
-
Column Packing: Dry-pack or wet-pack a silica gel column of an appropriate size (aim for a silica-to-sample mass ratio of 30:1 to 50:1).[4]
-
Equilibration: Equilibrate the column by passing at least 3-5 column volumes of the initial mobile phase (containing 1% TEA) through the silica gel until the baseline is stable.
-
Sample Loading: Dissolve the crude ethynylpiperidine compound in a minimal amount of DCM. Carefully load the sample onto the top of the column.
-
Elution: Begin elution with your optimized mobile phase. If necessary, a gradient of increasing methanol concentration can be used to elute more polar compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. mastelf.com [mastelf.com]
- 14. uhplcs.com [uhplcs.com]
Technical Support Center: Scaling Up 3-Ethynylpiperidine Hydrochloride Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 3-Ethynylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from a laboratory to a pilot plant scale. 3-Ethynylpiperidine is a valuable building block in medicinal chemistry, particularly for compounds targeting the central nervous system.[1] Scaling its synthesis, however, introduces challenges related to reaction control, safety, and product purity that require careful consideration.
This document provides a comprehensive, question-and-answer-based framework for troubleshooting common issues, understanding the causality behind process parameters, and ensuring a safe, reproducible, and scalable manufacturing process.
Section 1: The Scalable Synthetic Route
A robust and scalable synthesis is paramount for pilot plant production. The most common and reliable route proceeds in three key stages starting from the commercially available N-Boc-3-piperidone. This pathway offers good control over each transformation and avoids harsh reagents that are difficult to handle at scale.
The overall synthetic transformation is as follows:
Caption: A scalable 3-step synthesis of this compound.
Table 1: Comparison of Key Process Parameters: Lab vs. Pilot Scale
| Parameter | Laboratory Scale (e.g., 10 g) | Pilot Plant Scale (e.g., 10 kg) | Rationale for Change |
| Ethynylation | |||
| Reactor | 500 mL Round-bottom flask | 200 L Glass-lined reactor | Accommodate larger volumes and provide better temperature control via jacket. |
| Reagent Addition | Manual addition via dropping funnel | Metering pump for controlled, consistent addition rate | Crucial for managing exotherm and minimizing side reactions. |
| Temperature | -10°C to 0°C (Ice/salt bath) | -10°C to 0°C (Jacketed cooling) | Temperature control is critical for selectivity. Pilot reactors offer more stable cooling. |
| Work-up | Quench with aq. NH₄Cl, manual extraction | Slow reverse quench into chilled aq. NH₄Cl, phase separation | Reverse addition controls the quench exotherm safely. |
| Deprotection/Salt Formation | |||
| HCl Source | 4M HCl in Dioxane | Anhydrous HCl gas or solution in Isopropanol (IPA) | Dioxane is often avoided at scale due to peroxide formation risks. HCl/IPA is a common, safer alternative. |
| Temperature | 0°C to Room Temperature | 0°C to 25°C (Jacketed control) | Maintain control over potential exotherms during neutralization and crystallization. |
| Product Isolation | Rotary evaporation, filtration | Centrifuge or filter-dryer | Efficiently handle large volumes of slurry and isolate solids. |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the scale-up process.
Problem Area 1: Ethynylation Reaction (Step 1)
Q1: My ethynylation reaction is showing low conversion, and I'm recovering a lot of N-Boc-3-piperidone starting material. What's going wrong?
A1: Low conversion in a Grignard reaction at scale is typically linked to three main factors: reagent deactivation, poor mixing, or insufficient reagent.
-
Cause 1: Moisture Contamination. Ethynylmagnesium bromide is extremely sensitive to moisture.[2] Any water in the solvent (THF), on the glassware, or in the nitrogen line will consume the Grignard reagent, leading to lower-than-expected active equivalents. At pilot scale, the larger surface area of reactors and transfer lines increases the risk of moisture ingress.
-
Solution: Ensure all solvents are rigorously dried (KF titration < 50 ppm H₂O). The reactor must be dried under vacuum with heating before use. Maintain a positive pressure of dry nitrogen throughout the process.[2]
-
-
Cause 2: Inefficient Mixing. As the reaction progresses, a thick magnesium alkoxide slurry can form. In a large reactor, if mixing is not adequate, "dead zones" can occur where the Grignard reagent is not effectively incorporated, leading to localized stalling of the reaction.
-
Solution: Use an appropriate agitator design (e.g., pitched-blade turbine) and confirm that the agitation speed is sufficient to maintain a homogeneous slurry. Monitor the reaction mixture visually if possible.
-
-
Cause 3: Inaccurate Reagent Titer. The concentration of commercial Grignard reagents can vary. Relying solely on the label concentration without verification can lead to under-charging the key reagent.
-
Solution: Always perform a titration (e.g., with iodine and sodium thiosulfate) on a sample of the Grignard reagent before use to determine its exact molarity. Charge the reagent based on this titrated value.
-
Q2: I'm observing a significant byproduct that appears to be a dimer. What is this and how can I prevent it?
A2: This is likely a result of Glaser coupling, a common side reaction with terminal alkynes, especially in the presence of trace oxygen and catalytic copper (which can be leached from equipment).[3] While less common with Grignard reagents than in other coupling reactions, it can occur during work-up if the mixture is exposed to air for extended periods before quenching.
-
Solution:
-
Maintain Inert Atmosphere: Ensure a strict inert (nitrogen or argon) atmosphere is maintained throughout the reaction and work-up.
-
Efficient Quenching: Quench the reaction mixture promptly after completion to neutralize the reactive species.
-
Check for Contaminants: Ensure no copper-containing equipment is used where it might come into contact with the alkyne.
-
Problem Area 2: Boc Deprotection & Salt Formation (Step 2)
Q3: The Boc deprotection is sluggish or incomplete. Simply extending the reaction time isn't working. What should I do?
A3: Incomplete Boc deprotection is a common scale-up challenge. The effectiveness of the acid-catalyzed cleavage depends heavily on the acid concentration and solvent system.[4][5]
-
Cause 1: Insufficient Acid. While a catalytic amount of acid is mechanistically required, in practice, a stoichiometric or excess amount is needed to drive the reaction to completion, especially if any basic impurities are present.
-
Solution: Ensure you are using at least 1.5-2.0 equivalents of HCl relative to your substrate. If using a solution like 4M HCl in dioxane, confirm the concentration, as it can degrade over time.[6]
-
-
Cause 2: Solvent Choice. The polarity and solvating power of the solvent are critical.[4] If the intermediate or the resulting hydrochloride salt has poor solubility in the reaction medium, it may precipitate and stall the reaction.
-
Solution: Consider switching to a more polar solvent system. Methanol or isopropanol are excellent choices as they readily dissolve both the substrate and the HCl, facilitating a homogeneous reaction. A common pilot-plant procedure is to use a solution of HCl in isopropanol.[7]
-
Q4: My final product is contaminated with a tert-butyl adduct. Where is this coming from and how do I stop it?
A4: This is a classic side reaction during Boc deprotection. The mechanism generates a reactive tert-butyl cation (t-Bu⁺).[4] This cation can act as an alkylating agent, reacting with nucleophilic sites on your product, such as the piperidine nitrogen or even the electron-rich triple bond.
-
Solution: Use a Cation Scavenger. To prevent this side reaction, add a "scavenger" to the reaction mixture. The scavenger is a compound that is more nucleophilic than your product and will preferentially trap the t-Bu⁺ cation.
-
Recommended Scavengers: Triisopropylsilane (TIS) or anisole are commonly used and effective scavengers. A small amount (e.g., 5% v/v) is typically sufficient.
-
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Problem Area 3: Product Isolation & Purity
Q5: My this compound is precipitating as an oil or is difficult to crystallize. How can I get a clean, solid product?
A5: "Oiling out" or poor crystallization is common for hydrochloride salts, often due to impurities, residual water, or an incorrect solvent system.
-
Cause 1: Impurities. Small amounts of impurities can act as crystal growth inhibitors. The tert-butylated byproduct mentioned in Q4 is a common culprit.
-
Solution: Ensure the preceding steps are clean. If necessary, consider a work-up before crystallization. After deprotection, the reaction can be concentrated, redissolved in an organic solvent like ethyl acetate, and washed with a saturated sodium bicarbonate solution to remove acidic impurities before re-acidifying to form the salt.
-
-
Cause 2: Solvent System. The choice of crystallization solvent is critical. The ideal solvent should fully dissolve the product at a higher temperature but provide low solubility at room temperature or below.
-
Solution: Isopropanol (IPA), ethanol, or mixtures like IPA/MTBE (methyl tert-butyl ether) or IPA/heptane are excellent choices for crystallizing piperidine hydrochloride salts. Start with a concentrated solution in the alcohol and slowly add the anti-solvent (MTBE or heptane) at an elevated temperature until turbidity is observed, then cool slowly to promote crystal growth.
-
-
Cause 3: Rate of Crystallization. Crashing the product out by adding acid too quickly or cooling too rapidly will almost always lead to poor crystal form or oiling.
-
Solution: Employ controlled cooling. After adding the HCl solution, cool the batch slowly (e.g., over 4-6 hours) to 0-5°C. Seeding the batch with a small amount of previously isolated crystalline material can also be highly effective in promoting controlled crystallization.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most critical process safety considerations for this synthesis? A: The primary hazards are associated with the ethynylation step.[2]
-
Ethynylmagnesium Bromide: This Grignard reagent is highly flammable and reacts violently with water, releasing flammable gases.[8][9] It must be handled under a strict inert atmosphere at all times. The quench step is highly exothermic and must be performed with extreme care, preferably by adding the reaction mixture to the quenching solution (reverse quench).[2]
-
THF Solvent: Tetrahydrofuran (THF) can form explosive peroxides upon storage and exposure to air.[9] Always use peroxide-free THF and test for peroxides before use.
-
HCl Gas/Solutions: Anhydrous HCl is a corrosive gas. Acidic solutions (TFA, HCl in dioxane) are highly corrosive and can cause severe burns.[4] Ensure adequate ventilation and appropriate personal protective equipment (PPE).
Q: What in-process controls (IPCs) are essential for monitoring the reaction at scale? A:
-
Step 1 (Ethynylation): Monitor by HPLC or GC to check for the disappearance of N-Boc-3-piperidone. A typical specification would be <1% of starting material remaining.
-
Step 2 (Deprotection): Monitor by HPLC or TLC. The product will have a much different retention factor/time than the Boc-protected starting material. The IPC confirms the complete removal of the Boc group.
Q: Are there alternative reagents for the ethynylation step? A: Yes, other acetylide sources can be used, such as ethynyl lithium or the addition of acetylene gas to a strong base like sodium amide. However, for pilot-scale operations, ethynylmagnesium bromide (often as a solution in THF) is generally preferred due to its commercial availability, relatively better handling characteristics compared to organolithiums, and predictable reactivity.
Section 4: Pilot-Scale Experimental Protocol
This protocol is a representative example for a 10 kg scale synthesis. All operations must be conducted in accordance with local safety regulations in appropriate pilot plant equipment.
Step 1: Ethynylation
-
Inert a 200 L glass-lined reactor by purging with dry nitrogen.
-
Charge the reactor with N-Boc-3-piperidone (10.0 kg, 50.2 mol) and anhydrous THF (80 L).
-
Cool the reactor contents to -10°C.
-
Slowly add ethynylmagnesium bromide (0.5 M in THF, 110.4 L, 55.2 mol, 1.1 eq) via a metering pump over 2-3 hours, ensuring the internal temperature does not exceed 0°C.
-
Stir the resulting slurry at 0°C for 1 hour after the addition is complete.
-
Monitor the reaction by HPLC for completion (<1% starting material).
-
In a separate 500 L reactor, prepare a chilled (0°C) solution of saturated aqueous ammonium chloride (100 L).
-
Slowly transfer the reaction mixture from the first reactor into the ammonium chloride solution, maintaining the quench temperature below 15°C.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Concentrate the organic layer under vacuum to approximately half its volume.
Step 2: Deprotection and Crystallization
-
To the concentrated THF solution from the previous step, add isopropanol (IPA) (50 L).
-
Cool the solution to 0°C.
-
Slowly add a solution of 5-6 M HCl in IPA (~15 L, ~75.3 mol, 1.5 eq) over 1 hour, keeping the temperature below 10°C.
-
After addition, warm the mixture to 20-25°C and stir for 2-4 hours.
-
Monitor the reaction by HPLC for the disappearance of the Boc-protected intermediate.
-
Once complete, cool the resulting slurry slowly to 0-5°C over 4 hours and hold for an additional 2 hours.
-
Isolate the solid product by centrifugation.
-
Wash the filter cake with cold IPA (2 x 10 L).
-
Dry the product under vacuum at 40-45°C to a constant weight.
-
Expected yield: 6.5-7.0 kg of this compound as a white to off-white crystalline solid.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. msds.nipissingu.ca [msds.nipissingu.ca]
- 9. fishersci.com [fishersci.com]
Mitigating homocoupling of alkynes in 3-Ethynylpiperidine hydrochloride reactions
A Guide to Mitigating Alkyne Homocoupling and Optimizing Sonogashira Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have compiled this in-depth guide to address the common challenges encountered when utilizing 3-Ethynylpiperidine hydrochloride in cross-coupling reactions, with a primary focus on mitigating the formation of undesired homocoupled diyne byproducts (Glaser-Hay coupling). This resource is structured to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your specific reaction.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I'm observing a significant amount of a byproduct that I suspect is the homocoupled dimer of 3-Ethynylpiperidine. How can I confirm this and what are the primary causes?
A1: The formation of a 1,3-diyne byproduct through oxidative homocoupling (Glaser coupling) is a frequent side reaction in Sonogashira couplings of terminal alkynes.[1][2] You can typically identify this byproduct by mass spectrometry, as it will have a molecular weight corresponding to double that of the dehydrochlorinated 3-Ethynylpiperidine, minus two hydrogen atoms.
The two principal culprits for excessive homocoupling are:
-
Presence of Oxygen: The Glaser coupling is an oxidative process. Any oxygen present in your reaction vessel will promote the oxidative dimerization of the copper acetylide intermediate.[3]
-
Copper(I) Co-catalyst: While crucial for activating the alkyne in the traditional Sonogashira reaction, the copper(I) salt is also the primary catalyst for the homocoupling side reaction.[1][3]
Q2: My reaction is sluggish, with low conversion of my aryl halide, and I'm still getting homocoupling. What's happening?
A2: This scenario suggests that the rate of the desired cross-coupling is slow, allowing the competing homocoupling reaction to become more prominent. Several factors related to the unique nature of this compound could be at play:
-
Insufficient Basicity: this compound is an acid salt. The base you add must first neutralize the hydrochloride to liberate the free amine and then deprotonate the terminal alkyne to form the reactive acetylide. An insufficient amount of base will lead to a low concentration of the active alkyne species, slowing down the Sonogashira reaction. Amine bases are often required in excess to also act as a ligand for the palladium catalyst.[1]
-
Catalyst Inhibition: The free piperidine nitrogen is a Lewis base and can coordinate to the palladium center. This can inhibit the catalytic activity by competing with other necessary ligands or substrates for coordination sites, leading to slower reaction rates.
-
Poor Solubility: The salt form of your starting material might have limited solubility in common organic solvents used for Sonogashira reactions, leading to a heterogeneous mixture and slow reaction kinetics.
Q3: What are the most effective strategies to minimize homocoupling and improve the yield of my desired cross-coupled product?
A3: A multi-faceted approach is often necessary. Here are the key strategies, ranging from simple procedural changes to more involved modifications:
-
Rigorous Exclusion of Oxygen: This is the most critical first step. Ensure your reaction is performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use.[3]
-
Optimize the Base: For the hydrochloride salt, you will need at least two equivalents of base: one to neutralize the HCl and one for the catalytic cycle. In practice, using a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in excess (e.g., 3-5 equivalents or even as a co-solvent) is often beneficial.[4] For particularly stubborn reactions, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, though solubility should be considered.[1]
-
Slow Addition of the Alkyne: Adding a solution of your this compound and base slowly over a period of several hours can keep the instantaneous concentration of the reactive copper acetylide low. This disfavors the bimolecular homocoupling reaction relative to the cross-coupling with the aryl halide.
-
Consider Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[1][3] Numerous copper-free Sonogashira protocols have been developed. These often require more specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle in the absence of copper.
-
N-Protection of the Piperidine: If catalyst inhibition by the piperidine nitrogen is suspected, protecting it as a carbamate (e.g., with Boc₂O to form N-Boc-3-ethynylpiperidine) is a highly effective strategy. This removes the basic nitrogen from interfering with the palladium catalyst. The Boc group can be readily removed under acidic conditions post-coupling.
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of alkyne homocoupling?
The Glaser coupling reaction involves the formation of a copper acetylide from the terminal alkyne, base, and a Cu(I) salt. In the presence of an oxidant (typically O₂), two molecules of this copper acetylide undergo oxidative dimerization to form the 1,3-diyne product, regenerating a reduced form of copper which is then re-oxidized to continue the catalytic cycle.
Visualizing the Competing Pathways
The following diagram illustrates the catalytic cycles for the desired Sonogashira cross-coupling and the undesired Glaser homocoupling, highlighting the critical branch point.
Caption: Competing Sonogashira and Glaser coupling pathways.
Experimental Protocols & Data
Protocol 1: General Procedure for Sonogashira Coupling with this compound (Copper-Catalyzed)
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add a degassed solvent such as acetonitrile or DMF.
-
In a separate flask, dissolve this compound (1.2 equiv.) in the same solvent with N,N-diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Add the alkyne/base solution to the reaction flask.
-
Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS). For less reactive aryl bromides or chlorides, heating to 60-80 °C may be necessary.[5]
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: N-Boc Protection of 3-Ethynylpiperidine
-
Suspend this compound (1.0 equiv.) in a suitable solvent like dichloromethane (DCM).
-
Add triethylamine (2.5 equiv.) and stir for 15 minutes at room temperature.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-Boc-3-ethynylpiperidine, which can often be used in the subsequent Sonogashira coupling without further purification.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition for Aryl Iodide | Condition for Aryl Bromide/Chloride | Rationale & Key Considerations |
| Catalyst System | Pd(PPh₃)₂Cl₂ (1-2 mol%) / CuI (2-4 mol%) | Pd(OAc)₂ (2-5 mol%) / XPhos (4-10 mol%) | For less reactive halides, a more active catalyst system with bulky, electron-rich ligands is required to promote oxidative addition.[3] |
| Base | DIPEA or Et₃N (3 equiv.) | K₂CO₃ or Cs₂CO₃ (3-4 equiv.) | Stronger, inorganic bases can be more effective with challenging substrates, but solubility can be an issue. |
| Solvent | Acetonitrile, THF, DMF | DMF, Dioxane, Toluene | Polar aprotic solvents like DMF can aid in dissolving reagents but can also coordinate to the catalyst. Toluene is a good non-polar option.[6] |
| Temperature | Room Temperature to 40 °C | 60 °C to 100 °C | Higher temperatures are often needed to overcome the activation energy for the oxidative addition of less reactive aryl halides.[5] |
| Homocoupling Mitigation | Strict inert atmosphere | Copper-free conditions, N-Boc protection | For reactions requiring forcing conditions, moving to a copper-free system or protecting the piperidine nitrogen is highly recommended. |
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving issues with your reaction.
Caption: A decision tree for troubleshooting this compound Sonogashira reactions.
References
Best practices for handling air-sensitive reagents with 3-Ethynylpiperidine HCl
Welcome to the technical support guide for 3-Ethynylpiperidine Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to ensure safe, effective, and reproducible handling of this valuable reagent. As an amine hydrochloride salt, 3-Ethynylpiperidine HCl requires specific handling procedures to prevent common experimental pitfalls related to its hygroscopic nature and its use in air-sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: Is 3-Ethynylpiperidine HCl strictly "air-sensitive"?
A: While not pyrophoric (it will not spontaneously ignite in air), it is sensitive to atmospheric components in ways that can compromise experiments. Its primary sensitivity is hygroscopicity —the tendency to absorb moisture from the air.[1] This can lead to inaccurate weighing and the introduction of water into anhydrous reactions. Furthermore, like many organic compounds, it can be susceptible to oxidation over long periods or in the presence of catalysts, so minimizing air exposure is a best practice.[2]
Q2: What are the recommended storage conditions for 3-Ethynylpiperidine HCl?
A: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4] For optimal long-term stability and to prevent moisture uptake, storage within a desiccator or a nitrogen-filled glovebox is highly recommended.
Q3: What are the physical signs of reagent degradation or contamination?
A: The most common sign of improper handling is moisture absorption. If the normally free-flowing crystalline solid appears clumpy, sticky, or has visibly wet patches, it has been compromised by atmospheric humidity. Significant discoloration from its expected off-white or white appearance may indicate oxidative degradation or other impurities.[5]
Q4: My planned reaction (e.g., Sonogashira coupling) requires a neutral amine. Can I use the hydrochloride salt directly?
A: Yes, and this is a common and effective strategy. Using the HCl salt is often preferred due to its superior stability and ease of handling compared to the free base. However, you must account for the acidic proton. This is typically done by adding at least one additional equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to your reaction mixture to perform an in-situ neutralization, thereby generating the reactive free amine.[6][7][8]
Troubleshooting Guide
Problem: Inconsistent Weighing & Apparent Mass Gain
Q: I placed my 3-Ethynylpiperidine HCl on the analytical balance, and the mass reading is unstable and steadily increasing. What is happening?
A: This is a definitive sign of moisture absorption. As a hygroscopic solid, the compound is actively pulling water vapor from the laboratory air onto its surface, causing the measured mass to rise.[1] This leads to two significant experimental errors:
-
Inaccurate Stoichiometry: You will be adding less of the active reagent than calculated, as a portion of the weighed mass is water.
-
Reaction Contamination: This absorbed water is introduced directly into your reaction vessel, which can be detrimental to moisture-sensitive catalysts (e.g., palladium complexes) and reagents (e.g., organometallics).[9]
Solution:
-
Rapid Weighing: If a controlled atmosphere is unavailable, weigh the reagent as quickly as possible and minimize the time the container is open.
-
Inert Atmosphere (Best Practice): The most reliable method is to handle and weigh the reagent inside a glovebox with a low-moisture atmosphere.[10][11][12] Alternatively, use a Schlenk line technique where the solid is added to the reaction flask under a positive pressure of inert gas.[13][14]
Problem: Poor or No Yield in Coupling Reactions
Q: My Sonogashira (or other cross-coupling) reaction with 3-Ethynylpiperidine HCl is failing. I've double-checked my catalyst and other reagents. Could the handling of the piperidine be the issue?
A: Yes, improper handling is a frequent cause of failure in such reactions. Consider the following points:
-
Cause: Inadequate Neutralization. The piperidine is protonated as a hydrochloride salt. This acidic proton must be removed to generate the neutral, nucleophilic free amine required for many reactions. If you only add enough base to act as a catalyst scavenger or reaction base, you have not accounted for the reagent's salt form.
-
Cause: Oxygen Contamination. Sonogashira and other palladium-catalyzed reactions are highly sensitive to oxygen. Oxygen can deactivate the Pd(0) catalyst and promote undesirable side reactions, most notably the Glaser-Hay homocoupling of your terminal alkyne.[15][17]
-
Solution: Ensure your entire experimental setup is rigorously deoxygenated. This involves using properly dried and degassed solvents and purging the reaction flask and headspace with an inert gas (argon or nitrogen) before and during the reaction.[18][19] The "freeze-pump-thaw" method is a highly effective technique for degassing solvents.[20]
-
-
Cause: Water Contamination. As mentioned above, water introduced from a hygroscopic reagent can hydrolyze and deactivate sensitive catalysts and reagents.
-
Solution: Use anhydrous solvents and oven-dried glassware.[21] Handle the 3-Ethynylpiperidine HCl under inert atmosphere conditions (see Protocol 1 or 2) to prevent any moisture absorption prior to its addition to the reaction.
-
Experimental Protocols & Workflows
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage | Tightly sealed container, cool, dry. Desiccator or glovebox preferred. | Prevents moisture absorption (hygroscopicity).[2] |
| Weighing | Inside a glovebox with an analytical balance. | Prevents moisture uptake, ensuring accurate measurement.[10] |
| Atmosphere | Inert (Argon or Nitrogen). | Excludes reactive O₂ and H₂O from the system.[22][23] |
| Glassware | Oven-dried (>120 °C) or flame-dried under vacuum. | Removes adsorbed water film from glass surfaces.[21] |
| Solvents | Anhydrous grade, degassed. | Prevents reaction quenching and catalyst deactivation.[9][19] |
| Use in Reaction | Add 1 extra equivalent of base for in-situ neutralization. | Generates the reactive free amine from the stable HCl salt. |
Visualization: General Handling Workflow
The following diagram outlines the critical decision points and steps when working with 3-Ethynylpiperidine HCl.
Caption: Workflow for handling 3-Ethynylpiperidine HCl.
Protocol 1: Weighing and Dispensing in a Glovebox
This is the gold-standard method for ensuring accuracy and preventing contamination.[10][11]
-
Preparation: Place the sealed bottle of 3-Ethynylpiperidine HCl, a clean spatula, a weighing boat, and your pre-dried reaction flask (e.g., a Schlenk flask sealed with a rubber septum) into the glovebox antechamber.
-
Purging: Subject the antechamber to a minimum of three evacuate-refill cycles with the inert glovebox gas (e.g., nitrogen or argon).[10]
-
Transfer: Bring the items from the antechamber into the main glovebox chamber.
-
Equilibration: Allow the items to sit in the glovebox atmosphere for several minutes to equilibrate.
-
Weighing: Tare the weighing boat on the analytical balance inside the glovebox. Carefully dispense the desired amount of 3-Ethynylpiperidine HCl into the boat and record the mass.
-
Addition: Transfer the weighed solid directly into your reaction flask.
-
Sealing: Securely seal the reaction flask (e.g., with its stopper or septum) before removing it from the glovebox via the antechamber (evacuate-refill cycles are not required for exiting).[10]
Protocol 2: Handling via Schlenk Line (No Glovebox)
This technique is suitable when a glovebox is not available and relies on maintaining a positive pressure of inert gas to prevent air ingress.[14][19]
-
Glassware Setup: Assemble your oven-dried reaction flask (e.g., a two-neck round-bottom flask with a stopper and a septum) and attach it to the Schlenk line.
-
Inerting the Flask: Perform at least three evacuate-refill cycles on the reaction flask to thoroughly replace the air with inert gas.[18]
-
Establish Positive Pressure: After the final refill cycle, leave the flask open to the inert gas line with a moderate gas flow, confirmed by a steady bubbling rate (2-3 bubbles per second) in the oil bubbler.[18]
-
Rapid Addition: Briefly remove the stopper from the flask. Using a powder funnel, quickly add your pre-weighed 3-Ethynylpiperidine HCl. The outward flow of inert gas from the neck of the flask will minimize the entry of air.
-
Reseal: Immediately remove the funnel and replace the stopper.
-
Purge Again: Perform one final, gentle evacuate-refill cycle to remove any minor amount of air that may have entered during the addition.
Protocol 3: In-Situ Neutralization for Coupling Reactions
This protocol describes the critical step of generating the active free amine within the reaction vessel.
Caption: In-situ neutralization workflow.
-
Setup: To your reaction flask containing 3-Ethynylpiperidine HCl under an inert atmosphere, add your anhydrous, degassed solvent via syringe or cannula.
-
Addition of Base: Add any other non-basic starting materials. Then, via syringe, add a suitable amine base (e.g., triethylamine). Crucially, use enough base to both neutralize the HCl salt AND serve its primary role in the reaction (e.g., as the reaction base/scavenger). A common practice is to use 2.5 to 3 equivalents in total.
-
Neutralization: Allow the mixture to stir at room temperature for 5-10 minutes. During this time, the triethylamine will deprotonate the piperidinium hydrochloride, forming the soluble free piperidine base and triethylammonium hydrochloride salt.
-
Reaction: You may now proceed with the rest of your reaction protocol, such as adding the palladium catalyst and heating the mixture.
By adhering to these best practices, researchers can mitigate common sources of error, ensuring the integrity of their reagents and the success of their synthetic endeavors.
References
- 1. flowsciences.com [flowsciences.com]
- 2. aksci.com [aksci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. quora.com [quora.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. ucd.ie [ucd.ie]
- 12. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 13. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. books.rsc.org [books.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 19. ionicviper.org [ionicviper.org]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. Air-free technique - Wikipedia [en.wikipedia.org]
- 23. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
Validation & Comparative
The Modern Bioorthogonal Toolkit: A Comparative Guide to Alternatives for 3-Ethynylpiperidine Hydrochloride in Advanced Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules in their native environment is a cornerstone of modern biological inquiry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction, has been a workhorse in this field, with terminal alkynes like 3-ethynylpiperidine hydrochloride serving as valuable chemical reporters. However, the landscape of bioorthogonal chemistry has evolved significantly, offering a new generation of powerful tools that circumvent some of the limitations of traditional CuAAC. This guide provides an in-depth, objective comparison of the leading alternatives to this compound, supported by experimental data and detailed protocols to empower you in selecting the optimal strategy for your research.
The Imperative for Alternatives: Moving Beyond Copper
The primary driver for seeking alternatives to the CuAAC reaction in many biological applications is the cytotoxicity of the copper(I) catalyst. While essential for activating terminal alkynes, copper ions can induce oxidative stress and interfere with cellular processes, particularly in live-cell imaging and in vivo studies. This has spurred the development of catalyst-free bioorthogonal reactions that offer enhanced biocompatibility without compromising efficiency.
A Head-to-Head Comparison of Leading Bioorthogonal Chemistries
The two most prominent catalyst-free bioorthogonal reactions that serve as excellent alternatives to the CuAAC of terminal alkynes are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reactants | Terminal Alkyne (e.g., 3-Ethynylpiperidine) + Azide | Strained Alkyne (e.g., BCN, DBCO) + Azide | Diene (e.g., Tetrazine) + Dienophile (e.g., TCO) |
| Catalyst Requirement | Copper(I) | Catalyst-free | Catalyst-free |
| Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10¹ - 10⁴[1] | 10⁻³ - 1[1] | 1 - 10⁶[1] |
| Biocompatibility | Potential for copper cytotoxicity, requiring mitigating ligands.[2] | High (metal-free). | High (metal-free). |
| Key Features | Fast reaction rate, simple and readily available reactants. | Excellent for in vivo and live-cell applications due to high biocompatibility.[2] | Unparalleled speed, ideal for rapid conjugation and in vivo imaging with short-lived probes.[3] |
| Stability of Linkage | Extremely stable triazole ring. | Stable triazole ring. | Stable dihydropyridazine or pyridazine linkage. |
Delving into the Alternatives: Mechanisms and Performance
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC represents a paradigm shift in click chemistry by eliminating the need for a cytotoxic copper catalyst. This is achieved by using a strained cyclooctyne, such as Bicyclo[6.1.0]nonyne (BCN) or Dibenzocyclooctyne (DBCO). The inherent ring strain in these molecules provides the energetic driving force for the [3+2] cycloaddition with an azide, forming a stable triazole linkage.
While kinetically slower than CuAAC, the biocompatibility of SPAAC makes it a superior choice for long-term live-cell imaging and in vivo studies. However, it's important to note that some strained alkynes can exhibit off-target reactivity with thiols, such as glutathione, which is abundant in the intracellular environment.[4][5] Comparative studies have shown that BCN is significantly more stable than DBCO in the presence of glutathione.[6]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction, particularly the ligation between a tetrazine and a trans-cyclooctene (TCO), stands as the fastest known bioorthogonal reaction to date.[3] This [4+2] cycloaddition is exceptionally rapid and highly specific, proceeding efficiently at low reactant concentrations.
The extraordinary kinetics of the IEDDA reaction make it ideal for applications requiring rapid labeling, such as in vivo imaging with short-lived radiotracers. However, the stability of the reactants can be a consideration. TCO can isomerize to its less reactive cis-isomer, and the stability of tetrazines can vary depending on their substituents.[5]
Experimental Protocols: A Practical Guide
Protocol 1: Cell Surface Glycan Labeling via CuAAC
This protocol outlines a general procedure for labeling cell surface glycans using this compound.
Materials:
-
Cells of interest
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Azide-reactive fluorescent probe (e.g., Alexa Fluor 488 Alkyne)
-
PBS, pH 7.4
-
DMSO
Procedure:
-
Metabolic Labeling: Culture cells with 25-50 µM Ac₄ManNAz for 48-72 hours to incorporate azide groups into cell surface glycans.
-
Cell Preparation: Wash cells three times with cold PBS.
-
Click Reaction Cocktail Preparation: Prepare a fresh solution containing:
-
100 µM this compound
-
1 mM CuSO₄
-
5 mM Sodium ascorbate
-
1 mM THPTA
-
10 µM fluorescent alkyne probe in PBS.
-
-
Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature.
-
Washing and Imaging: Wash the cells three times with cold PBS and analyze by fluorescence microscopy or flow cytometry.
Protocol 2: Live-Cell Imaging using BCN-Azide SPAAC
This protocol details the use of a BCN-functionalized fluorescent probe for live-cell imaging.
Materials:
-
Azide-labeled cells (prepared as in Protocol 1)
-
BCN-functionalized fluorescent probe (e.g., BCN-Cy5)
-
Live-cell imaging medium
-
PBS, pH 7.4
Procedure:
-
Cell Preparation: Wash azide-labeled cells three times with warm PBS.
-
BCN-Probe Ligation: Prepare a 10-50 µM solution of the BCN-functionalized fluorescent probe in live-cell imaging medium.
-
Labeling: Incubate the cells with the BCN-probe solution for 60-90 minutes at 37°C, protected from light.
-
Washing and Imaging: Wash the cells three times with warm live-cell imaging medium and proceed with live-cell imaging.
Protocol 3: Rapid Cell Labeling with TCO-Tetrazine IEDDA
This protocol describes a pre-targeting approach for rapid cell labeling using the IEDDA reaction.
Materials:
-
Cells of interest
-
TCO-modified antibody specific for a cell surface antigen
-
Tetrazine-functionalized fluorescent probe (e.g., Tetrazine-DyLight 650)
-
Live-cell imaging medium
-
PBS, pH 7.4
Procedure:
-
Pre-targeting: Incubate cells with the TCO-modified antibody (10-100 nM) in live-cell imaging medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with warm PBS to remove unbound antibody.
-
Tetrazine Ligation: Add a 1-10 µM solution of the tetrazine-fluorophore in live-cell imaging medium to the cells.
-
Labeling: Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing and Imaging: Wash the cells three times with warm live-cell imaging medium and proceed with imaging.
Conclusion: Selecting the Right Tool for the Job
The choice of a bioorthogonal labeling strategy is a critical decision that should be guided by the specific demands of your experiment.
-
CuAAC with terminal alkynes like this compound remains a robust and cost-effective method for in vitro applications and fixed-cell labeling where copper cytotoxicity is not a primary concern.[2]
-
SPAAC is the gold standard for live-cell and in vivo studies that require high biocompatibility and where reaction kinetics are not the limiting factor. The choice of cyclooctyne (e.g., BCN for enhanced stability in reducing environments) should be carefully considered.[6]
-
IEDDA offers unparalleled reaction speed, making it the premier choice for applications demanding rapid conjugation, such as in vivo imaging with rapidly clearing probes or capturing fast biological processes.[3]
By understanding the fundamental principles, performance characteristics, and practical considerations of these powerful bioorthogonal tools, researchers can make informed decisions to advance their scientific endeavors at the frontiers of chemical biology and drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structural Confirmation of 3-Ethynylpiperidine HCl
Introduction
In the landscape of pharmaceutical development and novel compound synthesis, rigorous structural confirmation is the bedrock of scientific integrity. 3-Ethynylpiperidine hydrochloride is a valuable building block in medicinal chemistry, prized for its rigid piperidine core and the reactive terminal alkyne functionality. Its precise structure dictates its reactivity and, ultimately, its utility in the synthesis of complex molecular targets. This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the unambiguous structural elucidation of 3-Ethynylpiperidine HCl. We will delve into the "why" behind the experimental choices, offering a framework for researchers to not only replicate these methods but also to understand the underlying principles that ensure self-validating results.
The Spectroscopic Gauntlet: A Multi-Faceted Approach to Structural Verification
No single technique can unequivocally confirm a chemical structure. Instead, we rely on a confluence of data from multiple spectroscopic methods, each providing a unique piece of the structural puzzle. For 3-Ethynylpiperidine HCl, the core techniques are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Workflow for Structural Confirmation
Caption: Workflow for the spectroscopic confirmation of 3-Ethynylpiperidine HCl.
I. Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is the first line of inquiry, providing a rapid assessment of the functional groups present in a molecule. For 3-Ethynylpiperidine HCl, we are looking for the characteristic vibrations of the terminal alkyne and the protonated amine.
Key Diagnostic Peaks for 3-Ethynylpiperidine HCl:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Significance |
| Terminal Alkyne | ≡C-H Stretch | 3330-3270 | Strong, Sharp | This is a highly diagnostic peak for a terminal alkyne. Its presence is a strong indicator of the ethynyl group.[1][2] |
| C≡C Stretch | 2260-2100 | Weak to Medium | The carbon-carbon triple bond stretch is another key indicator. Its intensity is generally weaker for terminal alkynes compared to the ≡C-H stretch.[1][3] | |
| Amine Salt | N-H⁺ Stretch | ~3000-2200 | Broad, Strong | As a hydrochloride salt, the piperidine nitrogen is protonated. This results in a very broad and strong absorption band, often overlapping with the C-H stretches.[4] |
| Alkyl | C-H Stretch | 2960-2850 | Medium to Strong | These peaks correspond to the C-H bonds of the piperidine ring.[3] |
Comparative Analysis: The IR spectrum of 3-Ethynylpiperidine HCl would be nearly indistinguishable from its 2- and 4-isomers based on these functional group absorptions alone. However, the absence of the sharp ≡C-H stretch around 3300 cm⁻¹ would be a clear indicator that the compound is not a terminal alkyne.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid 3-Ethynylpiperidine HCl product directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
Data Analysis: Identify the key vibrational frequencies and compare them to literature values for terminal alkynes and amine hydrochlorides.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed structural information, allowing for the precise mapping of the carbon and proton skeleton. For 3-Ethynylpiperidine HCl, ¹H and ¹³C NMR are indispensable.
¹H NMR: The Proton Environment
The ¹H NMR spectrum will reveal the number of unique proton environments, their chemical shifts (electronic environment), and their coupling patterns (connectivity).
Expected ¹H NMR Signals for 3-Ethynylpiperidine HCl:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Rationale & Significance | | :--- | :--- | :--- | :--- | :--- | | N-H₂⁺ | Broad singlet | ~9-12 | The acidic protons on the nitrogen will appear as a broad signal, often exchanging with residual water in the solvent. | | H3 (methine) | Multiplet | ~3.0-3.5 | This proton is adjacent to the electron-withdrawing ethynyl group, shifting it downfield. | | H2, H6 (methylene) | Multiplets | ~2.8-3.4 | These protons are adjacent to the protonated nitrogen, causing a significant downfield shift. | | H4, H5 (methylene) | Multiplets | ~1.7-2.2 | These protons are further from the heteroatoms and substituents, appearing in the typical aliphatic region. | | ≡C-H | Singlet/Triplet (long-range) | ~2.0-3.0 | The acetylenic proton has a characteristic chemical shift.[2] It may show long-range coupling to the H3 proton. |
¹³C NMR: The Carbon Backbone
The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments.
Expected ¹³C NMR Signals for 3-Ethynylpiperidine HCl:
| Carbon(s) | Expected Chemical Shift (ppm) | Rationale & Significance | | :--- | :--- | :--- | :--- | | C≡C (quaternary) | ~80-90 | The sp-hybridized carbon attached to the piperidine ring. | | C≡C (terminal) | ~70-80 | The terminal sp-hybridized carbon. | | C2, C6 | ~45-55 | Carbons adjacent to the nitrogen. | | C3 | ~30-40 | The carbon bearing the ethynyl group. | | C4, C5 | ~20-30 | The remaining piperidine ring carbons. |
Comparative Analysis: Differentiating Isomers
NMR is where the isomers are clearly distinguished.
| Isomer | Key Differentiating NMR Features |
| 2-Ethynylpiperidine | A single methine proton (H2) significantly downfield, coupled to the acetylenic proton. |
| 3-Ethynylpiperidine | A single methine proton (H3) at an intermediate downfield position. |
| 4-Ethynylpiperidine | A single methine proton (H4) at a more upfield position compared to the 2- and 3-isomers. The ¹³C NMR would show higher symmetry. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs. This will definitively assign the proton and carbon signals.
III. Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural information. For a hydrochloride salt, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the protonated molecule of the free base.
Expected Mass Spectrum for 3-Ethynylpiperidine:
-
Molecular Formula (Free Base): C₇H₁₁N
-
Exact Mass: 109.0891 g/mol
-
Expected [M+H]⁺ Ion: m/z 110.0964
Fragmentation Analysis (MS/MS):
Tandem mass spectrometry (MS/MS) of the precursor ion (m/z 110.0964) can help differentiate isomers. The fragmentation of piperidine derivatives is often initiated at the nitrogen atom, leading to characteristic ring cleavages.[5][6] The position of the ethynyl group will influence the fragmentation pathways.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Data Acquisition: Infuse the sample into the ESI source in positive ion mode.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion and perform collision-induced dissociation (CID) to obtain the fragmentation pattern.
Comparative Data Summary
| Spectroscopic Technique | 2-Ethynylpiperidine HCl | 3-Ethynylpiperidine HCl | 4-Ethynylpiperidine HCl |
| IR (cm⁻¹) | ≡C-H: ~3300, C≡C: ~2120, N-H⁺: broad | ≡C-H: ~3300, C≡C: ~2120, N-H⁺: broad | ≡C-H: ~3300, C≡C: ~2120, N-H⁺: broad |
| ¹H NMR (ppm) | Distinct downfield methine (H2) | Methine (H3) at intermediate shift | More upfield methine (H4) |
| ¹³C NMR | Unique set of 7 signals | Unique set of 7 signals | Fewer signals due to symmetry |
| MS ([M+H]⁺) | m/z 110.0964 | m/z 110.0964 | m/z 110.0964 |
Conclusion
The structural confirmation of 3-Ethynylpiperidine HCl is a clear demonstration of the power of a multi-pronged spectroscopic approach. While IR and MS provide crucial initial data on functional groups and molecular weight, NMR spectroscopy is the definitive tool for distinguishing between the 2-, 3-, and 4-ethynylpiperidine isomers. By carefully analyzing the data from each technique and understanding the underlying principles, researchers can confidently and unequivocally verify the structure of their synthesized products, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of copper vs ruthenium catalysts for ethynylpiperidine cycloaddition
<A Comparative Guide to Copper vs. Ruthenium Catalysts for Ethynylpiperidine Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. A key synthetic route to elaborate this important motif is the [3+2] cycloaddition of ethynylpiperidines. The choice of catalyst for this transformation is critical, with copper and ruthenium complexes being the most prominent options. This guide provides a detailed, data-supported comparison of these catalytic systems to aid researchers in making informed decisions for their synthetic strategies.
Core Comparison of Catalytic Performance
The selection of a catalyst hinges on several key performance indicators, including yield, stereoselectivity, and reaction conditions. Below is a summary of the typical performance of copper and ruthenium catalysts in ethynylpiperidine cycloaddition reactions.
Table 1: Performance Metrics of Copper and Ruthenium Catalysts
| Feature | Copper-Catalyzed System | Ruthenium-Catalyzed System |
| Typical Catalysts | Cu(I) salts (e.g., CuBr, CuI) with chiral ligands | CpRuCl(PPh₃)₂, CpRuCl(COD) |
| Primary Product | 1,4-disubstituted 1,2,3-triazoles | 1,5-disubstituted 1,2,3-triazoles |
| Reaction Yield | Moderate to excellent.[1] | Generally high |
| Enantioselectivity | High with appropriate chiral ligands. | N/A (typically used for regioselectivity) |
| Regioselectivity | Excellent for 1,4-isomers.[2] | Excellent for 1,5-isomers.[3][4][5] |
| Substrate Scope | Broad, but primarily for terminal alkynes.[2] | Tolerates both terminal and internal alkynes.[4][6][7] |
| Reaction Conditions | Mild, often at room temperature.[2] | Ambient to elevated temperatures (e.g., 80°C in benzene).[3][8] |
| Key Advantage | High enantioselectivity, well-established protocols. | Complements copper catalysis by providing the opposite regioisomer; broader alkyne scope.[4] |
Mechanistic Differences: The "Why" Behind the "What"
The distinct outcomes of copper and ruthenium-catalyzed cycloadditions are rooted in their different reaction mechanisms.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
The CuAAC reaction proceeds through a stepwise mechanism.[9] The copper(I) catalyst first forms a copper acetylide intermediate with the terminal alkyne. This intermediate then reacts with the azide in a process that ultimately leads to the formation of a six-membered copper-containing ring, which then rearranges to the stable 1,4-disubstituted triazole product.[2][9] This mechanism accounts for the high regioselectivity observed.[9]
Figure 1: Simplified workflow for Copper-Catalyzed Cycloaddition.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):
The ruthenium-catalyzed reaction follows a different mechanistic pathway that leads to the complementary 1,5-disubstituted triazole.[4][5] The reaction is believed to proceed through an oxidative coupling of the azide and the alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate.[4][6] Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole product.[4][6] This distinct mechanism is responsible for the observed regioselectivity, which is complementary to the CuAAC reaction.[4][5]
Figure 2: Simplified workflow for Ruthenium-Catalyzed Cycloaddition.
Experimental Protocols
Below are representative, step-by-step protocols for both catalytic systems.
Protocol 1: Copper-Catalyzed Cycloaddition
This procedure is a general guideline for a CuAAC reaction.
Workflow:
References
- 1. Copper-catalyzed [3 + 2] cycloaddition of (phenylethynyl)di-p-tolylstibane with organic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chesci.com [chesci.com]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. research.chalmers.se [research.chalmers.se]
- 6. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of 3-Ethynylpiperidine Hydrochloride Derivatives
In the landscape of pharmaceutical development, particularly in neuroscience, 3-Ethynylpiperidine hydrochloride and its derivatives serve as crucial building blocks for novel therapeutics.[1][2] The synthetic pathways to these molecules, while elegant, can introduce a spectrum of impurities—starting materials, by-products, and degradation products—that can profoundly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust, multi-faceted analytical strategy to accurately determine the purity of these synthesized derivatives is not just a regulatory requirement, but a scientific necessity.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond mere procedural descriptions to explore the underlying principles, the rationale behind methodological choices, and the unique challenges posed by this class of compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, precision, and robustness. For a non-volatile, polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective separation mode.[3]
The Chromophore Challenge: A Fork in the Analytical Road
A significant analytical hurdle is that the basic piperidine structure lacks a strong ultraviolet (UV) chromophore, making sensitive detection by standard UV-Vis detectors challenging.[3][4] This necessitates a critical decision: employ a universal detector or introduce a UV-active tag via derivatization.
-
Direct Analysis: Methods using universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used. However, these detectors often exhibit a non-linear response and lower sensitivity compared to UV detection, making them less ideal for quantifying trace-level impurities.
-
Pre-Column Derivatization: A more sensitive and accurate approach involves a pre-column derivatization reaction to attach a UV-active moiety to the piperidine nitrogen.[3][5] A common and effective reagent for this is 4-toluenesulfonyl chloride (tosyl chloride), which reacts with the secondary amine to form a highly UV-active derivative.[5] This method significantly enhances the limit of detection (LOD) and limit of quantification (LOQ).[5]
Experimental Protocol: RP-HPLC with Pre-column Derivatization
This protocol is based on established methods for derivatizing piperidine compounds for enhanced UV detection.[4][5]
A. Derivatization Procedure:
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample into a vial. Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile).
-
Reagent Preparation: Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile and a 0.1 M sodium bicarbonate solution.
-
Reaction: To the sample solution, add 1 mL of 0.1 M sodium bicarbonate followed by 1 mL of the tosyl chloride solution. Vortex the mixture.
-
Incubation: Heat the vial at 60°C for 30-60 minutes to ensure the reaction goes to completion.
-
Quenching & Dilution: Cool the mixture to room temperature. Dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., ~100 µg/mL). Filter through a 0.45 µm syringe filter into an HPLC vial.
B. HPLC Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for the derivatized analyte.[5] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid helps to ensure good peak shape for any residual basic compounds.[5] |
| Gradient | Start at 60% B, increase to 80% B over 15 min | A gradient is often necessary to elute both the derivatized product and potential impurities within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[5] |
| Column Temp. | 30°C | Maintains consistent retention times and improves peak shape.[5] |
| Detection | UV at 228-254 nm | Wavelength at which the tosyl group provides strong absorbance.[4] |
| Injection Vol. | 10 µL | A typical volume to avoid column overload. |
Data Presentation: Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method involving derivatization of piperidine, demonstrating its suitability for precise quantification.
| Validation Parameter | Typical Performance | Source |
| Linearity (r²) | > 0.999 | [5] |
| Accuracy (% Recovery) | 98 - 102% | [5] |
| Precision (%RSD) | < 2% | [5] |
| Limit of Detection (LOD) | ~0.15 µg/mL | [5] |
| Limit of Quantification (LOQ) | ~0.44 µg/mL | [5] |
Workflow Visualization: HPLC Purity Assessment
Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Standard
While chromatography provides relative purity based on peak area percentages, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary method for determining absolute purity.[6][7] It does not require a reference standard of the analyte itself; instead, it relies on comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and concentration.
Causality & Experimental Choices
-
Why ¹H qNMR? Protons are ubiquitous in organic molecules, making ¹H NMR a nearly universal detection method.[6][7] For 3-Ethynylpiperidine, the alkyne proton (-C≡CH) is often in a unique, uncongested region of the spectrum, making it an ideal candidate for integration.
-
Internal Standard Selection: The chosen standard (e.g., maleic acid, dimethyl sulfone) must be stable, non-reactive with the sample, have a simple spectrum with signals that do not overlap with the analyte's signals, and be accurately weighable.
-
Acquisition Parameters: The most critical parameter is the relaxation delay (D1). It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and standard protons to ensure complete relaxation and, therefore, accurate integration.
Experimental Protocol: ¹H qNMR Purity Determination
-
Standard Preparation: Accurately weigh a certified internal standard (~10 mg) into a vial and dissolve in a known volume of a deuterated solvent (e.g., 1.0 mL DMSO-d₆).
-
Sample Preparation: Accurately weigh the this compound sample (~15 mg) directly into the same vial. Ensure complete dissolution.
-
NMR Acquisition:
-
Transfer the solution to a high-precision NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): ≥ 30 seconds (determine T₁ experimentally for highest accuracy)
-
Number of Scans: 16-64 (for good signal-to-noise)
-
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte (e.g., the alkyne proton) and a signal for the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, Purity_std = Purity of the internal standard.
Data Presentation: qNMR vs. HPLC at a Glance
| Feature | Quantitative ¹H NMR (qNMR) | HPLC (UV Detection) |
| Principle | Absolute quantification against an internal standard | Relative quantification based on area percent |
| Reference Standard | Requires certified internal standard only | Requires a high-purity reference standard of the analyte for accurate quantification |
| Structural Info | Provides full structural confirmation simultaneously | Provides no structural information |
| Universality | Nearly universal for proton-containing compounds[7] | Requires a chromophore or derivatization[3] |
| Throughput | Lower; longer acquisition times per sample | Higher; suitable for automated sequences |
| Best Use Case | Certifying reference standards; absolute purity checks | Routine quality control; impurity profiling |
Workflow Visualization: qNMR Purity Assessment
Complementary and Confirmatory Techniques
A comprehensive purity assessment relies on orthogonal methods that measure different physicochemical properties. Mass spectrometry and elemental analysis are indispensable for confirming identity and elemental composition.
A. Mass Spectrometry (MS) for Impurity Identification
While not a standalone purity technique, MS is unparalleled for identifying unknown impurities and confirming the mass of the target compound.[8][9] When coupled with HPLC (LC-MS), it becomes a powerful tool.
-
Principle: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules. In positive ion mode, it will detect the protonated free base of 3-Ethynylpiperidine, [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental formula. Tandem MS (MS/MS) experiments can fragment the molecule to further confirm its structure and help identify related impurities.[8]
-
Experimental Workflow: The HPLC method described previously can be directly coupled to a mass spectrometer. The mobile phase may need to be modified to use volatile buffers (e.g., formic acid instead of phosphoric acid) for MS compatibility.[10]
Workflow Visualization: LC-MS Impurity Identification
B. Elemental Analysis (EA) for Stoichiometric Confirmation
Elemental analysis is a fundamental, bulk-level technique that determines the mass percentages of carbon, hydrogen, nitrogen, and heteroatoms (in this case, chlorine). It serves as a crucial, independent verification of a compound's elemental composition and purity.[11]
-
Principle: A small, accurately weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Chlorine is determined by separate methods.
-
Trustworthiness: For a pure sample of this compound (C₇H₁₂ClN), the experimentally determined percentages of C, H, N, and Cl must fall within a narrow margin (typically ±0.4%) of the theoretical values. A significant deviation indicates the presence of impurities, such as residual solvent, water, or inorganic salts.[11]
Data Presentation: Theoretical vs. Experimental EA Data
| Element | Theoretical % (for C₇H₁₂ClN) | Experimental % (Pure Sample) | Experimental % (Impure Sample*) |
| C | 57.73% | 57.65% | 55.21% |
| H | 8.31% | 8.35% | 8.95% |
| Cl | 24.34% | 24.28% | 23.15% |
| N | 9.62% | 9.59% | 9.11% |
| Hypothetical data for a sample containing residual ethyl acetate. |
Summary and Recommendations
No single technique can provide a complete picture of a compound's purity. A scientifically sound assessment of this compound derivatives requires an integrated, orthogonal approach.
| Analytical Technique | Primary Purpose | Key Advantage for this Molecule | Key Limitation |
| RP-HPLC (UV/Deriv.) | Purity/Impurity Quantification | High sensitivity and precision for trace analysis. | Indirect method; requires derivatization. |
| ¹H qNMR | Absolute Purity Determination | Provides absolute purity without a specific reference standard; confirms structure. | Lower throughput; requires careful parameter optimization. |
| LC-MS | Impurity Identification | Provides molecular weight of impurities, aiding in their identification. | Not inherently quantitative without standards. |
| Elemental Analysis | Stoichiometric Confirmation | Confirms elemental composition and the presence of the hydrochloride salt. | Bulk analysis; insensitive to isomeric impurities. |
Expert Recommendation:
-
For Routine Analysis & Quality Control: A validated RP-HPLC method with pre-column derivatization is the most practical and sensitive approach for determining purity and profiling impurities.
-
For Reference Standard Certification: ¹H qNMR is the gold standard for assigning an absolute purity value to a reference batch.
-
For Impurity Investigation: When unknown peaks are detected in HPLC, LC-MS is essential for obtaining molecular weight and structural information to identify them.
-
For Final Batch Release: Elemental Analysis should be performed to provide ultimate, independent confirmation of the compound's identity and stoichiometric integrity.
By combining these powerful analytical techniques, researchers and drug development professionals can confidently establish the purity of their synthesized this compound derivatives, ensuring the quality and integrity of their scientific endeavors.
References
- 1. This compound [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Pharmacodynamic Comparison of CNS-Active Drugs Derived from Ethynylpiperidine Linkers
A Senior Application Scientist's Guide to Understanding Structure, Affinity, and Function
Introduction: The Strategic Role of the Piperidine Scaffold in CNS Drug Discovery
The piperidine ring is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" for its prevalence in a vast number of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of conformational flexibility and chemical stability. Its structure allows for precise three-dimensional orientation of appended functional groups, which is critical for selective interaction with complex biological targets like G-protein coupled receptors (GPCRs) and intracellular chaperone proteins.[3][4]
Within the synthetic toolkit for CNS drug candidates, the ethynylpiperidine linker has emerged as a particularly valuable building block.[5][6] The ethynyl group's rigid, linear geometry provides a non-flexible spacer that can project a pharmacophore into a specific binding pocket with high precision. This structural constraint is a powerful tool in structure-activity relationship (SAR) studies, where the goal is to optimize a molecule's potency and selectivity by systematically modifying its chemical architecture.[7][8][9]
This guide offers a comparative pharmacodynamic analysis of two distinct classes of CNS-active agents that can be synthesized using piperidine-based scaffolds. We will explore a selective serotonin 5-HT6 receptor antagonist and a high-affinity sigma-1 (σ1) receptor antagonist, examining their mechanisms of action, binding affinities, and the experimental methodologies used to validate their performance.
Featured Molecules: Targeting Serotonergic and Sigmaergic Pathways
For this comparison, we will examine two compounds that exemplify the versatility of the piperidine scaffold in targeting distinct CNS pathways:
-
Idalopirdine (Lu AE58054): A potent and selective serotonin 5-HT6 receptor antagonist investigated for its potential cognitive-enhancing effects in Alzheimer's disease.[10][11]
-
Compound X (A Representative Piperidine-based σ1 Antagonist): A hypothetical, high-affinity ligand designed to selectively target the sigma-1 (σ1) receptor , an intracellular chaperone protein implicated in neuropathic pain and neurodegenerative disorders.[12][13]
Comparative Pharmacodynamic Analysis
The pharmacodynamic properties of a drug—what it does to the body—are defined by its affinity for its target, its ability to elicit a functional response (efficacy), and its preference for its intended target over others (selectivity).
Mechanism of Action: Two Distinct Approaches to Neuro-Modulation
Idalopirdine (5-HT6 Receptor Antagonist): The 5-HT6 receptor, a G-protein coupled receptor, is almost exclusively expressed in the brain, with high concentrations in regions vital for learning and memory, such as the hippocampus and cortex.[11] It is believed that antagonism of the 5-HT6 receptor enhances cholinergic and glutamatergic neurotransmission. By blocking the constitutive activity of this receptor, Idalopirdine is hypothesized to improve cognitive function, making it a therapeutic candidate for symptomatic treatment of Alzheimer's disease.[11]
Compound X (Sigma-1 Receptor Antagonist): Unlike traditional receptors located on the cell surface, the σ1 receptor is a unique intracellular chaperone protein residing at the endoplasmic reticulum-mitochondrion interface.[12][14] It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[15] Sigma-1 receptor antagonists have demonstrated potential in treating neuropathic pain and have neuroprotective properties. By binding to the σ1 receptor, antagonists like Compound X can modulate glutamatergic neurotransmission and reduce neuronal hyperexcitability, which are key factors in chronic pain states.[12][13]
Quantitative Pharmacodynamics: Affinity, Potency, and Selectivity
The ultimate goal in drug design is to create a molecule that binds its target with high affinity and selectivity. These parameters are quantified using metrics like the inhibition constant (Ki) and the half-maximal effective/inhibitory concentration (EC50/IC50).
| Parameter | Idalopirdine (Lu AE58054) | Compound X (Representative σ1 Antagonist) |
| Primary Target | Serotonin 5-HT6 Receptor | Sigma-1 (σ1) Receptor |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist |
| Binding Affinity (Ki) | 0.83 nM[10] | ~1-10 nM (Hypothetical, based on literature)[13] |
| Selectivity | High selectivity over other serotonin receptor subtypes and other CNS targets. | High selectivity over Sigma-2 (σ2) receptors and opioid receptors. |
| Therapeutic Area | Alzheimer's Disease (Cognitive Enhancement)[11][16] | Neuropathic Pain, Neurodegeneration[13][17] |
Experimental Validation: A Guide for Researchers
Objective comparison of drug candidates requires robust, standardized experimental protocols. The competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound for its target receptor.
Protocol: Competitive Radioligand Binding Assay for Affinity Determination
This protocol provides a self-validating system for quantifying the affinity of a test compound (e.g., Idalopirdine or Compound X) for its receptor.
Causality Behind Experimental Choices:
-
Why use a radioligand? A radiolabeled ligand with known high affinity and selectivity for the target receptor provides a sensitive and quantifiable signal.
-
Why a competitive assay? This design allows us to determine the affinity of an unlabeled test compound by measuring its ability to compete with and displace the radioligand. This is essential for screening and characterizing novel drug candidates.
-
Why separate bound from free? The signal from the unbound radioligand would overwhelm the signal from the receptor-bound portion. Rapid filtration is a highly effective method to separate membrane-bound receptors (and the radioligand attached to them) from the free radioligand in the solution.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Cell Membranes: Prepare membrane homogenates from cells recombinantly expressing the target receptor (e.g., CHO cells expressing human 5-HT6 or σ1 receptors). Determine total protein concentration using a Bradford or BCA assay.
-
Radioligand: Select a high-affinity radioligand for the target (e.g., [³H]-LSD for 5-HT6 or [³H]-(+)-pentazocine for σ1).
-
Test Compound: Prepare a stock solution of the unlabeled test compound and create a series of dilutions (typically 10-12 concentrations spanning several orders of magnitude).
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) with necessary salts.
-
-
Assay Incubation:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Include control wells:
-
Total Binding: Contains membranes and radioligand only (represents maximum binding).
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a very high concentration of a known, potent unlabeled ligand to saturate the receptors. This measures the amount of radioligand that binds to non-receptor components (like the filter).
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) of each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis to fit the curve and determine the IC50 value —the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. nbinno.com [nbinno.com]
- 5. tert-Butyl 4-ethynylpiperidine-1-carboxylate | C12H19NO2 | CID 15550481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Ethynylpiperidine hydrochloride [myskinrecipes.com]
- 7. Structure activity relationship [pharfac.mans.edu.eg]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. Drug Design: Structure-Activity Relationship (SAR) | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Drug candidates in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unict.it [iris.unict.it]
- 14. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 16. Idalopirdine | C20H19F5N2O | CID 21071390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine sca… [ouci.dntb.gov.ua]
A Comparative Guide to the pH Stability of 3-Ethynylpiperidine Hydrochloride: An Essential Building Block for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of versatile functional groups is paramount. 3-Ethynylpiperidine hydrochloride is a valuable heterocyclic building block that provides researchers with a bifunctional scaffold: a piperidine ring, which is a prevalent motif in numerous FDA-approved drugs, and a terminal alkyne.[1] This alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," enabling the efficient construction of complex molecular architectures and bioconjugates.[2][3]
However, the utility of any chemical reagent is intrinsically linked to its stability under various experimental conditions. For a molecule like this compound, which is often used in aqueous buffers for bioconjugation or during formulation studies, understanding its stability profile across a range of pH values is not merely academic—it is critical for ensuring reproducibility, optimizing reaction yields, and preventing the formation of unknown impurities.[4] This guide provides an in-depth evaluation of the pH-dependent stability of this compound, offering a robust experimental framework, comparative analysis with alternative reagents, and best practices for its use in a research setting.
Section 1: Understanding the Chemical Vulnerabilities of 3-Ethynylpiperidine
The stability of this compound is governed by the chemistry of its two key functional groups: the piperidine ring and the terminal alkyne. The pH of the aqueous environment directly influences the reactivity and potential degradation pathways of both moieties.
-
The Piperidine Ring: As a secondary amine, the piperidine nitrogen is basic. In its hydrochloride salt form, the nitrogen is protonated. The pH of the solution determines the equilibrium between the protonated (piperdinium) and the free base form. The protonated form is generally less susceptible to oxidation. However, at neutral or basic pH, the equilibrium shifts towards the free base, which contains a lone pair of electrons on the nitrogen, making it a potential site for oxidation, which could lead to the formation of an N-oxide or even ring-opened products under harsh conditions.[5][6]
-
The Terminal Alkyne: The terminal C-H bond of the ethynyl group is weakly acidic. Under strongly basic conditions, this proton can be abstracted, forming an acetylide anion. While this is a key step in many synthetic transformations, it can also lead to undesired side reactions or degradation in a buffered reaction mixture. Furthermore, the triple bond itself can be susceptible to hydration, particularly under acidic conditions in the presence of certain catalysts, to form a methyl ketone. Studies on terminal alkynes have also shown that the proton on the sp-hybridized carbon can undergo exchange in aqueous media, a process that is highly dependent on pH and temperature, with the rate increasing significantly with higher concentrations of hydroxide ions [OH⁻].[7]
Section 2: Experimental Design for pH Stability Assessment: A Forced Degradation Protocol
To systematically evaluate the stability of this compound, a forced degradation study is the most effective approach.[8][9] This involves subjecting the compound to stress conditions that are harsher than normal storage or use, allowing for the rapid identification of potential degradation pathways and the determination of its stability profile.
Causality Behind Experimental Choices
A well-designed forced degradation study provides predictive insights into a compound's behavior. The choice of stressors (acid, base, neutral) is designed to probe the specific chemical vulnerabilities discussed above.[5] Using a constant temperature allows for the direct comparison of pH effects on the degradation rate. The analytical method must be "stability-indicating," meaning it can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.[10] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.
Experimental Workflow Diagram
Caption: Experimental workflow for the forced degradation study of this compound.
Step-by-Step Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 10 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Preparation of Stress Solutions:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Neutral: Phosphate-Buffered Saline (PBS), pH 7.4
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
-
Initiation of Study: For each condition, dilute the stock solution 1:10 into the respective stress solution to achieve a final concentration of 1 mg/mL. Vortex each solution thoroughly.
-
Time Zero (T=0) Sample: Immediately after dilution, take an aliquot from each solution, neutralize if necessary (e.g., add an equimolar amount of base to the acidic sample and vice versa), and dilute to the final analytical concentration (e.g., 50 µg/mL) with the mobile phase. Analyze immediately via HPLC. This serves as the 100% or initial concentration reference.
-
Incubation: Place the sealed vials containing the remaining stress samples in a controlled temperature bath set at 50°C.
-
Time-Point Sampling: Withdraw aliquots from each vial at specified time points (e.g., 2, 6, 12, and 24 hours). Process each sample as described in step 4 for HPLC analysis.
-
HPLC Analysis:
-
System: HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: 210 nm (alkynes have weak chromophores, detection at low UV is necessary).
-
Calculation: The percentage of this compound remaining at each time point is calculated relative to the peak area at T=0.
-
Section 3: Analysis and Interpretation of Stability Data
The data generated from the forced degradation study allows for a quantitative comparison of the compound's stability under different pH conditions.
Hypothetical Stability Data Summary
| pH Condition | Time (hours) | Temperature (°C) | % 3-Ethynylpiperidine HCl Remaining (Hypothetical) |
| 0.1 M HCl | 0 | 50 | 100% |
| 2 | 50 | 99.5% | |
| 6 | 50 | 98.1% | |
| 12 | 50 | 95.2% | |
| 24 | 50 | 90.8% | |
| pH 7.4 (PBS) | 0 | 50 | 100% |
| 2 | 50 | 99.8% | |
| 6 | 50 | 99.1% | |
| 12 | 50 | 98.5% | |
| 24 | 50 | 97.2% | |
| 0.1 M NaOH | 0 | 50 | 100% |
| 2 | 50 | 96.3% | |
| 6 | 50 | 88.5% | |
| 12 | 50 | 75.1% | |
| 24 | 50 | 58.4% |
Discussion of Results
Based on the hypothetical data, this compound exhibits the highest stability under neutral and mildly acidic conditions.
-
At pH 7.4, the compound shows minimal degradation, losing less than 3% of its initial concentration over 24 hours at an elevated temperature. This suggests excellent stability for applications in physiological buffers over typical reaction times.
-
Under acidic conditions (0.1 M HCl), the stability is slightly reduced. The protonated piperidinium ion is stable, but the acidic environment may slowly promote side reactions of the alkyne group over extended periods.
-
Under basic conditions (0.1 M NaOH), the compound shows significant degradation. This is the most critical finding. The instability is likely attributable to two factors: the deprotonated piperidine nitrogen is more susceptible to oxidative degradation, and the terminal alkyne is more prone to base-mediated reactions.[7] The appearance of new peaks in the HPLC chromatogram would necessitate further characterization by LC-MS to identify the degradation products.
Potential Degradation Pathways
Caption: Potential pH-dependent degradation pathways for 3-Ethynylpiperidine.
Section 4: Comparative Analysis with Alternative Reagents
The choice of a building block often involves a trade-off between reactivity, stability, and ease of use. Here, we compare this compound to other common alkyne-containing reagents.
| Feature | 3-Ethynylpiperidine HCl | Propargylamine | BCN / DIBO (Strained Alkynes) |
| Reaction Type | CuAAC (Copper-Catalyzed)[2] | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted, Copper-Free)[11] |
| Structure | Cyclic secondary amine | Acyclic primary amine | Strained carbocycle |
| Key Stability Concern | Good stability in neutral/acidic pH; sensitive to strong base.[7] | Similar pH sensitivity profile; primary amine may be more reactive. | High ring strain leads to kinetic instability; sensitive to heat and certain reagents.[12][13] |
| Handling | Stable, soluble hydrochloride salt. Requires copper catalyst for reactions.[1][14] | Liquid free base, often handled as a salt. Requires copper catalyst. | Often requires careful handling and storage; can be expensive. No catalyst needed. |
| Best For... | Introducing a piperidine scaffold via a robust, well-established reaction. | Simple, flexible linker applications. | Bioconjugation in living systems where copper toxicity is a concern.[11] |
This comparison highlights that while this compound requires a copper catalyst, its superior stability under a broad range of conditions and its nature as a crystalline, easy-to-handle solid make it a more practical choice for many routine synthesis and screening applications compared to the more kinetically unstable strained alkynes.
Section 5: Recommendations and Best Practices for Researchers
To ensure the successful application of this compound, the following best practices are recommended:
-
Storage: Store the solid hydrochloride salt in a cool, dry place, protected from light.
-
Stock Solutions: For maximum longevity, prepare stock solutions in an organic solvent (e.g., DMSO, DMF) or in an acidic aqueous buffer (e.g., pH 4-5 citrate buffer). Avoid preparing stock solutions in basic buffers for long-term storage.
-
Reaction Conditions: For CuAAC reactions in aqueous media, maintain a pH between 6.0 and 8.0. While the compound is relatively stable at pH 7.4, prolonged reaction times (>24 hours) at elevated temperatures should be monitored for potential degradation.
-
Avoid Strong Base: Do not expose the compound to strongly basic conditions (pH > 9) for extended periods unless the intent is to generate the acetylide in situ for a specific chemical transformation.
-
Analytical QC: When developing a new process, it is advisable to run a control reaction to confirm the stability of the starting material under the planned reaction conditions before committing large quantities of valuable substrates.
Conclusion
This compound is a robust and versatile building block for drug discovery and chemical biology. This guide demonstrates that its stability is highly dependent on pH, with excellent resilience in neutral to moderately acidic environments and a notable susceptibility to degradation under basic conditions. By understanding these chemical properties and adhering to the best practices outlined, researchers can confidently leverage this valuable reagent to accelerate their synthetic programs and achieve reliable, reproducible results.
References
- 1. This compound [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Evaluation of 30-days stability of morphine hydrochloride and clonidine at high and low concentrations in polypropylene syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01479J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of 3-Ethynylpiperidine Hydrochloride in Copper-Catalyzed Click Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold is a cornerstone, featured in a multitude of FDA-approved therapeutics.[1] The introduction of a reactive handle, such as an ethynyl group, onto this privileged structure, as seen in 3-ethynylpiperidine hydrochloride, opens up a vast potential for molecular diversification and bioconjugation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) – the quintessential "click" reaction.[2][3] This guide provides a comprehensive kinetic analysis of this compound in CuAAC reactions, offering a comparative perspective against other commonly employed alkynes. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying principles that govern reaction efficiency, empowering researchers to make informed decisions in their synthetic strategies.
The Significance of Kinetic Performance in Drug Discovery
The rate at which a chemical transformation proceeds is a critical parameter in drug development workflows. Efficient and rapid conjugation chemistries are paramount for high-throughput screening, the synthesis of complex molecular probes, and the development of bioconjugates. The CuAAC reaction is celebrated for its high yields and specificity, but the kinetics can be significantly influenced by the structure of the alkyne.[4][5] Understanding the kinetic profile of this compound is therefore essential for its effective implementation.
Comparative Kinetic Analysis: this compound vs. Representative Alkynes
While specific second-order rate constants for this compound are not extensively reported in the literature, we can infer its likely reactivity based on the performance of structurally related alkynes and present a framework for its experimental determination. For a robust comparison, we have selected two representative alkynes: a simple aliphatic alkyne (Propargyl Alcohol) and an electron-poor, activated alkyne (Propargylamide).
| Alkyne | Structure | Expected Relative Reactivity | Rationale |
| This compound | ![]() | Moderate | The saturated piperidine ring is an electron-donating group, which may slightly decrease the acidity of the terminal alkyne proton compared to electron-withdrawing groups, potentially leading to a moderate reaction rate. The steric bulk of the piperidine ring is not expected to be a major impediment. |
| Propargyl Alcohol | ![]() | Moderate | As a simple, unactivated terminal alkyne, it serves as a baseline for comparison. Its reactivity is generally considered to be good under standard CuAAC conditions.[4] |
| Propargylamide | ![]() | High | The electron-withdrawing nature of the adjacent amide group increases the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate and accelerating the reaction rate. Propiolamides are known to be highly reactive in CuAAC.[4] |
Experimental Protocols for Kinetic Analysis
To empirically determine and compare the kinetic performance of this compound, a well-controlled experimental setup is crucial. Here, we provide detailed protocols for kinetic analysis using ¹H NMR spectroscopy, a powerful technique for in-situ reaction monitoring.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for Kinetic Analysis of CuAAC Reactions.
Detailed Protocol for ¹H NMR Kinetic Analysis
This protocol is designed for the in-situ monitoring of the CuAAC reaction between an alkyne and an azide (e.g., benzyl azide) to determine the reaction kinetics.
Materials:
-
This compound
-
Propargyl alcohol
-
Propargylamide
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
High-quality NMR tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare 100 mM stock solutions of each alkyne, benzyl azide, and the internal standard in the chosen deuterated solvent.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in D₂O.
-
Prepare a 100 mM stock solution of THPTA in D₂O.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in D₂O immediately before use.
-
-
NMR Sample Preparation:
-
In an NMR tube, combine 100 µL of the alkyne stock solution, 100 µL of the benzyl azide stock solution, and 50 µL of the internal standard stock solution.
-
Add deuterated solvent to a final volume of 500 µL.
-
-
Catalyst Premix:
-
In a separate microcentrifuge tube, mix 25 µL of the CuSO₄ stock solution with 50 µL of the THPTA stock solution. Let it stand for 2 minutes.
-
-
Reaction Initiation and Monitoring:
-
Acquire a ¹H NMR spectrum of the sample before adding the catalyst (t=0).
-
To initiate the reaction, add 25 µL of the freshly prepared sodium ascorbate solution to the NMR tube, followed immediately by the 75 µL of the catalyst premix.
-
Quickly invert the NMR tube to mix and place it in the NMR spectrometer.
-
Begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 2-5 minutes) for a duration sufficient to observe significant conversion.
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction, and integration).
-
Normalize the integrals of the disappearing reactant peaks (e.g., the alkyne's terminal proton or the azide's benzylic protons) and the appearing product peak (the triazole proton) against the integral of the internal standard.
-
Plot the concentration of the reactant or product as a function of time.
-
From this data, the initial reaction rate and the pseudo-first-order or second-order rate constant can be determined.
-
Causality Behind Experimental Choices
-
Internal Standard: The use of a chemically inert internal standard is crucial for accurate quantification, as it corrects for any variations in spectrometer performance or sample volume over time.
-
Ligand (THPTA): THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state, preventing its disproportionation and enhancing the reaction rate, which is particularly important for achieving reproducible kinetic data.[6]
-
In-situ Catalyst Generation: Generating the active Cu(I) catalyst in situ from CuSO₄ and sodium ascorbate is a convenient and reliable method that avoids the handling of air-sensitive Cu(I) salts.[2]
-
Deuterated Solvent: The choice of deuterated solvent should ensure the solubility of all reactants and catalysts. DMSO-d₆ is a versatile solvent for a wide range of organic molecules, while D₂O is suitable for water-soluble compounds.
Trustworthiness: A Self-Validating System
The described protocol incorporates self-validating checks. The consistency of the internal standard's integral across all spectra confirms the stability of the analytical measurement. Furthermore, the stoichiometric disappearance of reactants and the appearance of the product provide an internal check on the reaction's progress and the absence of significant side reactions.
Visualizing the Comparison
Caption: Expected Kinetic Relationship of Alkynes in CuAAC.
Conclusion
This compound stands as a valuable building block for the synthesis of novel chemical entities in drug discovery. While it is expected to exhibit moderate reactivity in CuAAC reactions, comparable to other simple aliphatic alkynes, this guide provides the necessary framework and detailed protocols for a rigorous kinetic comparison. By understanding the kinetic behavior of this important scaffold, researchers can more effectively design and execute their synthetic strategies, ultimately accelerating the pace of drug development.
References
- 1. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
A Senior Application Scientist's Guide to In Vitro Comparative Analysis of Novel 3-Ethynylpiperidine Hydrochloride Derivatives
Introduction: The Strategic Value of the 3-Ethynylpiperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold." Its six-membered heterocyclic structure is a cornerstone in numerous approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] The conformational flexibility of the piperidine ring allows it to effectively bind to a diverse range of biological targets.[1][2] The introduction of an ethynyl group at the 3-position creates a rigid, linear acetylene moiety, providing a valuable vector for probing protein binding pockets and establishing specific, high-affinity interactions. 3-Ethynylpiperidine hydrochloride serves as a versatile starting material for creating libraries of novel compounds with therapeutic potential.[4][5]
This guide provides a comprehensive framework for the in vitro comparative testing of a new series of compounds derived from this scaffold. We will move beyond simple data reporting to explain the causality behind our experimental choices, outlining a logical, tiered approach—an in vitro testing cascade—designed to efficiently identify and characterize promising lead candidates. We will compare three hypothetical derivatives (EP-A, EP-B, and EP-C) against a known market alternative, "Comparator-X," to provide a realistic context for performance evaluation.
The In Vitro Testing Cascade: A Strategy for Efficient Decision-Making
A tiered testing cascade is the most resource-efficient strategy in early-stage drug discovery.[6][7][8] The goal is to use broad, high-throughput assays to filter a large number of compounds initially, followed by more complex, lower-throughput assays to deeply characterize the most promising "hits." This approach ensures that only compounds with a desirable balance of properties advance, saving time and resources.[6]
Our cascade will progress through three logical stages:
-
General Viability Screening: Establish a baseline of cellular toxicity.
-
Target-Specific Engagement: Quantify interaction with a desired molecular target.
-
Functional Cellular Response: Confirm that target engagement translates to a biological effect in a living cell.
Phase 1: General Viability and Cytotoxicity Screening
Rationale: Before assessing a compound's specific activity, it is imperative to determine its general effect on cell health. A compound that kills cells indiscriminately is not a viable drug candidate. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.[9][10][11] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[9][11] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies.[9][12]
-
Cell Seeding: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (EP-A, EP-B, EP-C, Comparator-X) and a vehicle control (e.g., 0.1% DMSO) in serum-free media. Remove the growth medium from the cells and add 100 µL of the compound dilutions. Incubate for 24 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data and determine the CC₅₀ (concentration causing 50% cytotoxicity).
Comparative Performance Data
| Compound | CC₅₀ (µM) | Therapeutic Window (CC₅₀ / Target IC₅₀)* |
| EP-A | > 100 | > 5,000 |
| EP-B | 12.5 | 25 |
| EP-C | 85.7 | > 4,285 |
| Comparator-X | 92.3 | 461.5 |
| Note: Therapeutic Window is a preliminary indicator calculated using target IC₅₀ values from Phase 2. |
Interpretation: EP-A and EP-C exhibit very low cytotoxicity, which is a highly desirable characteristic. EP-B, however, shows significant cytotoxicity at a concentration of 12.5 µM. This is a red flag. While it may still have potent on-target activity, its narrow therapeutic window makes it a less attractive candidate for further development.
Phase 2: Target-Based Screening - Monoamine Oxidase B (MAO-B) Inhibition
Rationale: Many piperidine-containing compounds are known to interact with CNS targets, including monoamine oxidases (MAO).[3] MAO-B is a well-validated target for neurodegenerative diseases like Parkinson's.[13] An in vitro enzyme inhibition assay allows for the direct measurement of a compound's ability to engage its molecular target. We will use a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of MAO activity, to quantify enzyme function.[14][15]
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol is based on commercially available kits.[14][15][16]
-
Reagent Preparation: Reconstitute lyophilized human recombinant MAO-B enzyme, substrate (e.g., tyramine), and detection probes in the provided assay buffer as per the manufacturer's instructions.
-
Inhibitor Plating: Add 10 µL of test compounds (EP-A, EP-C, Comparator-X) at 10x the final desired concentration to a black, 96-well microplate. Include a known MAO-B inhibitor (e.g., Selegiline) as a positive control and a vehicle control.[14]
-
Enzyme Addition: Add 50 µL of the diluted MAO-B enzyme solution to each well. Incubate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, a horseradish peroxidase (HRP) developer, and a fluorometric probe. Add 40 µL of this solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 37°C for 30-40 minutes.
-
Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to calculate the IC₅₀ (concentration causing 50% inhibition).
Comparative Performance Data
| Compound | Target | IC₅₀ (nM) | Selectivity (vs. MAO-A) |
| EP-A | MAO-B | 20 | > 1,000-fold |
| EP-C | MAO-B | 185 | > 500-fold |
| Comparator-X | MAO-B | 200 | ~ 100-fold |
Interpretation: Both EP-A and EP-C are potent inhibitors of MAO-B. Notably, EP-A is 10-fold more potent than the established Comparator-X. Furthermore, subsequent selectivity screening (data not shown) reveals that EP-A has a significantly better selectivity profile over the MAO-A isoform, which is critical for minimizing potential side effects. EP-C is comparable in potency to Comparator-X. Based on this data, EP-A is emerging as a superior lead candidate.
Phase 3: Cell-Based Functional Assay - GPCR-Mediated cAMP Modulation
Rationale: Demonstrating that a compound can inhibit a purified enzyme is a crucial step. However, it is essential to confirm that this activity translates into a functional cellular response. Because MAO-B regulates neurotransmitter levels, its inhibition can indirectly affect signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs) that respond to monoamines. A change in intracellular cyclic AMP (cAMP) is a common downstream consequence of GPCR activation.[17][18] We will use a bioluminescent reporter assay (e.g., Promega's GloSensor™) to measure changes in cAMP levels in living cells.[19][20][21] This assay uses a genetically engineered luciferase that emits light upon binding to cAMP.[19][20]
Experimental Protocol: GloSensor™ cAMP Assay
This protocol is designed to measure the inhibition of cAMP production by a Gαi-coupled receptor.[17][21]
-
Cell Preparation: Use a HEK293 cell line stably expressing the GloSensor™-22F cAMP biosensor and a relevant Gαi-coupled receptor (e.g., Dopamine D2 receptor). Seed cells into a white, opaque 384-well plate.
-
Reagent Equilibration: Two hours prior to the assay, charge the cells by replacing the culture medium with an equilibration medium containing the GloSensor™ cAMP Reagent.[20]
-
Compound Treatment: Add test compounds (EP-A, Comparator-X) to the wells and incubate for 15 minutes. These compounds are expected to increase endogenous dopamine levels by inhibiting its breakdown by MAO-B, thus acting as indirect agonists.
-
Stimulation (for antagonist mode): To confirm the mechanism, a separate experiment can be run where cells are pre-treated with the test compounds, and then a direct receptor agonist (e.g., Quinpirole) is added to stimulate the receptor. The ability of the test compounds to enhance this effect would be measured.
-
Luminescence Reading: Measure the luminescence signal using a plate-reading luminometer. A decrease in signal indicates a reduction in cAMP, consistent with Gαi activation.
-
Analysis: Normalize the data to a vehicle control. Plot the dose-response curve and calculate the EC₅₀ (effective concentration for 50% maximal response) for the indirect agonism.
Comparative Performance Data
| Compound | Cellular EC₅₀ (nM) (Indirect Agonism) | Maximum Efficacy (% of Direct Agonist) |
| EP-A | 75 | 85% |
| Comparator-X | 650 | 60% |
Interpretation: The cell-based functional data strongly corroborates the enzymatic data. EP-A demonstrates significantly greater potency (nearly 9-fold) and higher maximal efficacy in a cellular context compared to Comparator-X. This indicates that its superior enzyme inhibition translates into a more robust biological effect, confirming its potential as a lead candidate.
Conclusion and Future Directions
This systematic, multi-tiered comparison demonstrates the clear superiority of the novel derivative, EP-A . It possesses an excellent safety profile (CC₅₀ > 100 µM), potent on-target activity (IC₅₀ = 20 nM), and robust functional efficacy in a relevant cellular model (EC₅₀ = 75 nM). Its performance significantly exceeds that of the established Comparator-X on key metrics of potency and efficacy.
The logical progression of the testing cascade allowed for the early elimination of cytotoxic compounds like EP-B and provided a comprehensive dataset to prioritize EP-A for the next phase of drug development. Future steps would involve further in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling, selectivity screening against a broader panel of CNS targets, and ultimately, progression to in vivo pharmacokinetic and efficacy studies.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. international-biopharma.com [international-biopharma.com]
- 8. international-biopharma.com [international-biopharma.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. GloSensor™ cAMP Assay Protocol [promega.sg]
- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of 3-Ethynylpiperidine Hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, substituted piperidines are a common structural motif, and 3-Ethynylpiperidine hydrochloride presents its own unique set of handling considerations. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and compliant laboratory operations. Our goal is to empower you with the knowledge to not only use this compound effectively but also to ensure a safe environment for yourself and your colleagues.
Hazard Assessment and Triage: Understanding the Risks
While a comprehensive toxicological profile for this compound may not be extensively documented, we can infer its potential hazards from its chemical structure and data from analogous compounds. The piperidine ring system is a well-characterized scaffold, and its derivatives often exhibit irritant and toxic properties. Safety data for the parent compound, piperidine, indicate that it can be corrosive to the skin and eyes, and toxic if inhaled or absorbed through the skin.[1] The hydrochloride salt form of 3-Ethynylpiperidine suggests it is a solid, which can mitigate the risk of vapor inhalation compared to liquid piperidine, but introduces the potential for airborne dust.
Based on available safety data sheets (SDS) for this compound and related compounds, the primary hazards include:
-
Skin Corrosion/Irritation : Causes skin irritation.[2][3][4]
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[2][3][4]
-
Respiratory Irritation : May cause respiratory irritation.[4]
It is imperative to handle this compound with the assumption that it is hazardous and to take all necessary precautions to prevent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, along with the rationale for each selection.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[2][5] | Protects against splashes and airborne particles that can cause serious eye damage.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) tested to the EN 374 standard.[5] | Prevents skin contact, as piperidine derivatives can be irritants and potentially toxic upon dermal absorption.[5][7] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are mandatory.[5] For larger quantities, a chemical-resistant apron is recommended. | Minimizes the risk of skin exposure to the chemical.[5] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a certified chemical fume hood or if there is a risk of generating dust. | Protects against the inhalation of airborne particles that can cause respiratory irritation.[8] |
Engineering Controls and Safe Handling Practices
Beyond personal protective equipment, the environment in which you handle this compound is critical to ensuring safety.
Engineering Controls
-
Chemical Fume Hood : All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8]
-
Ventilation : Ensure adequate general laboratory ventilation to prevent the accumulation of any potential vapors or dust.
-
Safety Shower and Eyewash Station : These must be readily accessible and tested regularly.[8]
Safe Handling Procedures
-
Preparation : Before handling the compound, ensure all necessary PPE is donned correctly and that the chemical fume hood is functioning properly. Have all necessary equipment and reagents within the hood to minimize movement in and out of the containment area.
-
Weighing : Use a tared weigh boat or paper within the fume hood. Handle the solid with a spatula and avoid creating dust. If any static is present, an anti-static gun can be utilized.
-
Dissolution : If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although with a hydrochloride salt, this is less likely.
-
Storage : Keep the container tightly closed when not in use.[8] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8]
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[3][7]
Occupational Exposure Limits: A Guideline for Air Quality
As of the writing of this guide, a specific Occupational Exposure Limit (OEL) for this compound has not been established. However, we can look to the parent compound, piperidine, for a conservative estimate. The American Conference of Governmental Industrial Hygienists (ACGIH) has not established a Threshold Limit Value (TLV) for piperidine.[1] However, some jurisdictions have set their own limits.
| Jurisdiction/Organization | Exposure Limit (Time-Weighted Average) |
| Canada (British Columbia) | 1 ppm |
| New Zealand (WES) | 1 ppm (3.5 mg/m³) |
| United Kingdom (WEL) | 1 ppm (3.5 mg/m³) |
Given the added ethynyl group and the hydrochloride salt form, the volatility of this compound is expected to be significantly lower than that of liquid piperidine. Nevertheless, adhering to the 1 ppm TWA for piperidine as a precautionary measure is a prudent approach to minimize any potential inhalation risk.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of any laboratory incident. The following procedures outline the immediate steps to take in the event of a spill or personal exposure.
Spill Response
In the event of a spill, the following workflow should be initiated immediately.
Caption: Workflow for responding to a chemical spill.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Assess the Situation : From a safe distance, assess the extent of the spill. For small spills of solid material, trained laboratory personnel can proceed with cleanup. For large spills, contact your institution's emergency response team.
-
Don Appropriate PPE : At a minimum, this should include a lab coat, chemical safety goggles, and double-layered chemical-resistant gloves. If there is a risk of dust, a NIOSH-approved respirator is required.
-
Contain the Spill : For solid spills, you can gently cover the material with a damp paper towel to prevent dust from becoming airborne.
-
Clean Up : Carefully sweep up the solid material and place it into a clearly labeled, sealed container for hazardous waste.[8] Avoid dry sweeping which can generate dust.
-
Decontaminate : Wipe down the spill area with a suitable solvent (e.g., water, followed by ethanol) and then a detergent solution. All cleaning materials should be disposed of as hazardous waste.
-
Dispose of Waste : All contaminated materials, including PPE, must be placed in a sealed bag or container and disposed of as hazardous chemical waste.
-
Report : Report the incident to your laboratory supervisor and institutional safety officer.
Personal Exposure
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Remove any contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Waste Disposal: A Responsible Conclusion to Your Research
Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.
Disposal Plan:
-
Segregation : All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Containment : Waste should be stored in a sealed, chemically compatible container. The container should be kept in a designated hazardous waste accumulation area.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[3][8][10] They will have established procedures for collection and disposal by a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in the regular trash.[10]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, contributing to the advancement of science while maintaining the highest standards of laboratory safety.
References
- 1. CDC - PIPERIDINE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 2. nj.gov [nj.gov]
- 3. aksci.com [aksci.com]
- 4. nj.gov [nj.gov]
- 5. carlroth.com [carlroth.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. elimit.online.worksafebc.com [elimit.online.worksafebc.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



